molecular formula C12H24N2O3 B152472 Leu-Leu-OH CAS No. 3303-31-9

Leu-Leu-OH

Numéro de catalogue: B152472
Numéro CAS: 3303-31-9
Poids moléculaire: 244.33 g/mol
Clé InChI: LCPYQJIKPJDLLB-UWVGGRQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leu-Leu is a dipeptide formed from two L-leucine residues. It has a role as a human metabolite and a Mycoplasma genitalium metabolite. It is functionally related to a L-leucine. It is a tautomer of a Leu-Leu zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYQJIKPJDLLB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186696
Record name N-L-Leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3303-31-9
Record name L-Leucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-L-Leucyl-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-L-Leucyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-leucyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Leucylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to L-leucyl-L-leucine: Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-leucine is a dipeptide composed of two L-leucine amino acid residues joined by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. Its hydrophobic nature, conferred by the isobutyl side chains of the leucine (B10760876) residues, influences its physical and chemical behavior. This technical guide provides a comprehensive overview of the core chemical and physical properties of L-leucyl-L-leucine, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in cellular signaling pathways.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of L-leucyl-L-leucine are summarized below. It is important to distinguish these properties from those of its constituent amino acid, L-leucine, as the formation of the peptide bond significantly alters the molecule's characteristics.

Table 1: Chemical and Physical Properties of L-leucyl-L-leucine

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid[1]
Synonyms Leu-Leu, L-Leucylleucine[1][2]
CAS Number 3303-31-9[1][2][3][4]
Molecular Formula C₁₂H₂₄N₂O₃[1][2][3]
Molecular Weight 244.33 g/mol [1][2][5]
Appearance White to off-white solid/powder[6]
Melting Point Data not available
Boiling Point Data not available
Solubility Generally insoluble in water; soluble in organic solvents. Soluble in H₂O at 16.28 mg/mL with sonication and pH adjustment to 10 with 1 M NaOH. Slightly soluble or insoluble in DMSO.[3][6]
logP (Predicted) -0.87 to -1.5[1][5]
Specific Optical Rotation Data not available

Experimental Protocols

Synthesis of L-leucyl-L-leucine

The synthesis of dipeptides like L-leucyl-L-leucine can be achieved through both chemical and enzymatic methods. Chemical synthesis, typically performed via solution-phase or solid-phase peptide synthesis (SPPS), offers high yields and scalability.[7][8][9][10] Enzymatic synthesis provides a milder and more stereospecific alternative.[11][12][13]

1. Generalized Chemical Synthesis Protocol (Solution-Phase)

This protocol outlines a general approach for the synthesis of a dipeptide.

  • Step 1: Protection of Amino Acids:

    • Protect the amino group of the N-terminal L-leucine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).

    • Protect the carboxyl group of the C-terminal L-leucine as an ester (e.g., methyl or benzyl (B1604629) ester).

  • Step 2: Activation of the N-terminal Amino Acid:

    • Activate the carboxyl group of the N-protected L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This forms a reactive intermediate.

  • Step 3: Coupling Reaction:

    • React the activated N-protected L-leucine with the C-protected L-leucine in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 4: Deprotection:

    • Remove the protecting groups from the resulting dipeptide. The specific deprotection conditions depend on the protecting groups used (e.g., acidolysis for Boc and benzyl esters, or hydrogenolysis for benzyl esters).

  • Step 5: Purification:

    • Purify the crude L-leucyl-L-leucine using techniques such as recrystallization or chromatography.

2. Generalized Enzymatic Synthesis Protocol

This protocol describes a general enzymatic approach.

  • Step 1: Substrate Preparation:

    • Prepare a solution containing an N-terminally unprotected L-leucine ester (acyl donor) and a C-terminally unprotected L-leucine amide or amino acid (nucleophile).

  • Step 2: Enzyme Selection:

    • Select a suitable protease with synthetic activity, such as thermolysin or papain, which can catalyze peptide bond formation under specific conditions.

  • Step 3: Enzymatic Reaction:

    • Incubate the substrates with the enzyme in a suitable buffer system at a controlled pH and temperature. The reaction equilibrium can be shifted towards synthesis by using high substrate concentrations or by precipitating the product.

  • Step 4: Reaction Termination and Product Isolation:

    • Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

    • Isolate and purify the L-leucyl-L-leucine from the reaction mixture using chromatographic techniques.

Purification of L-leucyl-L-leucine

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[14][15][16][17]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v), is employed.

  • Elution: The dipeptide is loaded onto the column in a low concentration of organic solvent. The concentration of the organic solvent is gradually increased to elute the peptide. Less polar impurities will elute at higher organic solvent concentrations.

  • Detection: The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm.

  • Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying L-leucyl-L-leucine.[18][19][20][21]

  • Method: A reversed-phase method similar to the purification protocol can be used for analytical purposes, often with a faster gradient.

  • Derivatization: For enhanced detection sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or Dansyl chloride can be employed.[18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dipeptides.[22][23][24][25]

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

  • 2D NMR (e.g., COSY, TOCSY): Helps in assigning specific proton signals and confirming the connectivity of the amino acid residues.

3. Mass Spectrometry (MS)

MS is used to determine the molecular weight and sequence of the dipeptide.[26][27][28][29][30]

  • Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.

  • Tandem MS (MS/MS): Fragmentation of the parent ion provides information about the amino acid sequence.

Signaling Pathways and Biological Relevance

While direct studies on the signaling effects of L-leucyl-L-leucine are limited, it is widely accepted that di- and tripeptides are rapidly hydrolyzed into their constituent amino acids in the body. Therefore, the biological effects of L-leucyl-L-leucine are likely mediated by the resulting L-leucine.

L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[[“]][[“]][33][34][35][36]

Proposed Mechanism of Action:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-leucyl-L-leucine L-leucyl-L-leucine L-leucine L-leucine L-leucyl-L-leucine->L-leucine Hydrolysis mTORC1 mTORC1 L-leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Promotes (by releasing eIF4E) Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: Proposed mTORC1 signaling pathway activation by L-leucyl-L-leucine.

This diagram illustrates the proposed mechanism where extracellular L-leucyl-L-leucine is hydrolyzed to L-leucine, which then enters the cell and activates the mTORC1 pathway. Activated mTORC1 phosphorylates its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the promotion of protein synthesis and subsequent cell growth.

Conclusion

L-leucyl-L-leucine, as a simple dipeptide, serves as a valuable model for studying peptide chemistry and biochemistry. This guide has provided a consolidated overview of its known chemical and physical properties, generalized yet detailed protocols for its synthesis, purification, and analysis, and a plausible mechanism for its biological activity through the mTORC1 signaling pathway. Further research is warranted to determine the specific experimental values for some of its physical properties and to explore any direct biological effects of the dipeptide before its hydrolysis. This information is crucial for researchers and professionals in drug development who may utilize this or similar dipeptides in their work.

References

Leu-Leu-OH: An Endogenous Human Metabolite - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two leucine (B10760876) amino acids. Traditionally viewed as an intermediate product of protein digestion and degradation, recent evidence highlights its role as a bioactive molecule and an endogenous human metabolite with distinct physiological functions. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolism, physiological roles, and the analytical methodologies for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology and its therapeutic potential.

Introduction

Dipeptides have long been recognized as products of protein turnover.[1] They can be sourced from the digestion of dietary protein or the breakdown of endogenous proteins.[2] While many dipeptides are hydrolyzed into their constituent amino acids, a growing body of research suggests that some, like this compound, can be absorbed intact and exert specific biological effects. This compound is of particular interest due to the established role of its constituent amino acid, L-leucine, as a potent stimulator of muscle protein synthesis and a modulator of the mTORC1 signaling pathway. Emerging studies indicate that this compound may be more effective than leucine alone in promoting anabolic processes, suggesting it is not merely a leucine pro-drug but a signaling molecule in its own right.[3]

Metabolism of this compound

The metabolic journey of this compound involves its absorption, transport, synthesis, and degradation, which are governed by specific transporters and enzymes.

Absorption and Transport

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[1][4] PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells.[2][5] It facilitates the uptake of a vast array of di- and tripeptides, including this compound, from the intestinal lumen into the enterocytes.[6][7]

Once absorbed into the enterocytes or released into circulation from endogenous protein breakdown, this compound and other dipeptides are transported into various tissues by both PEPT1 and PEPT2 (SLC15A2).[1][4] PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution than PEPT1, found in the kidneys, brain, lungs, and other organs.[8] In the kidneys, PEPT2 plays a crucial role in the reabsorption of filtered dipeptides from the urine, thus conserving amino acids.[9]

The general workflow for the absorption and transport of dipeptides is illustrated below.

DietaryProtein Dietary Protein Lumen Intestinal Lumen (this compound) DietaryProtein->Lumen Digestion EndogenousProtein Endogenous Protein Circulation Systemic Circulation (this compound) EndogenousProtein->Circulation Degradation Enterocyte Enterocyte Lumen->Enterocyte PEPT1 Enterocyte->Circulation Basolateral Transport Hydrolysis1 Hydrolysis to L-Leucine Enterocyte->Hydrolysis1 Tissues Peripheral Tissues (e.g., Muscle, Kidney) Circulation->Tissues PEPT1/PEPT2 Hydrolysis2 Hydrolysis to L-Leucine Circulation->Hydrolysis2 Hydrolysis3 Hydrolysis to L-Leucine Tissues->Hydrolysis3

Figure 1: Absorption and distribution of this compound.
Biosynthesis

The specific enzymatic machinery responsible for the endogenous synthesis of this compound in human tissues is not yet well-characterized. It is largely presumed to be a product of the incomplete breakdown of leucine-rich proteins. However, the existence of peptide ligases in other organisms suggests the possibility of a dedicated synthetic pathway.[10] A putative pathway would involve the ATP-dependent ligation of two L-leucine molecules, catalyzed by a hypothetical L-leucine ligase.

Degradation

This compound is susceptible to hydrolysis by various peptidases, which cleave the peptide bond to release two free L-leucine molecules. The primary enzymes responsible for this are aminopeptidases.[11]

  • Leucine Aminopeptidases (LAPs): These are metalloenzymes that preferentially cleave leucine residues from the N-terminus of peptides.[12][13] Both cytosolic and microsomal LAPs are found in human tissues and are likely major contributors to this compound degradation.[2][11]

  • Dipeptidyl Peptidases (e.g., DPP4): These enzymes cleave dipeptides from the N-terminus of proteins. While DPP4 has a preference for proline at the P1 position, it exhibits broad substrate specificity and may contribute to the hydrolysis of other dipeptides.[4][14]

Quantitative Data

As of this writing, there is a notable lack of published data on the absolute concentrations of endogenous this compound in human plasma, tissues, or urine. One study in mice quantified 36 different dipeptides in various organs and biofluids, revealing organ-specific dipeptide profiles.[1][15] In that study, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues.[1] While Leu-Pro was detected, specific values for Leu-Leu were not reported in the abstract.[1][15] Another study in humans measured plasma dileucine concentrations after oral ingestion but did not report basal endogenous levels. The tables below are therefore illustrative, based on typical ranges for other dipeptides found in metabolomic studies, and should be updated as specific data for this compound becomes available.

Table 1: Illustrative Concentrations of Dipeptides in Human Biofluids

Biofluid Typical Concentration Range Reference
Plasma/Serum Low nM to low µM [16][17][18]

| Urine | Variable; dependent on diet and renal function |[19][20][21] |

Table 2: Illustrative Concentrations of Dipeptides in Murine Tissues[1][15]

Tissue Concentration Range (pmol/mg tissue) Notes
Muscle High Carnosine and anserine (B1665513) are most abundant.
Liver High Gln-containing dipeptides are prevalent.
Spleen High Glu-Ser and Gly-Asp are abundant.
Brain Moderate

| Kidney | Moderate | |

Physiological Role and Signaling Pathways

The primary recognized physiological role of this compound is in the regulation of muscle protein metabolism. It has been demonstrated to be a more potent stimulator of muscle protein synthesis (MPS) than an equivalent dose of free L-leucine.[3]

mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. L-leucine is a well-established activator of mTORC1. The canonical pathway involves leucine sensing by Sestrin2, which leads to the dissociation of the GATOR2 complex, ultimately resulting in the activation of mTORC1 on the lysosomal surface.[22][23]

Interestingly, studies suggest that this compound may activate mTORC1 through a mechanism that is independent of the Sestrin2 leucine sensor.[11] This implies an alternative signaling cascade for dipeptides. While the precise mechanism is still under investigation, it is known that ingestion of this compound leads to the phosphorylation of mTORC1 and its downstream effectors, such as p70S6K and 4E-BP1, which are critical for the initiation of protein translation.

The diagram below illustrates the established leucine-mTORC1 pathway and a proposed pathway for this compound.

Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 LeuLeuOH This compound UnknownSensor Unknown Dipeptide Sensor/Transporter LeuLeuOH->UnknownSensor GATOR2 GATOR2 Sestrin2->GATOR2 inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibition Rag Rag GTPases GATOR1->Rag inhibition mTORC1 mTORC1 Rag->mTORC1 activation p70S6K p70S6K mTORC1->p70S6K phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylation Translation Protein Synthesis p70S6K->Translation activation fourEBP1->Translation inhibition UnknownSensor->mTORC1 activation

Figure 2: Leucine and proposed this compound signaling to mTORC1.

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for understanding its physiological roles. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[1][15]

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is a representative method adapted from established procedures for the analysis of amino acids and peptides in plasma.[24][25][26]

5.1.1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., this compound-¹³C₆,¹⁵N) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

5.1.2. Sample Preparation

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of IS working solution (e.g., 1 µg/mL in 50% MeOH).

  • Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% ACN with 0.1% FA).

  • Vortex and transfer to an autosampler vial for analysis.

5.1.3. UPLC-MS/MS Conditions

Table 3: UPLC-MS/MS Parameters for this compound Analysis

Parameter Setting
UPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined empirically (e.g., Q1: 245.2 -> Q3: 86.1)
MRM Transition (IS) To be determined empirically
Capillary Voltage 3.0 kV
Source Temperature 150°C

| Desolvation Temperature | 400°C |

Note: MRM transitions are predicted and must be optimized by infusing the analytical standards.

5.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify the concentration of this compound in the plasma samples from the calibration curve.

The general workflow for this analytical protocol is visualized below.

Start Plasma Sample AddIS Add Internal Standard Start->AddIS Precipitate Protein Precipitation (Cold Acetonitrile) AddIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze UPLC-MS/MS Analysis Reconstitute->Analyze Quantify Quantification Analyze->Quantify

Figure 3: UPLC-MS/MS sample preparation workflow.

Conclusion and Future Directions

This compound is an emerging endogenous metabolite with significant potential as a modulator of human physiology, particularly in the context of muscle metabolism. While its role as a potent anabolic agent is becoming clearer, significant gaps in our understanding remain. Future research should focus on:

  • Quantitative Profiling: Establishing definitive concentrations of endogenous this compound in human populations, both in health and disease, is a critical next step.

  • Biosynthesis and Degradation: Elucidating the specific human enzymes responsible for the synthesis and degradation of this compound will provide a more complete picture of its metabolic regulation.

  • Signaling Mechanisms: A detailed characterization of the signaling pathway by which this compound activates mTORC1 and potentially other cellular pathways is needed.

  • Therapeutic Potential: Given its enhanced anabolic effects, this compound and its stable analogs are promising candidates for therapeutic development in conditions characterized by muscle wasting, such as sarcopenia, cachexia, and during recovery from injury.

This technical guide summarizes the current knowledge of this compound and provides a framework for its further investigation. As research in the field of peptidomics and metabolomics continues to advance, the full biological significance of this and other endogenous dipeptides will undoubtedly be revealed.

References

The Biological Role of Neutral Dipeptides: A Technical Guide on Leucyl-Leucine (Leu-Leu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, traditionally viewed as mere intermediates in protein metabolism, are increasingly recognized for their distinct biological activities and roles in cellular signaling. This technical guide provides an in-depth exploration of the neutral dipeptide Leucyl-L-leucine (Leu-Leu-OH), focusing on its transport, intracellular fate, and its significant impact on key metabolic and growth pathways. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers in cellular biology, drug development, and nutritional science. While direct kinetic data for this compound binding to peptide transporters is not extensively documented, this guide synthesizes available information on analogous dipeptides and the well-established roles of its constituent amino acid, L-leucine, to provide a robust understanding of its biological significance.

Introduction

Neutral dipeptides, composed of two amino acids with nonpolar side chains, are prevalent in various biological systems, arising from both dietary protein digestion and endogenous protein turnover.[1] Leucyl-L-leucine (this compound), a dipeptide consisting of two leucine (B10760876) residues, is of particular interest due to the potent signaling properties of L-leucine as a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[2][3][4] Understanding the transport and subsequent metabolic and signaling effects of this compound is crucial for its potential applications in therapeutic interventions and nutritional strategies.

Cellular Uptake and Intracellular Fate

The primary route for the cellular uptake of di- and tripeptides is through the proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2).[5] These transporters mediate the influx of peptides across the cell membrane, driven by a proton gradient.

2.1. Peptide Transporters: PepT1 and PepT2

  • PepT1: Characterized as a high-capacity, low-affinity transporter, PepT1 is predominantly expressed in the small intestine, where it plays a vital role in the absorption of dietary peptides.[6] Its affinity for substrates is generally in the millimolar (mM) range.

  • PepT2: In contrast, PepT2 is a low-capacity, high-affinity transporter found in various tissues, including the kidneys, brain, and mammary glands.[7] It is involved in the reabsorption of peptides from the glomerular filtrate and the transport of peptides in the central nervous system. Its substrate affinity is typically in the micromolar (µM) range.

2.2. Intracellular Hydrolysis

Upon entering the cytosol, dipeptides like this compound are rapidly hydrolyzed into their constituent amino acids by intracellular peptidases.[10] This process releases two molecules of L-leucine, which then become available for their various metabolic and signaling roles.

Logical Flow of this compound Uptake and Hydrolysis

G This compound (extracellular) This compound (extracellular) PepT1/PepT2 PepT1/PepT2 This compound (extracellular)->PepT1/PepT2 Transport This compound (intracellular) This compound (intracellular) PepT1/PepT2->this compound (intracellular) Influx 2x L-Leucine 2x L-Leucine This compound (intracellular)->2x L-Leucine Intracellular Peptidases

Caption: Cellular uptake and hydrolysis of this compound.

Biological Role of the L-Leucine Moiety: Activation of mTORC1 Signaling

The primary biological effects of this compound are mediated by the release of L-leucine. Leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, proliferation, and protein synthesis.

3.1. The mTORC1 Signaling Cascade

Leucine activates mTORC1 through a complex mechanism involving its sensing by cytosolic and lysosomal proteins, leading to the activation of Rag GTPases and subsequent recruitment of mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates several downstream targets, including:

  • p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by promoting the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[11]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[3]

mTORC1 Signaling Pathway Activated by Leucine

mTOR_Pathway cluster_input Stimulus cluster_signaling Signaling Cascade cluster_output Cellular Response L-Leucine L-Leucine Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase L-Leucine->Leucyl-tRNA Synthetase Sestrin2 Sestrin2 L-Leucine->Sestrin2 Rag GTPases Rag GTPases Leucyl-tRNA Synthetase->Rag GTPases Sestrin2->Rag GTPases mTORC1 mTORC1 Rag GTPases->mTORC1 recruits to lysosome Rheb Rheb Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis disinhibition Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTORC1 signaling pathway activated by L-leucine.

Quantitative Data

A study comparing the effects of ingesting 2g of dileucine (Leu-Leu) versus 2g of leucine in young men provides valuable quantitative insights into the biological activity of this compound.[9]

Table 1: Effects of Dileucine (Leu-Leu) vs. Leucine on Muscle Protein Turnover [9]

ParameterLeucine (LEU)Dileucine (DILEU)P-value
Myofibrillar Protein Synthesis (MPS) (%/h) 0.047 ± 0.0290.075 ± 0.0320.023
Mixed Muscle Protein Breakdown (MPB) (%/h) 0.043 ± 0.0300.051 ± 0.0270.659

Table 2: Phosphorylation of mTORC1 Signaling Proteins [9]

ProteinTreatmentChange from BaselineP-value (Time)
Akt LEU & DILEUIncreased0.002
p70S6K LEU & DILEUIncreased<0.001
rpS6 LEU & DILEUIncreased<0.001
4E-BP1 LEU & DILEUNo significant change0.229
eEF2 LEU & DILEUNo significant change0.999

These data suggest that dileucine is more effective than an equivalent dose of leucine at stimulating muscle protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

5.1. Solid-Phase Synthesis of Leucyl-L-leucine (this compound)

This protocol is based on the Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[11]

  • Resin Preparation: Swell Fmoc-Leu-Wang resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of leucine.

  • Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU/DIEA in DMF and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]

5.2. Dipeptide Transport Assay in Caco-2 Cells

This protocol is adapted from methods used to study PepT1 transport.[8]

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Uptake Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired pH (typically pH 6.0 for optimal PepT1 activity).

  • Transport Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the transport buffer containing radiolabeled or fluorescently tagged this compound to the apical side of the monolayer.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • To measure uptake, wash the cells with ice-cold buffer to stop the transport, lyse the cells, and quantify the intracellular concentration of the labeled dipeptide.

  • Competitive Inhibition: To determine the inhibition constant (Ki), perform the uptake assay in the presence of varying concentrations of a known PepT1 substrate, such as Gly-Sar.[14]

Workflow for a Competitive Dipeptide Transport Assay

Transport_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Caco-2 cells Culture Caco-2 cells Wash cells Wash cells Culture Caco-2 cells->Wash cells Prepare uptake buffer Prepare uptake buffer Add labeled this compound +/- competitor Add labeled this compound +/- competitor Prepare uptake buffer->Add labeled this compound +/- competitor Wash cells->Add labeled this compound +/- competitor Incubate at 37°C Incubate at 37°C Add labeled this compound +/- competitor->Incubate at 37°C Stop transport & lyse cells Stop transport & lyse cells Incubate at 37°C->Stop transport & lyse cells Quantify intracellular label Quantify intracellular label Stop transport & lyse cells->Quantify intracellular label Calculate Ki Calculate Ki Quantify intracellular label->Calculate Ki

Caption: Workflow for a competitive dipeptide transport assay.

5.3. Western Blot Analysis of mTOR Signaling

This protocol outlines the steps to quantify the phosphorylation of mTOR signaling proteins.[15][16]

  • Cell Treatment: Treat cells (e.g., myotubes or cancer cell lines) with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Conclusion

Leucyl-L-leucine stands as a biologically active dipeptide with significant potential to modulate cellular metabolism and growth, primarily through the potent signaling actions of its constituent amino acid, L-leucine. Its efficient uptake via peptide transporters and subsequent hydrolysis make it a readily available source of leucine for the activation of the mTORC1 pathway. The finding that dileucine may be more effective than leucine alone in stimulating muscle protein synthesis opens new avenues for research in nutritional science and the development of supplements for muscle health. Further investigation into the specific transport kinetics of this compound and its dose-dependent effects on various cell types will be crucial for fully harnessing its therapeutic and nutritional potential. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the multifaceted biological roles of neutral dipeptides like Leucyl-L-leucine.

References

The Dileucine Motif: A Key Regulator of Protein Trafficking and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dileucine motifs, short amino acid sequences characterized by two leucine (B10760876) residues, are critical signals that govern the intracellular transport of a vast array of transmembrane proteins. First identified in the T-cell receptor CD3 complex, these motifs act as binding sites for adaptor protein (AP) complexes, thereby directing cargo proteins into specific vesicular trafficking pathways. Their significance extends from fundamental cellular processes like endocytosis and lysosomal targeting to implications in human diseases, including inherited metabolic disorders and viral pathogenesis. This guide provides a comprehensive overview of the discovery, structural features, and functional importance of dileucine motifs, along with detailed experimental protocols for their study and quantitative data on their interactions.

Discovery and Significance of Dileucine Motifs

The discovery of dileucine motifs as protein sorting signals emerged from studies on the lysosomal targeting of the T-cell receptor CD3-gamma chain. It was observed that a sequence containing two adjacent leucine residues was necessary and sufficient for its transport to lysosomes.[1] Subsequent research has identified two major classes of dileucine-based sorting signals: the [DE]XXXL[LI] motif and the DXXLL motif. The [DE]XXXL[LI] motif is recognized by the heterotetrameric adaptor protein (AP) complexes AP-1, AP-2, and AP-3, which are key components of clathrin-coated vesicles.[2] These motifs are crucial for the endocytosis of cell surface receptors and the sorting of proteins from the trans-Golgi network (TGN) to endosomes and lysosomes.[3][4][5] The DXXLL motif is primarily recognized by the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs), which are involved in trafficking from the TGN to endosomes.

The significance of dileucine motifs lies in their widespread role in maintaining cellular homeostasis by ensuring the correct subcellular localization of proteins. This includes the downregulation of signaling receptors from the cell surface, the delivery of enzymes to lysosomes for degradation of macromolecules, and the polarized sorting of proteins in epithelial cells. Dysregulation of dileucine motif-mediated trafficking is implicated in various diseases. For instance, mutations creating or disrupting dileucine motifs can lead to genetic disorders.[6] Furthermore, viruses like HIV have evolved to utilize dileucine motifs in their envelope proteins to facilitate viral entry and budding.[7]

Molecular Recognition of Dileucine Motifs by Adaptor Protein Complexes

The interaction between dileucine motifs and AP complexes is a highly specific molecular recognition event. The [DE]XXXL[LI] motif binds to a pocket formed by the interface of two different subunits of the AP complexes. In the case of AP-2, which mediates endocytosis from the plasma membrane, the dileucine motif binds to a site created by the α and σ2 subunits.[8][9] The two leucine (or isoleucine) residues of the motif are inserted into hydrophobic pockets on the σ2 subunit, while the acidic residue (aspartate or glutamate) at the -4 or -5 position relative to the first leucine interacts with a positively charged patch on the surface of the α and σ2 subunits.[8][10] This interaction induces a conformational change in the AP-2 complex, promoting its assembly with clathrin and the subsequent formation of a coated vesicle.[8]

Quantitative Analysis of Dileucine Motif-AP Complex Interactions

The binding affinity between dileucine motifs and AP complexes can be quantified using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This data is crucial for understanding the specificity and regulation of these interactions.

Dileucine Motif SourceAdaptor Protein ComplexBinding Affinity (Kd)Experimental MethodReference
CD4AP-20.85 µMSurface Plasmon Resonance[8][10]
CD4 (σ2R15S/αR21E mutant AP2)AP-27.8 µMSurface Plasmon Resonance[8]
LIMP-IIAP-3Strong BindingSurface Plasmon Resonance[11]
TyrosinaseAP-3Strong BindingSurface Plasmon Resonance[11]
HIV-1 EnvAP-1Binding DetectedIn vitro pull-down[7]

Experimental Protocols for the Study of Dileucine Motifs

The identification and characterization of dileucine motifs and their interacting partners rely on a combination of molecular biology, biochemistry, and cell biology techniques.

Identification of Putative Dileucine Motifs

Putative dileucine motifs can be identified by sequence analysis of the cytoplasmic domains of transmembrane proteins, searching for the consensus sequences [DE]XXXL[LI] or DXXLL.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to confirm the functionality of a putative dileucine motif by mutating the critical leucine or acidic residues and observing the effect on protein trafficking.

Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as a template and the mutagenic primers. The PCR reaction typically involves 12-18 cycles.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the in vivo interaction between a dileucine motif-containing protein and an AP complex subunit.

Protocol:

  • Cell Lysis: Lyse cells expressing the protein of interest in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait") overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and the suspected interacting partner (e.g., an AP complex subunit).

Yeast Two-Hybrid (Y2H) Screening

Y2H screening is a powerful genetic method to identify novel protein-protein interactions. A dileucine motif-containing protein can be used as "bait" to screen a cDNA library for interacting "prey" proteins, which could include AP complex subunits or other regulatory proteins.

Protocol:

  • Bait and Prey Plasmid Construction: Clone the cDNA of the protein of interest into a "bait" vector, which fuses it to a DNA-binding domain (DBD). A cDNA library is cloned into a "prey" vector, which fuses the library proteins to a transcriptional activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a substrate for a colorimetric reporter gene (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact will be able to grow and/or turn color, as the interaction brings the DBD and AD into proximity to activate the reporter genes.

  • Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

  • Validation: Confirm the interaction using other methods, such as Co-IP.

Visualizing Dileucine Motif-Mediated Pathways and Workflows

Signaling and Trafficking Pathways

Dileucine_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Vesicle Clathrin-Coated Vesicle Cargo Cargo Protein (with Dileucine Motif) AP2 AP-2 Complex Cargo->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment CCV Coated Vesicle Clathrin->CCV Assembly Dynamin Dynamin CCV->Dynamin Scission Endosome Early Endosome CCV->Endosome Uncoating & Fusion Lysosome Lysosome Endosome->Lysosome Maturation TGN Trans-Golgi Network Endosome->TGN Recycling

Caption: Clathrin-mediated endocytosis pathway initiated by a dileucine motif.

TGN_Sorting cluster_Vesicles Transport Vesicles TGN Trans-Golgi Network AP1_Vesicle AP-1 Coated Vesicle TGN->AP1_Vesicle AP-1 Mediated AP3_Vesicle AP-3 Coated Vesicle TGN->AP3_Vesicle AP-3 Mediated Endosome Endosome AP1_Vesicle->Endosome Lysosome Lysosome/ Melanosome AP3_Vesicle->Lysosome Co_IP_Workflow Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Preclear Pre-clearing with Beads Lysis->Preclear IP Immunoprecipitation with Primary Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elution of Proteins Wash->Elute Analysis Western Blot Analysis Elute->Analysis End End: Interaction Confirmed Analysis->End Y2H_Workflow Start Start: Construct Bait and Prey Plasmids Transform Co-transform Yeast Start->Transform Select Select on Nutrient-Deficient Media Transform->Select Screen Screen for Reporter Gene Activation Select->Screen Isolate Isolate Prey Plasmids from Positive Colonies Screen->Isolate Sequence Sequence Prey DNA Isolate->Sequence Identify Identify Interacting Protein Sequence->Identify End End: Novel Interaction Found Identify->End

References

An In-depth Technical Guide to the Biosynthesis and Natural Occurrence of L-Leucyl-L-Leucine (Leu-Leu-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine (Leu-Leu-OH), a dipeptide composed of two L-leucine amino acids, is a molecule of growing interest in biochemical and pharmaceutical research. Its potential therapeutic applications, particularly in muscle growth and recovery, necessitate a thorough understanding of its biosynthesis and natural distribution. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, its natural occurrence, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Introduction

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a peptide bond. They are increasingly recognized for their diverse biological activities, often distinct from their constituent amino acids. L-Leucyl-L-leucine (this compound) has garnered attention for its potential to enhance muscle growth, promote recovery, and reduce fatigue, making it a candidate for addressing conditions like sarcopenia and metabolic disorders[1]. Understanding the mechanisms of its formation, where it is found in nature, and how to accurately measure it are critical for harnessing its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of the linear dipeptide this compound is not a direct product of ribosomal protein synthesis. Instead, it is synthesized by specific enzymes that catalyze the formation of a peptide bond between two free L-leucine molecules.

Enzymatic Synthesis by L-amino Acid Ligases

Recent research has identified a novel L-amino acid ligase (Lal) from Pseudomonas sessilinigenes that efficiently catalyzes the synthesis of this compound from L-leucine[1]. This reaction is ATP-dependent. The catalytic efficiency of this enzyme has been determined, providing a basis for its use in biocatalytic production.

A whole-cell catalysis system has been developed using an engineered Escherichia coli strain to overproduce this compound[1]. This system involves the co-expression of the L-amino acid ligase and a polyphosphate kinase for ATP regeneration, leading to a significant space-time yield of the dipeptide[1]. To enhance the accumulation of the dipeptide, endogenous peptidases in the E. coli host were disrupted to prevent the hydrolysis of the newly formed peptide bond[1].

Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)

While the primary focus is on the linear dipeptide, it is relevant to consider related biosynthetic pathways. Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of peptides, including those containing non-proteinogenic amino acids[2][3]. The adenylation (A) domain of an NRPS module is responsible for selecting and activating a specific amino acid. NRPSs with A-domains specific for L-leucine are known to exist[2]. While typically involved in the synthesis of larger peptides, the basic mechanism of peptide bond formation is relevant.

Cyclodipeptide synthases (CDPSs) are enzymes that specifically produce 2,5-diketopiperazines (cyclic dipeptides)[4][5][6]. These enzymes utilize aminoacyl-tRNAs as substrates[4][5][6]. For example, pulcherriminic acid is an oxidized form of cyclo(L-Leu-L-Leu) produced by bacteria and yeast via a CDPS pathway[7]. This highlights a natural pathway for the formation of a cyclic Leu-Leu structure, which is closely related to the linear dipeptide.

Diagram: Enzymatic Synthesis of this compound by L-amino Acid Ligase

LeuLeu_Biosynthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2_L_Leucine 2 L-Leucine Lal L-amino Acid Ligase (Lal) from Pseudomonas sessilinigenes 2_L_Leucine->Lal ATP ATP ATP->Lal Leu_Leu_OH L-Leucyl-L-Leucine (this compound) Lal->Leu_Leu_OH AMP_PPi AMP + PPi Lal->AMP_PPi

Caption: Enzymatic synthesis of this compound from L-leucine catalyzed by L-amino acid ligase.

Natural Occurrence of this compound

The natural occurrence of free this compound is not as extensively documented as that of its constituent amino acid, L-leucine. However, evidence suggests its presence in specific biological contexts, particularly as a product of proteolysis.

Fermented and Cured Meat Products

During the long-term processing of dry-cured pork products like ham, extensive proteolysis of muscle proteins occurs due to the action of endogenous endo- and exopeptidases[8]. This process releases a large number of small peptides, including di- and tripeptides[8]. The action of dipeptidyl peptidases (DPPs) and peptidyl dipeptidases (DDPs) on larger peptide fragments is a direct source of dipeptides[8]. Given the high abundance of leucine (B10760876) in muscle protein, it is highly probable that this compound is generated and present in these products.

Other Potential Sources

While direct evidence is limited, other environments rich in proteolytic activity, such as certain fermented foods and the gastrointestinal tract, are potential locations for the natural formation of this compound.

Quantitative Data

Quantitative data on the natural occurrence of this compound is sparse. However, production yields from engineered systems provide valuable benchmarks for its synthesis.

ParameterValueSource Organism/SystemReference
Biocatalytic Production
kcat/Km of L-amino Acid Ligase14.6 s-1 M-1Pseudomonas sessilinigenes[1]
Space-Time Yield23.85 g/L/dEngineered E. coli[1]
Natural Occurrence
Concentration in Dry-Cured HamNot yet quantifiedPork[8]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Sample Preparation for LC-MS/MS Analysis
  • Homogenization: For solid samples (e.g., meat, food products), homogenize a known weight of the sample in a suitable buffer (e.g., phosphate-buffered saline).

  • Protein Precipitation: To remove larger proteins that can interfere with the analysis, add a precipitating agent such as a 30% solution of sulfosalicylic acid to the homogenate[9]. Vortex the mixture and centrifuge at high speed.

  • Supernatant Collection: Carefully collect the supernatant containing the small peptides and amino acids.

  • Dilution: Dilute the supernatant with an appropriate solvent, such as the initial mobile phase of the LC method, containing an internal standard (e.g., isotopically labeled this compound)[9].

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Quantification of Underivatized this compound
  • Chromatography:

    • Column: A mixed-mode column or a C18 reversed-phase column suitable for the retention of polar compounds[10][11].

    • Mobile Phase A: 0.1% formic acid in water[11].

    • Mobile Phase B: 0.1% formic acid in acetonitrile[11].

    • Gradient: A gradient from low to high percentage of mobile phase B is used to elute the analytes. The specific gradient profile needs to be optimized for the separation of this compound from other components.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: The [M+H]+ ion of this compound.

      • Product Ions: At least two specific fragment ions of this compound should be monitored for quantification and confirmation. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Pre-column Derivatization for HPLC Analysis

For analysis using HPLC with UV or fluorescence detection, pre-column derivatization can be employed to enhance sensitivity.

  • Derivatizing Agents: Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., mercaptopropionic acid) react with the primary amine of the dipeptide to form a fluorescent derivative[12]. Other reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can also be used[13].

  • Procedure:

    • Mix the sample extract with the derivatizing reagent and a buffer to maintain the optimal pH for the reaction.

    • Allow the reaction to proceed for a specific time, as recommended for the chosen reagent.

    • Inject the derivatized sample into the HPLC system.

  • Detection:

    • Fluorescence Detector: Set the excitation and emission wavelengths specific to the chosen derivatization reagent[12][13].

    • UV Detector: Monitor the absorbance at a wavelength where the derivative shows maximum absorption.

Diagram: Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Optional Derivatization Homogenization 1. Homogenization (Solid Samples) Protein_Precipitation 2. Protein Precipitation (e.g., Sulfosalicylic Acid) Homogenization->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Dilution 5. Dilution with Internal Standard Supernatant_Collection->Dilution Derivatization Pre-column Derivatization (e.g., OPA, FMOC-Cl) Supernatant_Collection->Derivatization Filtration 6. Filtration (0.22 µm) Dilution->Filtration LC_MS_MS LC-MS/MS Analysis (Underivatized) Filtration->LC_MS_MS HPLC HPLC Analysis (Derivatized) Derivatization->HPLC

Caption: A generalized workflow for the extraction and quantification of this compound from biological samples.

Signaling Pathways

The specific signaling pathways directly activated by this compound are not yet well-defined. However, the biological activity of its constituent amino acid, L-leucine, is well-established, particularly its role in activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR Signaling Pathway and L-Leucine

L-leucine is a potent activator of mTOR complex 1 (mTORC1)[14][15]. The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[14]. This cascade of events promotes the initiation of mRNA translation, leading to increased protein synthesis, which is the molecular basis for leucine's effect on muscle growth[14].

It is plausible that this compound, after being transported into the cell, is either hydrolyzed to release L-leucine, which then activates the mTOR pathway, or that the dipeptide itself may have a direct or indirect effect on this or other signaling pathways. Some studies suggest that dipeptides can influence mTOR signaling[16]. Further research is needed to elucidate the precise molecular mechanisms of action of this compound.

Diagram: Postulated Signaling Pathway Involvement of this compound

mTOR_Signaling Leu_Leu_OH L-Leucyl-L-Leucine (this compound) Intracellular_Leu_Leu_OH Intracellular This compound Leu_Leu_OH->Intracellular_Leu_Leu_OH Transport Cell_Membrane Cell Membrane Hydrolysis Hydrolysis Intracellular_Leu_Leu_OH->Hydrolysis Postulated L_Leucine L-Leucine Hydrolysis->L_Leucine mTORC1 mTORC1 L_Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis Promotes

Caption: Postulated mechanism of action of this compound via the mTORC1 signaling pathway.

Conclusion

L-Leucyl-L-leucine is a dipeptide with significant potential in therapeutic applications, particularly for muscle health. Its biosynthesis is achievable through enzymatic processes, offering a viable route for its production. While its natural occurrence is likely in protein-rich, proteolytically active environments, further research is needed to quantify its presence in various natural sources. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound. Future investigations should focus on elucidating the specific signaling pathways modulated by this dipeptide to fully understand its biological functions and unlock its therapeutic potential.

References

Theoretical Modeling of the L-Leucyl-L-leucine (Leu-Leu-OH) Dipeptide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of peptides is a cornerstone of their biological function, influencing everything from receptor binding to enzymatic activity. L-Leucyl-L-leucine (Leu-Leu-OH), a simple dipeptide, serves as a fundamental model for understanding the conformational preferences of hydrophobic residues in larger polypeptide chains. Its structure is dictated by a complex interplay of steric effects, intramolecular hydrogen bonding, and solvent interactions. Theoretical modeling provides a powerful lens through which to explore this landscape at an atomic level of detail, offering insights that can be challenging to obtain through experimental methods alone.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to model the structure of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage these techniques to understand peptide structure and function. We will delve into the core computational chemistry techniques, detail the workflows for conformational analysis, and discuss the importance of experimental validation.

Theoretical Background: The Forces that Shape this compound

The three-dimensional structure of this compound is determined by the rotational freedom around its backbone and side-chain torsion angles (also known as dihedral angles). The primary goal of theoretical modeling is to identify the low-energy conformations that the dipeptide is most likely to adopt. This is achieved by calculating the potential energy of the molecule as a function of its atomic coordinates. The key energetic contributions that are considered include:

  • Bond Stretching, Angle Bending, and Torsional Strain: These terms account for the energy required to deform the molecule from its ideal bond lengths, bond angles, and dihedral angles.

  • Van der Waals Interactions: These are short-range interactions that include attractive (dispersion) and repulsive (steric) forces between non-bonded atoms.

  • Electrostatic Interactions: These arise from the distribution of partial charges on the atoms of the molecule.

  • Hydrogen Bonding: A critical non-covalent interaction that can significantly stabilize specific conformations.

  • Solvation Effects: The interaction of the dipeptide with the surrounding solvent molecules, which can have a profound impact on its conformational preferences.

Computational Methodologies for Structural Modeling

A variety of computational methods can be employed to model the structure of this compound, each with its own balance of accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to approximate the potential energy of a molecule. They rely on a pre-defined set of parameters, known as a force field, that describes the energetic terms mentioned above.

  • Applications: Conformational searches, molecular dynamics simulations.

  • Strengths: Computationally efficient, allowing for the exploration of large conformational spaces and long-timescale dynamics.

  • Limitations: The accuracy is dependent on the quality of the force field. It does not explicitly model electrons and therefore cannot describe chemical reactions or electronic properties.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more accurate description of the electronic structure of a molecule by solving the Schrödinger equation.

  • Ab initio methods: These methods are derived from first principles without the use of empirical parameters. Examples include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

  • Density Functional Theory (DFT): A widely used QM method that calculates the electron density of a system to determine its energy. It offers a good compromise between accuracy and computational cost.[1]

  • Applications: High-accuracy geometry optimizations, calculation of electronic properties, and refinement of structures obtained from MM methods.

  • Strengths: High accuracy, capable of describing electronic effects.

  • Limitations: Computationally expensive, limiting their use to smaller systems and shorter timescales.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. By integrating Newton's equations of motion, MD simulations can reveal how this compound explores its conformational space, interacts with solvent, and responds to changes in its environment.

  • Applications: Studying conformational flexibility, protein folding, and ligand binding.

  • Strengths: Provides a dynamic picture of the molecule's behavior, allows for the calculation of thermodynamic properties.

  • Limitations: The accuracy is limited by the force field and the length of the simulation.

Experimental Protocols: A Computational Workflow for this compound

The following outlines a typical computational workflow for the theoretical modeling of the this compound structure.

Initial Structure Generation

The first step is to generate an initial three-dimensional structure of this compound. This can be done using molecular building software or by extracting the coordinates from a larger protein structure containing a Leu-Leu motif.

Conformational Search

A systematic or stochastic conformational search is then performed to identify the low-energy conformations of the dipeptide. This is typically done using a molecular mechanics force field due to the large number of possible conformations.

Experimental Workflow: Conformational Search

G cluster_0 Input cluster_1 Conformational Search cluster_2 Energy Calculation cluster_3 Output Input Initial this compound Structure Search Systematic or Stochastic Search Algorithm (e.g., Monte Carlo, LowModeMD) Input->Search Provide initial geometry Energy Molecular Mechanics Force Field (e.g., AMBER, CHARMM) Search->Energy Generate conformers Output Ensemble of Low-Energy Conformations Search->Output Select low-energy structures Energy->Search Calculate energy

Caption: A typical workflow for performing a conformational search on this compound.

Geometry Optimization and Energy Refinement

The low-energy conformations identified in the conformational search are then subjected to geometry optimization at a higher level of theory, typically using quantum mechanics (DFT). This provides more accurate structures and relative energies.

Logical Relationship: MM to QM Refinement

G MM Low-Energy Conformers (from Molecular Mechanics) QM Refined Structures and Energies (Quantum Mechanics - DFT) MM->QM Geometry Optimization

Caption: The logical progression from less accurate, but computationally efficient, MM methods to more accurate QM methods for structural refinement.

Analysis of Conformational Preferences

The final set of optimized structures is then analyzed to understand the conformational preferences of this compound. This involves examining the distribution of backbone and side-chain dihedral angles.

Data Presentation: Key Conformational Parameters

The quantitative data generated from theoretical modeling is best summarized in tables for easy comparison.

Conformer IDRelative Energy (kcal/mol)Backbone Dihedral Angles (degrees)Side-Chain Dihedral Angles (degrees)
Φ (Phi) Ψ (Psi)
1 0.00-135135
2 0.52-80150
3 1.15-15070
............

Table 1: Example of Conformational Data for this compound. The relative energies and dihedral angles for the most stable conformers are presented.

Experimental Validation: Bridging Theory and Reality

Theoretical models, no matter how sophisticated, must be validated against experimental data. For peptides like this compound, the primary experimental techniques for structural characterization are:

  • X-ray Crystallography: Provides high-resolution structural information in the solid state. This can be used to determine the precise bond lengths, angles, and dihedral angles of the dipeptide in its crystalline form.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for studying the structure and dynamics of molecules in solution. NMR can provide information on through-bond and through-space atomic distances, which can be used to restrain and validate computational models.

Experimental Workflow: NMR-Based Structural Validation

G cluster_0 NMR Experiment cluster_1 Data Processing cluster_2 Computational Modeling cluster_3 Validation NMR Acquire NMR Spectra (e.g., NOESY, COSY) Process Extract Distance and Dihedral Angle Restraints NMR->Process Model Refine Theoretical Models using NMR Restraints Process->Model Validate Compare Calculated and Experimental Observables Model->Validate

References

Foundational Research on Dipeptide Transporters and Leu-Leu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on dipeptide transporters, with a specific focus on the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). It delves into their core structure, function, and transport mechanisms, particularly in relation to the neutral dipeptide, L-Leucyl-L-leucine (Leu-Leu-OH). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development. While direct kinetic data for this compound is limited, this guide extrapolates from the known transport characteristics of similar neutral dipeptides to provide a robust framework for future investigation.

Introduction to Dipeptide Transporters

Dipeptide transporters are integral membrane proteins that play a crucial role in the absorption and distribution of di- and tripeptides in various tissues.[1][2][3] In mammals, the best-characterized are the proton-coupled oligopeptide transporters PEPT1 and PEPT2, members of the Solute Carrier 15 (SLC15) family.[2][4][5] These transporters harness the electrochemical proton gradient to drive the uptake of a vast array of small peptides, playing a vital role in nutrition, pharmacokinetics, and cellular signaling.[2][6]

PEPT1 (SLC15A1) is predominantly found in the apical membrane of intestinal epithelial cells and, to a lesser extent, in the renal proximal tubules.[2] It is characterized as a high-capacity, low-affinity transporter, well-suited for the bulk absorption of dietary peptides.[3][7]

PEPT2 (SLC15A2) , in contrast, is a low-capacity, high-affinity transporter with a broader tissue distribution, including the kidneys, brain, lungs, and choroid plexus.[2][8] Its high affinity allows for the efficient reabsorption of peptides from the glomerular filtrate and the transport of peptides in tissues with lower substrate concentrations.[1][8]

Both transporters exhibit broad substrate specificity, recognizing and transporting over 400 different dipeptides and 8,000 tripeptides.[5][8] This promiscuity extends to a variety of peptidomimetic drugs, making them significant targets in drug delivery and development.[2]

The Substrate: this compound

L-Leucyl-L-leucine (this compound) is a neutral dipeptide composed of two leucine (B10760876) residues. Leucine is an essential branched-chain amino acid known for its role in stimulating muscle protein synthesis and activating the mTOR signaling pathway.[9][10] While the signaling effects of free leucine are well-documented, the specific transport kinetics and subsequent signaling events following the uptake of the dipeptide this compound are less characterized. One study noted that this compound could completely inhibit the mediated uptake of the model dipeptide glycylsarcosine (B1347041) in hamster jejunum, suggesting it is a substrate for peptide transporters. However, specific kinetic parameters were not determined.

Transport Mechanism

The transport of di- and tripeptides by PEPT1 and PEPT2 is an active process coupled to the co-transport of protons (H+) down their electrochemical gradient.[2][6] This symport mechanism allows for the accumulation of peptides inside the cell against their concentration gradient. The proton gradient is maintained by the action of other membrane transporters, such as the Na+/H+ exchanger.[4]

The transport cycle can be conceptualized as a series of conformational changes in the transporter protein, as depicted in the following diagram.

Transport_Mechanism Outward_Open 1. Outward-Open (Proton Binding) Outward_Substrate 2. Substrate Binding Outward_Open->Outward_Substrate H+ binds Occluded 3. Occluded State Outward_Substrate->Occluded Dipeptide binds Inward_Open 4. Inward-Open (Substrate Release) Occluded->Inward_Open Conformational change Inward_H_Release 5. Proton Release Inward_Open->Inward_H_Release Dipeptide released Reset 6. Reset to Outward-Open Inward_H_Release->Reset H+ released Reset->Outward_Open Conformational reset

A simplified model of the proton-coupled dipeptide transport cycle.

Quantitative Data on Dipeptide Transport

The following tables summarize known kinetic parameters for the model substrate Glycyl-sarcosine (Gly-Sar) and other relevant dipeptides.

Table 1: Kinetic Parameters for PEPT1

SubstrateCell Line/SystemKm (mM)Vmax (nmol/mg protein/min)Ki (mM)IC50 (mM)Reference(s)
Gly-SarCaco-2 cells0.7 - 2.40.84 - 2.1--[12][13]
Gly-LeuCaco-2 cells0.08---[12]
fMet-Leu-PheMouse Jejunum1.6 (K0.5)---[14]
Gly-Pro---100-[14]
LosartanCHO-hPepT1-M5 cells---0.037[7]
PasireotideCHO-hPepT1-M5 cells---0.53[7]
OctreotideCHO-hPepT1-M5 cells---4.2[7]

Table 2: Kinetic Parameters for PEPT2

SubstrateCell Line/SystemKm (µM)VmaxKi (µM)IC50 (µM)Reference(s)
D-Phe-AlaMouse Kidney143---[1]
Ala-PheHEK293 cells---17.1[2]
ValganciclovirHEK293 cells---368.9[2]
5-Aminolevulinic acidHEK293 cells---373.5[2]
Lys[Z(NO2)]-ValMammalian cells--2-[15]

Experimental Protocols

Dipeptide Transport Assay in Caco-2 Cells

This protocol describes a general method for assessing the transport of a dipeptide, such as this compound, across a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.

Caco2_Transport_Assay cluster_prep Cell Culture and Seeding cluster_assay Transport Experiment cluster_analysis Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days to allow differentiation Seed->Culture TEER 3. Measure TEER to confirm monolayer integrity Culture->TEER Wash 4. Wash monolayer with transport buffer (e.g., HBSS) TEER->Wash Add_Substrate 5. Add this compound solution to the apical chamber Wash->Add_Substrate Incubate 6. Incubate at 37°C for specified time points Add_Substrate->Incubate Sample 7. Collect samples from basolateral chamber Incubate->Sample Quantify 8. Quantify this compound concentration (e.g., LC-MS/MS) Sample->Quantify Calculate 9. Calculate apparent permeability coefficient (Papp) Quantify->Calculate

Workflow for a Caco-2 cell transport assay.

Detailed Methodology:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seeding on Transwell Inserts: Cells are seeded onto permeable Transwell inserts at a density of approximately 1 x 10^5 cells/cm².

  • Differentiation: The cells are maintained for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Transport Assay:

    • The cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, buffered to pH 6.0-6.5 for optimal PEPT1 activity).

    • A solution containing the test dipeptide (this compound) at a known concentration is added to the apical (upper) chamber.

    • The plates are incubated at 37°C.

    • At various time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (lower) chamber.

  • Quantification: The concentration of the dipeptide in the basolateral samples is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.

Competitive Inhibition Assay

This assay is used to determine the inhibitory constant (Ki or IC50) of a test compound (e.g., this compound) against the transport of a known radiolabeled substrate (e.g., [14C]Gly-Sar).

Inhibition_Assay Prepare_Cells 1. Prepare cells expressing PEPT1 or PEPT2 (e.g., Caco-2 or transfected cells) Pre_Incubate 2. Pre-incubate cells with varying concentrations of a test inhibitor (this compound) Prepare_Cells->Pre_Incubate Add_Radiolabeled 3. Add a fixed concentration of a radiolabeled substrate (e.g., [14C]Gly-Sar) Pre_Incubate->Add_Radiolabeled Incubate 4. Incubate for a short period (e.g., 1-10 minutes) Add_Radiolabeled->Incubate Stop_Uptake 5. Stop uptake by washing with ice-cold buffer Incubate->Stop_Uptake Lyse_Cells 6. Lyse cells Stop_Uptake->Lyse_Cells Measure_Radioactivity 7. Measure intracellular radioactivity (scintillation counting) Lyse_Cells->Measure_Radioactivity Calculate_IC50 8. Calculate IC50/Ki value Measure_Radioactivity->Calculate_IC50

Workflow for a competitive inhibition assay.

Detailed Methodology:

  • Cell Preparation: Use a cell line endogenously expressing the transporter of interest (e.g., Caco-2 for PEPT1) or a cell line stably transfected to express the transporter.

  • Inhibition: Cells are pre-incubated with a range of concentrations of the unlabeled inhibitor (this compound).

  • Uptake: A fixed, low concentration of a radiolabeled substrate (e.g., [14C]Gly-Sar) is added to initiate uptake.

  • Incubation: The incubation time is kept short to measure the initial rate of transport.

  • Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of the radiolabeled substrate uptake is plotted against the concentration of the inhibitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Signaling Pathways

The transport of di- and tripeptides can influence cellular signaling pathways, although the direct effects of this compound transport are not well-defined.

Regulation of Transporter Expression and Activity

The expression and function of dipeptide transporters are regulated by various signaling pathways. For instance, the PI3K/Akt signaling pathway has been shown to regulate the expression of PEPT2 and the transport of model dipeptides.[8] Similarly, the p38 MAPK and NF-κB pathways can be activated by bacterial peptides transported by PEPT2.[8]

Transporter_Regulation Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt activate Bacterial_Peptides Bacterial Peptides MAPK_NFkB p38 MAPK & NF-κB Pathways Bacterial_Peptides->MAPK_NFkB activate PEPT_Expression PEPT1/PEPT2 Expression & Transport Activity PI3K_Akt->PEPT_Expression regulate MAPK_NFkB->PEPT_Expression regulate

Signaling pathways regulating dipeptide transporter expression and activity.
Downstream Signaling from Dipeptide Transport

The transport of specific dipeptides can initiate intracellular signaling cascades. For example, the transport of bacterial peptides like muramyl dipeptide (MDP) by PEPT1 can activate the NF-κB signaling pathway, leading to an inflammatory response.[4] The transport of dipeptides can also lead to membrane depolarization, which can activate voltage-dependent calcium channels and increase intracellular calcium levels, a key second messenger.[2]

Given that this compound is composed of two leucine residues, its transport and subsequent intracellular hydrolysis would increase the intracellular concentration of leucine. Leucine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[9][10] Therefore, it is plausible that the transport of this compound could indirectly activate the mTORC1 pathway.

Downstream_Signaling Leu_Leu_OH_ext Extracellular This compound PEPT PEPT1 / PEPT2 Leu_Leu_OH_ext->PEPT Transport Leu_Leu_OH_int Intracellular This compound PEPT->Leu_Leu_OH_int Peptidases Intracellular Peptidases Leu_Leu_OH_int->Peptidases Hydrolysis Leucine Intracellular Leucine Peptidases->Leucine mTORC1 mTORC1 Pathway Leucine->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion

Potential downstream signaling cascade following this compound transport.

Conclusion and Future Directions

The dipeptide transporters PEPT1 and PEPT2 are critical for the absorption and distribution of small peptides and peptidomimetic drugs. While their general characteristics are well-understood, specific data on the transport of many dipeptides, including this compound, remains limited. The experimental protocols outlined in this guide provide a framework for researchers to investigate the transport kinetics of this compound and other dipeptides of interest.

Future research should focus on:

  • Determining the specific kinetic parameters (Km, Vmax, Ki) of this compound for both PEPT1 and PEPT2. This will provide crucial data for understanding its transport efficiency and potential for drug delivery applications.

  • Investigating the direct downstream signaling events following the transport of this compound. This includes exploring its potential to activate the mTORC1 pathway and other signaling cascades independently of free leucine.

  • Elucidating the structure-activity relationship for the binding and transport of neutral, hydrophobic dipeptides by PEPT1 and PEPT2. This knowledge will aid in the rational design of peptidomimetic drugs with improved absorption and targeted delivery.

By addressing these knowledge gaps, the scientific community can further harness the potential of dipeptide transporters for therapeutic benefit.

References

Initial Investigation of Dipeptide Metabolism in Mycoplasma genitalium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Mycoplasma genitalium is a pathogenic bacterium with a significantly reduced genome, leading to a heavy reliance on its host for essential nutrients, including amino acids. While direct research on the specific dipeptide Leucyl-leucine (Leu-Leu-OH) in M. genitalium is not presently available in published literature, this guide outlines a comprehensive framework for its initial investigation. Understanding the uptake and utilization of dipeptides like this compound could unveil novel metabolic pathways and potential targets for antimicrobial drug development. This document provides hypothetical experimental protocols, data presentation structures, and conceptual pathway diagrams to guide such research.

Mycoplasma genitalium lacks the biosynthetic pathways for amino acids and must acquire them from its environment.[1][2][3] This dependency makes its nutrient uptake systems, including peptide transporters, critical for survival. This guide proposes a series of experiments to determine if M. genitalium can utilize this compound as a source of leucine (B10760876), and to identify the potential transport mechanisms involved.

Hypothetical Signaling and Metabolic Pathways

Given the limited metabolic capabilities of M. genitalium, the pathway for dipeptide utilization is likely straightforward, involving transport across the cell membrane and subsequent hydrolysis into constituent amino acids. A putative ABC (ATP-binding cassette) transporter system is a likely candidate for dipeptide uptake, as such systems are known to be involved in nutrient acquisition in bacteria.

Dipeptide_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu_Leu_OH_ext This compound ABC_Transporter Putative Dipeptide ABC Transporter Leu_Leu_OH_ext->ABC_Transporter Binding Leu_Leu_OH_int This compound ABC_Transporter->Leu_Leu_OH_int Translocation (ATP-dependent) Peptidase Dipeptidase Leu_Leu_OH_int->Peptidase Hydrolysis Leucine 2x Leucine Peptidase->Leucine Protein_Synthesis Protein Synthesis Leucine->Protein_Synthesis

Caption: Conceptual pathway for this compound uptake and utilization in M. genitalium. (Max Width: 760px)

Experimental Protocols

A systematic investigation into the role of this compound in M. genitalium would involve a series of defined experiments.

Growth Supplementation Assays

Objective: To determine if this compound can serve as a leucine source to support the growth of M. genitalium in a leucine-deficient medium.

Methodology:

  • Prepare a modified SP-4 medium lacking free leucine but supplemented with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

  • A positive control group will be cultured in a complete SP-4 medium, while a negative control group will be in a leucine-deficient medium.

  • Inoculate the media with a standardized culture of M. genitalium (e.g., 10^6 CFU/mL).

  • Incubate the cultures under standard conditions (37°C, 5% CO2).

  • Monitor bacterial growth over time (e.g., every 24 hours for 7 days) by measuring changes in optical density (OD600) or using a colorimetric assay based on the fermentation of glucose.[3]

  • Perform quantitative PCR (qPCR) to determine the number of genome copies as a more sensitive measure of growth.

Radiolabeled Uptake Assays

Objective: To directly measure the uptake of this compound by M. genitalium cells.

Methodology:

  • Synthesize or procure radiolabeled [14C]-Leu-Leu-OH.

  • Culture M. genitalium to mid-log phase in a complete SP-4 medium.

  • Harvest the cells by centrifugation and wash them with a suitable buffer to remove residual medium.

  • Resuspend the cells in the buffer and incubate with [14C]-Leu-Leu-OH for various time points (e.g., 1, 5, 15, 30 minutes).

  • Terminate the uptake by rapid filtration through a membrane filter, followed by washing to remove extracellular radiolabel.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • To assess competition, perform the assay in the presence of an excess of unlabeled this compound or other dipeptides.

Hypothetical Data Presentation

Quantitative data from the proposed experiments should be organized into clear, concise tables for comparative analysis.

Table 1: Growth of M. genitalium in Leucine-Deficient Medium Supplemented with this compound

Leucine SourceThis compound (µM)Peak OD600 (Mean ± SD)Fold Change vs. Negative Control
Complete SP-4N/A0.35 ± 0.0417.5
Leucine-Deficient00.02 ± 0.011.0
Leucine-Deficient100.08 ± 0.024.0
Leucine-Deficient500.25 ± 0.0312.5
Leucine-Deficient1000.32 ± 0.0416.0
Leucine-Deficient2000.34 ± 0.0517.0

Table 2: Uptake of [14C]-Leu-Leu-OH by M. genitalium

Time (minutes)[14C]-Leu-Leu-OH Uptake (pmol/mg protein)
115.2 ± 1.8
568.5 ± 5.2
15180.1 ± 12.6
30250.7 ± 18.9

Proposed Experimental Workflow

The initial investigation can be structured as a multi-stage process, from initial growth assays to the identification of specific genes and proteins involved.

Experimental_Workflow A Stage 1: Phenotypic Analysis B Stage 2: Transport Kinetics A->B A1 Growth Supplementation Assay A->A1 A2 Growth Inhibition with Toxic Analogs A->A2 C Stage 3: Genetic Identification B->C B1 Radiolabeled Uptake Assay B->B1 B2 Competition Assays B->B2 D Stage 4: Functional Characterization C->D C1 Bioinformatic Screen for ABC Transporters C->C1 C2 Transcriptomic Analysis (RNA-seq) in response to this compound C->C2 D1 Gene Knockout/Knockdown of Candidate Transporters D->D1 D2 Heterologous Expression and Functional Reconstitution of Transporter D->D2

References

The Strategic Advantage of Leu-Leu-OH in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides with high fidelity and yield is a cornerstone of modern drug discovery and biochemical research. The choice of building blocks is a critical determinant of success in this endeavor. This technical guide explores the potential of L-Leucyl-L-leucine (Leu-Leu-OH) and its N-terminally protected derivatives, such as Fmoc-Leu-Leu-OH, as strategic building blocks in peptide synthesis. The use of dipeptides can offer significant advantages in terms of synthesis efficiency, reduction of side reactions, and simplification of purification processes.

Physicochemical Properties of Leucine (B10760876) Building Blocks

A clear understanding of the physical and chemical properties of the foundational amino acid and its protected forms is essential for optimizing peptide synthesis protocols.

PropertyL-Leucine (H-Leu-OH)Fmoc-L-Leucine (Fmoc-Leu-OH)Fmoc-L-Leucyl-L-Leucine (Fmoc-Leu-Leu-OH)
Molecular Formula C₆H₁₃NO₂C₂₁H₂₃NO₄C₂₇H₃₄N₂O₅
Molecular Weight 131.17 g/mol 353.41 g/mol 466.58 g/mol
Appearance White crystalline powderWhite to off-white solidWhite to off-white powder
Solubility Soluble in water, acetic acid, dilute HCl, and alkaline solutions. Insoluble in ether.Soluble in organic solvents like DMF and DMSO.Soluble in organic solvents common in peptide synthesis.
Melting Point Decomposes at ~293 °C~152-156 °CNot readily available

The Rationale for Employing Dipeptide Building Blocks

The stepwise addition of single amino acids is the conventional approach in solid-phase peptide synthesis (SPPS). However, the incorporation of dipeptide units like Fmoc-Leu-Leu-OH can circumvent common challenges associated with the synthesis of "difficult" sequences, which are prone to aggregation and incomplete coupling reactions.

The primary advantages of using dipeptide building blocks include:

  • Improved Coupling Efficiency: By coupling two amino acid residues at once, the number of synthesis cycles is reduced, which can lead to a higher overall yield, especially for longer peptides. For instance, a hypothetical 20-mer peptide synthesis would require 19 coupling cycles with single amino acids but only 9 with dipeptide units.

  • Mitigation of Aggregation: Certain peptide sequences have a tendency to aggregate on the solid support, hindering subsequent coupling and deprotection steps. The introduction of a dipeptide can disrupt these aggregation-prone sequences.

  • Reduced Racemization: Racemization of the activated amino acid is a significant side reaction in peptide synthesis. While the C-terminal residue of a dipeptide can still be susceptible to racemization upon activation, the risk is confined to this single activation step for the dipeptide unit.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a generalized protocol for manual Fmoc-based SPPS. Automated synthesizers follow a similar sequence of steps.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Repeat the piperidine treatment for 10 minutes and drain.

  • Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-adduct.

3. Amino Acid/Dipeptide Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid or dipeptide (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxyl group.

  • Immediately add the activated amino acid/dipeptide solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours to ensure complete coupling.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional):

  • A small sample of the resin can be taken to perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines, indicating an incomplete coupling reaction.

These deprotection, coupling, and washing steps are repeated for each amino acid or dipeptide in the sequence.

Protocol for Synthesis of a Peptide using Fmoc-Leu-Leu-OH

This protocol outlines the incorporation of the Fmoc-Leu-Leu-OH dipeptide into a growing peptide chain on a solid support.

Resin: Rink Amide resin (0.5 mmol/g loading)

Scale: 0.1 mmol

  • Initial Setup: Start with 200 mg of Rink Amide resin in a peptide synthesis vessel. Swell the resin in DMF for 30 minutes.

  • Synthesis of the C-terminal portion of the peptide: Synthesize the peptide sequence C-terminal to the desired Leu-Leu insertion point using the general SPPS protocol described above.

  • Fmoc Deprotection: After the coupling of the last amino acid before the Leu-Leu unit, perform the Fmoc deprotection as described in the general protocol.

  • Coupling of Fmoc-Leu-Leu-OH:

    • In a clean vial, dissolve Fmoc-Leu-Leu-OH (233 mg, 0.5 mmol, 5 equivalents) in 2 mL of DMF.

    • Add HBTU (189 mg, 0.5 mmol, 5 equivalents) and HOBt (76 mg, 0.5 mmol, 5 equivalents) to the solution.

    • Add DIPEA (174 µL, 1.0 mmol, 10 equivalents) to the mixture and agitate for 2 minutes to pre-activate the dipeptide.

    • Add the activated Fmoc-Leu-Leu-OH solution to the reaction vessel containing the deprotected resin-bound peptide.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Continuation of Synthesis: Proceed with the synthesis of the N-terminal portion of the peptide by repeating the deprotection and coupling cycles with the subsequent Fmoc-amino acids.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification of the Crude Peptide by RP-HPLC

System: Preparative High-Performance Liquid Chromatography (HPLC) system.

Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 15-20 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Quantitative Data on Coupling Efficiency and Racemization

While the use of dipeptides is generally associated with high coupling efficiencies, specific quantitative data for Fmoc-Leu-Leu-OH is not extensively reported in the literature. In general, coupling efficiencies in Fmoc-SPPS are expected to be >99% for each step under optimized conditions.[1] The actual yield for the incorporation of Fmoc-Leu-Leu-OH would depend on factors such as the nature of the N-terminal amino acid on the resin, the choice of coupling reagents, and the reaction conditions.

Racemization is a critical concern in peptide synthesis, particularly during the activation of the carboxyl group.[2] The C-terminal leucine of the Leu-Leu dipeptide is susceptible to epimerization upon activation. The extent of this side reaction is influenced by several factors:

  • Coupling Reagents: Highly reactive uronium/aminium-based reagents like HATU and HBTU can lead to higher racemization if not used under optimal conditions. Carbodiimide reagents like DCC and DIC can also cause significant racemization, especially in the absence of racemization-suppressing additives.[3]

  • Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization. They react with the activated amino acid to form a more stable active ester, which is less prone to forming the oxazolone (B7731731) intermediate that leads to racemization.[3]

  • Base: The choice and amount of base used for activation can impact racemization. Sterically hindered bases like DIPEA are generally preferred over less hindered bases.

  • Temperature and Pre-activation Time: Higher temperatures and prolonged pre-activation times can increase the rate of racemization.[3]

Quantitative studies on the epimerization of the C-terminal residue of dipeptides during coupling have shown that the degree of racemization can vary significantly depending on the specific dipeptide sequence and the coupling conditions.[4] For instance, dipeptides with C-terminal residues that have electron-withdrawing side chains or are sterically hindered may be more prone to racemization. While specific data for Leu-Leu is scarce, it is expected that by using appropriate coupling reagents (e.g., with HOBt or Oxyma additives) and carefully controlling the reaction conditions, the level of epimerization can be minimized to acceptable levels for most applications.

Biological Significance and Signaling Pathways

The dileucine motif is a well-characterized sorting signal in transmembrane proteins, playing a crucial role in their intracellular trafficking, particularly in endocytosis and lysosomal targeting.[5] A prominent example of the importance of a dileucine motif is found in the context of HIV-1 infection. The viral protein Nef contains a conserved dileucine motif that is essential for the downregulation of the CD4 receptor from the surface of infected T cells.[4][6]

This process involves the interaction of the dileucine motif in Nef with the clathrin adaptor protein complexes AP-1 and AP-2.[4][7] This interaction facilitates the recruitment of CD4 into clathrin-coated pits for subsequent endocytosis and degradation, thereby contributing to viral pathogenesis.[2][7]

HIV_Nef_CD4_Downregulation cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway CD4_surface CD4 Receptor HIV_Nef HIV-1 Nef CD4_surface->HIV_Nef Nef binds to CD4 cytoplasmic tail Clathrin_Coated_Pit Clathrin-Coated Pit CD4_surface->Clathrin_Coated_Pit Assembly AP2 AP-2 Complex HIV_Nef->AP2 Dileucine motif interaction HIV_Nef->Clathrin_Coated_Pit Assembly Clathrin Clathrin AP2->Clathrin Recruitment AP2->Clathrin_Coated_Pit Assembly Clathrin->Clathrin_Coated_Pit Assembly Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Internalization Late_Endosome_Lysosome Late Endosome / Lysosome Early_Endosome->Late_Endosome_Lysosome Trafficking & Degradation

Caption: HIV-1 Nef-mediated CD4 downregulation pathway.

The diagram above illustrates the key steps in this signaling and trafficking pathway. The HIV-1 Nef protein, through its dileucine motif, acts as a bridge between the CD4 receptor and the cellular endocytic machinery (AP-2 and clathrin), leading to the removal of CD4 from the cell surface and its subsequent degradation. This example highlights the critical role that dileucine motifs can play in cellular processes and their relevance as targets in drug development.

Conclusion

The use of this compound and its protected derivatives as building blocks in peptide synthesis presents a strategic approach to overcoming common synthetic challenges. By reducing the number of coupling cycles and potentially mitigating aggregation, dipeptide incorporation can lead to improved synthesis efficiency and higher purity of the final product. While racemization of the C-terminal leucine residue remains a consideration, it can be effectively controlled through the judicious selection of coupling reagents, additives, and reaction conditions. The biological significance of the dileucine motif in protein trafficking underscores the importance of accurately synthesizing peptides containing this sequence for a wide range of research and therapeutic applications. This technical guide provides a foundational understanding and practical protocols for researchers to harness the potential of this compound in their peptide synthesis endeavors.

References

An In-depth Technical Guide on the Enzymatic Cleavage of L-leucyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-leucyl-L-leucine, composed of two L-leucine amino acid residues, plays a significant role in cellular metabolism and signaling. Its enzymatic cleavage is a critical step in protein turnover and in modulating intracellular concentrations of L-leucine, a key regulator of various cellular processes, most notably the mTORC1 signaling pathway. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of L-leucyl-L-leucine, including the enzymes involved, their kinetic properties, detailed experimental protocols for studying this process, and the associated cellular signaling pathways.

Enzymatic Hydrolysis of L-leucyl-L-leucine

The primary enzymes responsible for the cleavage of the peptide bond in L-leucyl-L-leucine are Leucine (B10760876) Aminopeptidases (LAPs) . These exopeptidases catalyze the hydrolysis of amino acid residues from the N-terminus of peptides and proteins, with a strong preference for leucine residues.[1][2] LAPs are metalloenzymes, typically requiring divalent metal cations such as Zn²⁺, Mg²⁺, or Mn²⁺ for their catalytic activity.[2]

Prominent and well-characterized examples of these enzymes include those isolated from porcine kidney and bovine lens.[3][4] While exhibiting broad specificity, these enzymes show a pronounced affinity for substrates with N-terminal leucine.[1]

Kinetic Parameters

The efficiency of enzymatic cleavage is described by the Michaelis-Menten kinetic parameters, Km and kcat. While extensive data is available for the hydrolysis of synthetic substrates by LAPs, specific kinetic data for the natural dipeptide L-leucyl-L-leucine is less abundant. The table below summarizes available relevant kinetic data for porcine kidney leucine aminopeptidase (B13392206) acting on a chromogenic substrate, L-leucine-p-nitroanilide, which is commonly used to assay for LAP activity.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Porcine KidneyL-leucine-p-nitroanilideVaries with cosolventVaries with cosolventNot specifiedpH* 8-10, 23°C, aqueous mixed-solvent[5]

Cellular Uptake and Signaling Pathways

The biological effects of L-leucyl-L-leucine are intrinsically linked to its transport into the cell and its subsequent hydrolysis to L-leucine.

Dipeptide Transport

Dipeptides such as L-leucyl-L-leucine are transported across the cell membrane by peptide transporters, primarily the Peptide Transporter 1 (PEPT1) in the intestine. This process is crucial for the absorption of dietary protein digestion products.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu-Leu_ext L-leucyl-L-leucine PEPT1 PEPT1 Transporter Leu-Leu_ext->PEPT1 Uptake Leu-Leu_int L-leucyl-L-leucine PEPT1->Leu-Leu_int LAP Leucine Aminopeptidase (LAP) Leu-Leu_int->LAP Substrate Leucine L-leucine LAP->Leucine Cleavage Product

Cellular uptake and hydrolysis of L-leucyl-L-leucine.

mTORC1 Signaling Pathway

The liberated L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) , a master regulator of cell growth, proliferation, and protein synthesis.[6] The activation of mTORC1 by leucine is a complex process involving several key proteins. Intracellular leucine is sensed by leucyl-tRNA synthetase (LRS) , which then acts as a GTPase-activating protein (GAP) for the Rag GTPases.[7][8] This leads to the recruitment of mTORC1 to the lysosomal surface, where it is activated by Rheb.

G Leucine L-leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS binds Rag_GTPases Rag GTPases LRS->Rag_GTPases activates (GAP activity) mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive recruits to lysosome Lysosome Lysosome mTORC1_inactive->Lysosome mTORC1_active mTORC1 (active) Downstream Downstream Targets (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream phosphorylates Rheb Rheb Rheb->mTORC1_active activates

L-leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

Studying the enzymatic cleavage of L-leucyl-L-leucine requires robust and quantitative assay methods. Below are detailed protocols for spectrophotometric and HPLC-based assays.

Spectrophotometric Assay for Leucine Aminopeptidase Activity

This protocol utilizes a chromogenic substrate, L-leucine-p-nitroanilide, which releases a colored product upon cleavage, allowing for continuous monitoring of enzyme activity.[5]

Materials:

  • Porcine kidney Leucine Aminopeptidase

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • MgCl₂ (5 mM)

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare a stock solution of L-leucine-p-nitroanilide in DMSO.

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.5) and 5 mM MgCl₂.

  • Equilibrate the reaction buffer and enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).

  • In a cuvette, mix the reaction buffer with the substrate solution to the desired final concentration.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The concentration of the product (p-nitroaniline) can be calculated using its molar extinction coefficient (ε₄₀₅ = 10,660 M⁻¹cm⁻¹).

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Substrate & Buffer Solutions Equilibrate Equilibrate to Assay Temperature Reagents->Equilibrate Mix Mix Buffer & Substrate in Cuvette Equilibrate->Mix Add_Enzyme Add Enzyme to Initiate Mix->Add_Enzyme Monitor_Abs Monitor Absorbance at 405 nm Add_Enzyme->Monitor_Abs Calculate_Rate Calculate Initial Reaction Rate Monitor_Abs->Calculate_Rate

Workflow for a spectrophotometric aminopeptidase assay.

HPLC-Based Assay for L-leucyl-L-leucine Cleavage

This method provides a direct and quantitative measurement of the substrate (L-leucyl-L-leucine) depletion and product (L-leucine) formation.

Materials:

  • Porcine kidney Leucine Aminopeptidase

  • L-leucyl-L-leucine (substrate)

  • L-leucine (standard)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • MgCl₂ (5 mM)

  • Trichloroacetic acid (TCA) or other quenching agent

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and L-leucyl-L-leucine at various concentrations.

    • Equilibrate the mixture to the desired temperature.

    • Initiate the reaction by adding the enzyme.

  • Time-Course Sampling:

    • At specific time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a quenching agent (e.g., TCA) to denature the enzyme.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered samples onto a C18 column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate L-leucyl-L-leucine and L-leucine.

    • Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

  • Data Analysis:

    • Generate standard curves for both L-leucyl-L-leucine and L-leucine.

    • Quantify the concentrations of the substrate and product in each sample based on the peak areas from the HPLC chromatograms.

    • Plot the concentration of the product formed or substrate consumed against time to determine the initial reaction velocity.

    • Use this data to calculate Km and kcat values.

G cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis cluster_data Data Analysis Setup Set up Reaction Mixture Incubate Incubate at Constant Temperature Setup->Incubate Sample Take Time-Point Aliquots Incubate->Sample Quench Quench Reaction Sample->Quench Prepare Prepare Samples (Centrifuge, Filter) Quench->Prepare Inject Inject onto HPLC Column Prepare->Inject Separate Separate Substrate & Product Inject->Separate Detect Detect by UV Absorbance Separate->Detect Quantify Quantify Concentrations using Standard Curves Detect->Quantify Calculate Calculate Kinetic Parameters (Km, kcat) Quantify->Calculate

Workflow for an HPLC-based cleavage assay.

Conclusion

The enzymatic cleavage of L-leucyl-L-leucine by leucine aminopeptidases is a fundamental process in protein metabolism and cellular signaling. The liberated L-leucine acts as a critical signaling molecule, primarily through the activation of the mTORC1 pathway, thereby regulating cell growth and protein synthesis. Understanding the kinetics and mechanisms of this cleavage is essential for researchers in various fields, from basic science to drug development. The provided protocols offer a framework for the detailed investigation of this important biochemical reaction. Further research is warranted to determine the specific kinetic parameters of various leucine aminopeptidases with L-leucyl-L-leucine as a substrate and to explore any potential signaling roles of the dipeptide itself prior to its hydrolysis.

References

The Dileucine Dipeptide (Leu-Leu-OH): A Technical Guide to its Application in Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them a critical area of study for understanding disease and developing novel therapeutics. A recurring motif in many proteins involved in signal transduction and intracellular trafficking is the dileucine motif ([D/E]xxxL[L/I]). This short linear sequence is recognized by adaptor protein (AP) complexes, which mediate the sorting and transport of these proteins within the cell. The dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) presents a valuable tool for investigating these interactions. By mimicking the core binding component of the dileucine motif, this compound can be employed as a competitive inhibitor to probe the functional significance of these PPIs. This technical guide details the role of this compound in studying protein-protein interactions involving dileucine motifs, providing a theoretical framework, detailed experimental protocols, and potential applications in research and drug discovery.

Introduction to Dileucine Motifs and Adaptor Proteins

Dileucine motifs are short amino acid sequences, typically conforming to the consensus [D/E]xxxL[L/I] or DxxLL, found in the cytoplasmic tails of transmembrane proteins. These motifs function as sorting signals that are recognized by adaptor protein (AP) complexes, such as AP-1, AP-2, and AP-3. This interaction is crucial for a variety of cellular processes, including:

  • Endocytosis: The internalization of cell surface receptors and other transmembrane proteins.

  • TGN Sorting: The sorting of proteins at the trans-Golgi network for delivery to endosomes and lysosomes.

  • Viral Trafficking: The hijacking of cellular sorting machinery by viruses to facilitate viral protein transport and assembly.[1][2][3][4]

The interaction between a dileucine motif and its corresponding AP complex is a classic example of a PPI that can be studied using small molecule mimics.

This compound as a Molecular Probe

This compound is a simple dipeptide composed of two leucine (B10760876) residues. Its structure directly mimics the core recognition element of the dileucine motif. This structural similarity allows this compound to act as a competitive inhibitor, binding to the dileucine-binding pocket on adaptor proteins and thereby disrupting the interaction with the full-length target protein.[5]

The rationale for using this compound is based on structural studies of AP complexes. For instance, the crystal structure of the AP-2 complex bound to a dileucine-containing peptide from the T-cell co-receptor CD4 reveals that the two leucine residues of the motif are buried in deep hydrophobic pockets on the σ2 subunit of the complex.[6][7] This provides a clear structural basis for how a simple dipeptide like this compound could occupy these pockets and compete with the native ligand.

Mandatory Visualization: Signaling Pathway

Dileucine_Motif_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Transmembrane Protein AP2 AP-2 Complex Receptor->AP2 Dileucine Motif Interaction Clathrin Clathrin AP2->Clathrin Recruitment Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Assembly Endosome Endosome Vesicle->Endosome Trafficking LeuLeuOH This compound LeuLeuOH->AP2 Competitive Inhibition

Caption: Dileucine motif-mediated endocytosis and its inhibition by this compound.

Quantitative Data

While direct quantitative binding data for this compound with specific adaptor proteins is not extensively available in the literature, the affinity of dileucine motif-containing peptides for AP complexes has been characterized. This data provides a benchmark for the expected potency of competitive inhibitors like this compound.

Interacting ProteinsMethodK_d (Dissociation Constant)Reference
CD4 dileucine peptide / AP-2 complexCo-crystallizationNot explicitly determined, but complex formation observed[6][7]
HIV-1 Env dileucine motif / AP-2 complexFunctional AssaysNot explicitly determined, but functional interaction demonstrated[4][8]
BLV TM dileucine motifs / Cellular FactorsFunctional AssaysNot explicitly determined, but functional interaction demonstrated[2][3]

This table summarizes known interactions that can be targeted by this compound. The absence of specific K_d values for this compound highlights a research gap and an opportunity for further investigation using the protocols outlined below.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in studying protein-protein interactions involving dileucine motifs.

Co-Immunoprecipitation (Co-IP) with Competitive Inhibition

This protocol is designed to demonstrate that the interaction between a bait protein containing a dileucine motif and a prey adaptor protein is disrupted by this compound.

Materials:

  • Cell line expressing a tagged "bait" protein with a dileucine motif (e.g., HA-tagged CD4).

  • Antibody against the tag (e.g., anti-HA antibody).

  • Protein A/G magnetic beads.

  • Lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • This compound stock solution (e.g., 100 mM in sterile water or appropriate buffer).

  • Control dipeptide (e.g., Gly-Gly).

Procedure:

  • Cell Lysis: Culture cells to ~90% confluency. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Competitive Inhibition: Divide the pre-cleared lysate into three tubes:

    • Control: Add control dipeptide (e.g., Gly-Gly) to a final concentration of 1-10 mM.

    • Experimental: Add this compound to a final concentration of 1-10 mM.

    • No Inhibitor: Add an equal volume of buffer. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Immunoprecipitation: Add the anti-tag antibody to each tube and incubate for 2-4 hours at 4°C. Then, add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the protein complexes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and the suspected interacting adaptor protein (e.g., a subunit of AP-2).

Expected Outcome: The amount of the co-immunoprecipitated adaptor protein should be significantly reduced in the presence of this compound compared to the control and no-inhibitor samples.

Mandatory Visualization: Experimental Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Lysis Cell Lysis Preclear Pre-clearing Lysate Lysis->Preclear Control Add Control Peptide (e.g., Gly-Gly) Experiment Add this compound Preclear->Experiment NoInhibitor Buffer Only AddAb Add Bait Antibody Control->AddAb Experiment->AddAb NoInhibitor->AddAb AddBeads Add Protein A/G Beads AddAb->AddBeads Wash Wash Beads AddBeads->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE & Western Blot Elute->SDS_PAGE

Caption: Workflow for co-immunoprecipitation with competitive inhibition by this compound.

Surface Plasmon Resonance (SPR)

SPR can be used to quantitatively measure the binding affinity of an adaptor protein to a dileucine motif-containing peptide and to determine the inhibitory constant (K_i) of this compound.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant purified adaptor protein complex (or a relevant subunit).

  • Synthetic peptide corresponding to the cytoplasmic tail of a protein with a dileucine motif.

  • This compound and a control dipeptide.

  • SPR running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Immobilize the dileucine motif-containing peptide onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Binding: Inject a series of concentrations of the purified adaptor protein over the immobilized peptide to determine the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (K_d).

  • Competitive Binding Assay:

    • Prepare a series of solutions containing a fixed concentration of the adaptor protein (ideally close to its K_d) mixed with varying concentrations of this compound.

    • Inject these mixtures over the immobilized peptide.

    • Measure the binding response at equilibrium for each concentration of this compound.

  • Data Analysis: Plot the binding response against the concentration of this compound and fit the data to a competitive binding model to determine the IC50. The K_i can then be calculated using the Cheng-Prusoff equation.

Expected Outcome: A dose-dependent decrease in the binding of the adaptor protein to the immobilized peptide in the presence of increasing concentrations of this compound. This will allow for the quantitative determination of the inhibitory potency of this compound.

Conclusion and Future Directions

This compound serves as a valuable, albeit simple, tool for the initial characterization of protein-protein interactions mediated by dileucine motifs. Its use in competitive binding assays can provide strong evidence for the involvement of this motif in a given PPI and can help to validate the findings from mutagenesis studies. While more complex and modified peptides may offer higher affinity and specificity, this compound provides a cost-effective and readily available reagent for preliminary investigations.

Future studies could focus on systematically determining the binding affinities of this compound for various AP complexes to create a quantitative profile of its inhibitory activity. Furthermore, the development of cell-permeable derivatives of this compound could enable its use in living cells to study the dynamics of dileucine motif-mediated trafficking in real-time. Such advancements will further solidify the role of this simple dipeptide as a powerful tool in the study of protein-protein interactions.

References

Methodological & Application

Application Notes and Protocols for Preparing Leu-Leu-OH Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two L-leucine amino acids. In cell culture applications, dipeptides are often utilized to enhance the stability and solubility of individual amino acids, ensuring a consistent supply of essential nutrients to the cells.[1][2] Leucine (B10760876), an essential branched-chain amino acid, is known to play a critical role in stimulating the mTOR signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.[3] Therefore, this compound can serve as a stable source of leucine for various cell culture systems, potentially influencing cellular metabolism and growth.

These application notes provide a detailed protocol for the preparation of a this compound stock solution, along with information on its solubility, stability, and potential biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityConditions
Water (H₂O)16.28 mg/mL (66.63 mM)Requires ultrasonication and pH adjustment to 10 with 1 M NaOH[4]
Dimethyl sulfoxide (B87167) (DMSO)< 1 mg/mLInsoluble or slightly soluble[4]

Table 2: Recommended Storage of this compound Stock Solution

Storage TemperatureDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthSuitable for short-term storage.[4]

Experimental Protocols

Protocol for Preparing a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • High-purity, sterile water for injection (WFI) or cell culture grade water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm syringe filter

  • Ultrasonic water bath

  • pH meter

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

Procedure:

  • Weighing: In a sterile container, accurately weigh the desired amount of this compound powder. For a 10 mL stock solution at 10 mg/mL, weigh 100 mg of this compound.

  • Initial Dissolution: Add a portion of the sterile water to the this compound powder. For a 10 mL final volume, start with approximately 8 mL of water.

  • pH Adjustment and Sonication:

    • Gently swirl the suspension. The powder will not fully dissolve at neutral pH.

    • While monitoring the pH, carefully add 1 M NaOH dropwise to the suspension to adjust the pH to 10.

    • Place the container in an ultrasonic water bath and sonicate until the this compound is completely dissolved.[4]

  • Final Volume Adjustment: Once the powder is fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Mix thoroughly by gentle inversion or vortexing.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container.[3]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Visualization of Workflow and Signaling Pathway

Experimental Workflow

G cluster_workflow Workflow for this compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_water 2. Add Sterile Water weigh->add_water adjust_ph 3. Adjust pH to 10 with 1M NaOH add_water->adjust_ph sonicate 4. Sonicate to Dissolve adjust_ph->sonicate adjust_volume 5. Adjust to Final Volume sonicate->adjust_volume filter 6. Sterile Filter (0.22 µm) adjust_volume->filter aliquot 7. Aliquot filter->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Potential Signaling Pathway

Leucine, the constituent amino acid of this compound, is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway. The uptake of this compound by cells and its subsequent hydrolysis to release leucine can initiate this cascade, leading to the promotion of protein synthesis and cell growth.

G cluster_pathway Potential Signaling Pathway of this compound LeuLeuOH This compound Cell_Membrane Cell Membrane Leucine Intracellular Leucine Cell_Membrane->Leucine Uptake & Hydrolysis mTORC1 mTORC1 Activation Leucine->mTORC1 S6K1 S6K1 Phosphorylation mTORC1->S6K1 eIF4EBP1 4E-BP1 Phosphorylation mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of the mTOR signaling pathway potentially activated by this compound.

References

Quantitative Analysis of Leu-Leu-OH by LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-Leu-OH (L-Leucyl-L-leucine) is a dipeptide composed of two leucine (B10760876) residues. Dipeptides are of increasing interest in biomedical and pharmaceutical research due to their roles in cellular metabolism, as potential biomarkers, and as therapeutic agents. Accurate and sensitive quantification of dipeptides like this compound in various biological matrices is crucial for understanding their physiological functions and for pharmacokinetic studies in drug development. This application note details a robust and sensitive method for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high selectivity and sensitivity.[1]

This document provides a comprehensive protocol, including sample preparation, detailed LC-MS/MS parameters, and expected quantitative performance. The methodologies described are intended to serve as a guide for researchers in establishing their own quantitative assays for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of dipeptides using LC-MS/MS. The data presented is representative of what can be achieved for this compound analysis, based on validated methods for similar dipeptides.

ParameterExpected Performance
Linearity Range 0.1 ng/mL - 1000 ng/mL
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL[2]
Accuracy (% Recovery) 95% - 105%
Precision (%RSD)
- Intra-day< 10%
- Inter-day< 15%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The goal is to extract this compound from the sample matrix while removing interfering substances.

Materials:

  • This compound standard (purity >98%)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d8) is highly recommended.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

  • Syringe filters (0.22 µm)

Protocol for Biological Samples (e.g., Plasma, Serum):

  • Thaw Samples: Thaw frozen samples on ice.

  • Spike Internal Standard: Add an appropriate amount of internal standard solution to each sample, vortex briefly.

  • Protein Precipitation: Add three volumes of ice-cold protein precipitation solvent to one volume of the sample (e.g., 300 µL of solvent to 100 µL of plasma).

  • Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

  • Filter: Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400°C
Collision Gas Argon

MRM Transitions:

The exact MRM transitions (precursor ion -> product ion) and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of this compound (Molecular Weight: 244.32 g/mol ), the expected precursor ion in positive mode would be [M+H]+ at m/z 245.3. A plausible fragmentation would involve the cleavage of the peptide bond, resulting in a prominent product ion corresponding to the iminium ion of Leucine at m/z 86.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound245.386.115
This compound (Qualifier)245.3To be determinedTo be determined
This compound-d8 (IS)253.394.115

Note: A second, qualifier product ion should be identified and monitored for confirmatory analysis.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike Internal Standard sample->add_is precipitate Protein Precipitation (ACN with 0.1% FA) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter lc_separation LC Separation (C18 Column) filter->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship analyte This compound lc Liquid Chromatography analyte->lc Separation ms1 Mass Spectrometer (Q1) lc->ms1 Ionization (ESI+) collision_cell Collision Cell (Q2) ms1->collision_cell Precursor Ion Selection (m/z 245.3) ms2 Mass Spectrometer (Q3) collision_cell->ms2 Fragmentation (CID) detector Detector ms2->detector Product Ion Selection (m/z 86.1) data Quantitative Data detector->data Signal Acquisition

Caption: Logical relationship of the LC-MS/MS process for this compound.

References

Application Note: Chiral Separation of Leu-Leu Dipeptide Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the four stereoisomers of the dipeptide Leucyl-leucine (Leu-Leu): L-Leu-L-Leu, D-Leu-D-Leu, L-Leu-D-Leu, and D-Leu-L-Leu. The separation of these enantiomeric and diastereomeric pairs is critical in pharmaceutical development, peptide chemistry, and metabolomics, as the stereochemistry of peptides profoundly influences their biological activity and therapeutic efficacy. The presented method utilizes a polysaccharide-based chiral stationary phase to achieve baseline resolution of all four isomers in a single isocratic run, providing a reliable protocol for quality control and stereoisomeric purity assessment.

Introduction

Dipeptides and other small peptides are of significant interest in drug discovery and development due to their diverse biological roles. The stereochemical configuration of the constituent amino acids is a crucial determinant of a peptide's three-dimensional structure and, consequently, its interaction with biological targets. The Leu-Leu dipeptide exists as four distinct stereoisomers: two enantiomeric pairs (L-Leu-L-Leu and D-Leu-D-Leu) and a diastereomeric pair (L-Leu-D-Leu and D-Leu-L-Leu). Distinguishing between these isomers is often challenging due to their identical mass and similar physicochemical properties. Reversed-phase HPLC on standard achiral columns is typically insufficient for resolving enantiomers and may not adequately separate diastereomers. Chiral chromatography, however, provides the necessary selectivity by employing a chiral stationary phase (CSP) that interacts differently with each stereoisomer. This application note presents an effective HPLC method using an amylose-based CSP for the complete separation of all four Leu-Leu stereoisomers.

Experimental Workflow

workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer, MeOH, ACN) SamplePrep Sample & Standard Preparation (Dissolve in Mobile Phase) MobilePhase->SamplePrep Use as solvent Injection Sample Injection SamplePrep->Injection Separation Chiral Separation (Amylose CSP) Injection->Separation Isocratic Elution Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Data Analysis (Retention Time, Resolution) Chromatogram->Analysis

Caption: Experimental workflow for the chiral separation of Leu-Leu dipeptide isomers.

Instrumentation and Consumables

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiral Column: AmyCoat-RP (or equivalent amylose-based reversed-phase chiral column), 250 x 4.6 mm, 5 µm.

  • Reagents:

  • Standards: L-Leu-L-Leu, D-Leu-D-Leu, L-Leu-D-Leu, D-Leu-L-Leu (or a racemic mixture).

  • Vials and Filters: Appropriate HPLC vials, caps, and 0.45 µm syringe filters.

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Component: Prepare a 10 mM ammonium acetate solution in HPLC-grade water.

  • Final Mobile Phase: Mix the 10 mM ammonium acetate solution, methanol, and acetonitrile in a volumetric ratio of 50:5:45 (v/v/v) .

  • Degassing: Degas the final mobile phase mixture for at least 15 minutes using sonication or vacuum filtration before use.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each Leu-Leu isomer (or a mixture) at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution(s) with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample containing Leu-Leu dipeptides in the mobile phase to achieve a similar concentration.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

HPLC Conditions

The following HPLC parameters should be set for the analysis:

ParameterValue
Column AmyCoat-RP, 250 x 4.6 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate : Methanol : Acetonitrile (50:5:45, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 20 minutes

Results and Discussion

The described method provides excellent separation of the four Leu-Leu stereoisomers. The chiral stationary phase, based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel support, offers the stereoselectivity required to resolve both the enantiomeric (L-L vs. D-D) and diastereomeric (L-D vs. D-L) pairs. The elution order and retention are governed by the differential formation of transient diastereomeric complexes between the analytes and the chiral selector.

The expected elution order is typically L-Leu-L-Leu, followed by D-Leu-D-Leu, L-Leu-D-Leu, and D-Leu-L-Leu, although this can vary based on the specific chiral column chemistry. The quantitative performance of the method is summarized in the table below, based on typical results obtained for similar dipeptide separations.[1]

Quantitative Data Summary
Analyte (Isomer)Expected Retention Time (min)*Resolution (Rs)
L-Leu-L-Leu~7.0-
D-Leu-D-Leu~9.5> 2.0
L-Leu-D-Leu~12.5> 2.0
D-Leu-L-Leu~15.0> 1.5

*Note: Retention times are exemplary and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition. The key performance indicator is the baseline resolution between all four peaks.

The resolution values (Rs) greater than 1.5 for all adjacent peak pairs indicate a complete baseline separation, allowing for accurate quantification of each isomer. This is crucial for determining the stereoisomeric purity of synthetic peptides or for studying stereoselective metabolic pathways.

Signaling Pathway Analogy: Chiral Recognition

The mechanism of separation can be visualized as a simplified signaling pathway where the analyte's stereochemistry acts as the "ligand" and the chiral stationary phase as the "receptor."

ChiralRecognition CSP Chiral Stationary Phase LL L-L LL->CSP Weak Interaction Elution Elution DD D-D DD->CSP Moderate Interaction LD L-D LD->CSP Strong Interaction DL D-L DL->CSP Very Strong Interaction

Caption: Chiral recognition mechanism leading to differential retention times.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the baseline separation of the four stereoisomers of Leu-Leu. By employing a polysaccharide-based chiral stationary phase and an optimized isocratic mobile phase, this protocol can be readily implemented in research and quality control laboratories. The ability to accurately quantify each isomer is essential for ensuring the safety, efficacy, and quality of peptide-based therapeutics and for advancing research in fields where stereochemistry plays a pivotal role.

References

Application Notes and Protocols for Using Leu-Leu-OH as a Peptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) is a valuable substrate for the characterization of various peptidases, particularly aminopeptidases that exhibit a preference for N-terminal leucine (B10760876) residues. Its use in enzyme assays allows for the investigation of peptidase activity, substrate specificity, and the screening of potential inhibitors. This document provides detailed application notes and protocols for the use of this compound in peptidase assays, leveraging a coupled-enzyme system for sensitive detection of its hydrolysis.

Principle of the Assay

The quantification of peptidase activity using this compound is typically achieved through a coupled-enzyme assay. This method involves two sequential enzymatic reactions:

  • Peptidase Hydrolysis: The peptidase of interest cleaves the peptide bond of this compound, releasing two molecules of L-leucine.

  • L-Amino Acid Oxidase (LAAO) Reaction: The L-leucine produced in the first reaction is then a substrate for L-amino acid oxidase (LAAO). LAAO catalyzes the oxidative deamination of L-leucine, producing α-ketoisocaproate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).

The rate of H₂O₂ production is directly proportional to the activity of the peptidase. The H₂O₂ can then be quantified using either a colorimetric or fluorometric method, providing a sensitive measure of peptidase activity.

Substrate Specificity

Leucine aminopeptidases (LAPs), belonging to the M17 family of metalloproteases, are a primary class of enzymes that readily hydrolyze this compound. These enzymes are known to cleave N-terminal amino acids from peptides and proteins, with a strong preference for leucine. However, the substrate range of some LAPs can be broad, extending to other amino acids at the N-terminus. Therefore, when using this compound in crude biological samples, it is important to consider that other peptidases may also contribute to its hydrolysis.

Data Presentation: Kinetic Parameters of Peptidases

The following table summarizes representative kinetic parameters for the hydrolysis of various dipeptide substrates by different peptidases. While specific kinetic data for this compound is not extensively available in the public domain, the provided data for structurally similar substrates offers valuable insights into the expected enzymatic activity.

Peptidase SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference
Porcine Kidney Leucine AminopeptidaseL-Leucinamide1.5185308[Data derived from literature]
Bovine Lens Leucine AminopeptidaseL-Leucine-p-nitroanilide0.55592[Data derived from literature]
Human Intestinal Cytosol AminopeptidaseGlycyl-L-leucine1.2Not ReportedNot Reported[Data derived from literature]
Aeromonas proteolytica AminopeptidaseL-Leucine-p-nitroanilide0.019Not ReportedNot Reported[1]

Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, metal ion concentration). The data presented here are for comparative purposes. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions.

Experimental Protocols

Two detailed protocols are provided below: a spectrophotometric assay and a more sensitive fluorometric assay.

Protocol 1: Spectrophotometric Peptidase Assay

This protocol describes a continuous spectrophotometric assay by monitoring the decrease in absorbance at 240 nm due to the consumption of H₂O₂ by catalase, which is coupled to the LAAO reaction. Alternatively, an endpoint assay can be performed by measuring a colored product.

Materials:

  • This compound (Substrate)

  • Peptidase (enzyme to be assayed)

  • L-Amino Acid Oxidase (LAAO) from Crotalus adamanteus

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable chromogenic peroxidase substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

  • Stop Solution: 0.1 M Citric Acid

  • Microplate reader capable of absorbance measurement at 570 nm

  • 96-well microplates

Reagent Preparation:

  • This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in deionized water. Store at -20°C.

  • LAAO Stock Solution (10 U/mL): Reconstitute lyophilized LAAO in Assay Buffer. Store at 4°C for short-term use or at -20°C for long-term storage.

  • HRP Stock Solution (10 U/mL): Reconstitute lyophilized HRP in Assay Buffer. Store at 4°C.

  • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in DMSO. Protect from light and store at -20°C.

  • Working Substrate-Enzyme Mix: Prepare fresh before use. For a 1 mL mix, combine:

    • 880 µL of Assay Buffer

    • 100 µL of 100 mM this compound (final concentration 10 mM)

    • 10 µL of 10 U/mL LAAO (final concentration 0.1 U/mL)

    • 10 µL of 10 U/mL HRP (final concentration 0.1 U/mL)

Assay Procedure:

  • Prepare Standard Curve: Create a standard curve of H₂O₂ (0 to 100 µM) to relate absorbance to the amount of product formed.

  • Sample Preparation: Dilute the peptidase sample to a suitable concentration in Assay Buffer.

  • Reaction Initiation: In a 96-well plate, add 50 µL of the diluted peptidase sample to each well. Add 50 µL of the Working Substrate-Enzyme Mix to initiate the reaction. For a blank, add 50 µL of Assay Buffer instead of the peptidase sample.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Use the H₂O₂ standard curve to determine the concentration of H₂O₂ produced. Calculate the peptidase activity in U/mL (1 Unit is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute at 37°C).

Protocol 2: Fluorometric Peptidase Assay

This protocol offers higher sensitivity and is suitable for high-throughput screening.

Materials:

  • This compound (Substrate)

  • Peptidase (enzyme to be assayed)

  • L-Amino Acid Oxidase (LAAO)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

  • Black 96-well microplates

Reagent Preparation:

  • Follow the same reagent preparation steps as in Protocol 1.

Assay Procedure:

  • Prepare Standard Curve: Prepare a standard curve of resorufin (B1680543) (the fluorescent product of Amplex® Red oxidation) from 0 to 10 µM.

  • Sample Preparation: Dilute the peptidase sample to a suitable concentration in Assay Buffer.

  • Reaction Initiation: In a black 96-well plate, add 50 µL of the diluted peptidase sample to each well. Add 50 µL of the Working Substrate-Enzyme Mix to initiate the reaction. For a blank, add 50 µL of Assay Buffer instead of the peptidase sample.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. Use the resorufin standard curve to determine the concentration of the product formed. Calculate the peptidase activity.

Mandatory Visualizations

Peptidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzymes) Mix Mix Samples and Working Solution in Plate Reagents->Mix Samples Prepare Samples (Enzyme dilutions) Samples->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calculate Calculate Peptidase Activity Measure->Calculate StandardCurve Generate Standard Curve StandardCurve->Calculate

Figure 1. Experimental workflow for the peptidase assay.

Enzymatic_Cascade cluster_peptidase Peptidase Reaction cluster_laao LAAO Reaction cluster_detection Detection Reaction LeuLeu This compound Peptidase Peptidase LeuLeu->Peptidase Substrate Leucine 2 x L-Leucine Peptidase->Leucine Product LAAO L-Amino Acid Oxidase Leucine->LAAO Substrate H2O2 Hydrogen Peroxide (H₂O₂) LAAO->H2O2 Product HRP Horseradish Peroxidase H2O2->HRP Substrate Signal Detectable Signal (Color/Fluorescence) HRP->Signal Product Probe Chromogenic/ Fluorogenic Probe Probe->HRP

Figure 2. Enzymatic cascade of the coupled peptidase assay.

References

Application of L-Leucyl-L-Leucine (Leu-Leu-OH) in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the dipeptide L-Leucyl-L-Leucine (Leu-Leu-OH) and its derivatives in the development of peptide-based drugs. The applications focus on two key areas: the investigation of dileucine motif-mediated protein trafficking and the targeted induction of apoptosis in specific cell types using the methyl ester derivative, L-Leucyl-L-Leucine Methyl Ester (LLME).

Application Note 1: A Tool for Investigating Dileucine Motif-Mediated Protein Trafficking

Dileucine motifs, characterized by two consecutive leucine (B10760876) residues, are critical sorting signals within the cytoplasmic tails of transmembrane proteins. These motifs mediate essential cellular processes, including endocytosis and lysosomal targeting, by interacting with adaptor protein (AP) complexes like AP-2.[1][2][3] The AP-2 complex recognizes dileucine motifs, facilitating the recruitment of cargo proteins into clathrin-coated pits for internalization.[2]

The dipeptide this compound can be utilized as a research tool to competitively inhibit these interactions. By introducing an excess of exogenous this compound into a cellular system, researchers can probe the functional significance of dileucine motif-dependent pathways for specific cargo proteins. This competitive inhibition can help elucidate the role of this trafficking pathway in receptor signaling, nutrient uptake, and pathogen entry.

Logical Relationship: Competitive Inhibition of Dileucine Motif Binding

The following diagram illustrates how exogenous this compound can theoretically compete with the dileucine motif of a cargo protein for the binding site on the AP-2 adaptor complex, thereby inhibiting its internalization.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Protein (with Dileucine Motif) AP2 AP-2 Adaptor Complex Cargo->AP2 Binds to Clathrin Clathrin-Coated Pit (Internalization) AP2->Clathrin Recruits to LeuLeu Exogenous This compound LeuLeu->AP2 Competitively Inhibits

Caption: Competitive inhibition of AP-2 binding by this compound.

Application Note 2: Targeted Cellular Depletion via LLME-Induced Apoptosis

L-Leucyl-L-leucine methyl ester (LLME), a membrane-permeable derivative of this compound, is a potent lysosomotropic agent used to induce apoptosis in specific immune cells.[4] This property is particularly valuable for applications such as the depletion of cytotoxic T-lymphocytes and Natural Killer (NK) cells to mitigate graft-versus-host disease (GVHD).[4]

The mechanism relies on the intracellular enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, which is highly expressed in the lysosomes of these target cells.[5][6][7] Upon entering the cell and accumulating in the lysosomes, LLME is catalytically converted by DPPI into a polymeric product.[4][8] This polymerization disrupts the lysosomal membrane, leading to the release of lysosomal contents, including proteases like granzymes, into the cytoplasm. This event triggers the downstream activation of the caspase cascade, culminating in apoptotic cell death.[7]

Signaling Pathway: LLME-Induced Lysosomal Apoptosis

The diagram below outlines the key steps in the LLME-mediated apoptotic pathway.

G cluster_cell cluster_lysosome Lysosome LLME_ext LLME (extracellular) LLME_int LLME (cytoplasm) LLME_ext->LLME_int Enters Cell Cell Target Cell (e.g., T-Cell, NK Cell) DPPI DPPI (Cathepsin C) LLME_int->DPPI Accumulates in Lysosome Polymer (Leu-Leu)n Polymer DPPI->Polymer Polymerizes LLME Rupture Lysosomal Rupture Polymer->Rupture Causes Caspase Caspase Cascade Activation Rupture->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Mechanism of LLME-induced apoptosis.

Quantitative Data

Table 1: Cytotoxicity of L-Leucyl-L-Leucine Methyl Ester (LLME) in Various Cell Lines

Cell Line Cell Type Effective Concentration Incubation Time Observed Effect
U-937 Human Monocytic 0.5 mM 4 hours Apoptosis Induction
THP-1 Human Monocytic 0.25 mM 4 hours Apoptosis Induction
U-87-MG Human Glioblastoma 1.0 mM 18 hours Apoptosis Induction
HeLa Human Cervical Cancer 5.0 mM 18 hours Apoptosis Induction

| HEK293 | Human Embryonic Kidney | 3.0 mM | 24 hours | Apoptosis Induction |

Note: The data presented is compiled from published studies. Effective concentrations can vary based on experimental conditions and cell passage number.

Experimental Protocols

Protocol 1: Competitive Inhibition of Dileucine Motif-Dependent Protein Internalization

Objective: To determine if the internalization of a specific cargo protein is dependent on the dileucine motif pathway by using this compound as a competitive inhibitor.

Materials:

  • Adherent cells expressing the transmembrane cargo protein of interest.

  • This compound (powder).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Complete cell culture medium.

  • Primary antibody against the extracellular domain of the cargo protein.

  • Fluorophore-conjugated secondary antibody.

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Antifade mounting medium with DAPI.

  • Glass coverslips and microscope slides.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Preparation of this compound: Prepare a sterile stock solution of this compound (e.g., 100 mM) in PBS. The final working concentration should be determined via a dose-response experiment, but a starting range of 1-10 mM is suggested.

  • Inhibitor Treatment:

    • Aspirate the culture medium from the wells.

    • Add pre-warmed medium containing the desired concentration of this compound to the 'treatment' wells.

    • Add pre-warmed medium with an equivalent volume of PBS to the 'control' wells.

    • Pre-incubate the cells for 30-60 minutes at 37°C.

  • Internalization Assay:

    • To initiate internalization, add the primary antibody (specific to the extracellular domain of the cargo protein) directly to the medium in all wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for internalization.

    • To stop internalization, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of control and treated cells.

    • Quantify internalization by measuring the intracellular fluorescence intensity. A significant reduction in intracellular fluorescence in the this compound treated cells compared to the control indicates inhibition of dileucine motif-dependent internalization.

Protocol 2: LLME-Mediated Apoptosis Induction and Viability Assessment

Objective: To induce apoptosis in a susceptible cell line using LLME and quantify the extent of cell death.

Workflow Diagram: LLME Apoptosis Assay

G cluster_assays Downstream Assays Start Start: Seed Cells (e.g., Jurkat, U-937) Treat Treat cells with LLME (0.25 - 5.0 mM) + Negative Control (Vehicle) Start->Treat Incubate Incubate for 4-24 hours at 37°C Treat->Incubate Harvest Harvest Cells (Adherent & Suspension) Incubate->Harvest AnnexinV Annexin V / PI Staining Harvest->AnnexinV MTT MTT Assay Harvest->MTT Flow Analyze by Flow Cytometry AnnexinV->Flow Reader Read Absorbance at 570 nm MTT->Reader End End: Quantify Apoptosis & Viability Flow->End Reader->End

Caption: Experimental workflow for LLME-induced apoptosis assays.

Part A: Cell Treatment

  • Cell Seeding: Plate cells (e.g., U-937) in a 96-well plate at a density of 1-5 x 10^5 cells/mL.

  • LLME Preparation: Prepare a fresh stock solution of LLME in sterile PBS or culture medium.

  • Treatment: Add LLME to the wells to achieve the desired final concentrations (refer to Table 1). Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.

Part B: Apoptosis Assessment by Annexin V/PI Staining [9][10][11][12]

  • Harvest Cells: Collect both adherent and suspension cells by gentle scraping (if necessary) and centrifugation (300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Part C: Cell Viability Assessment by MTT Assay [13][14]

  • MTT Addition: Following the LLME incubation period (Part A), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well of the 96-well plate.[13]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to the vehicle-treated control cells.

References

Protocol for Assessing Leu-Leu-OH Uptake in Hamster Jejunum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The absorption of di- and tripeptides in the small intestine is a crucial process for protein nutrition and is of significant interest in drug development for the oral delivery of peptide-based therapeutics. The hamster jejunum is a well-established model for studying these transport processes. The primary mechanism for the uptake of small peptides like L-leucyl-L-leucine (Leu-Leu-OH) is mediated by the proton-coupled peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter located on the apical membrane of intestinal enterocytes.[1][2][3] This document provides detailed protocols for two common ex vivo and in situ methods to assess this compound uptake in the hamster jejunum: the everted sac technique and the in situ intestinal perfusion technique.

Data Presentation

The following tables summarize key quantitative data for the experimental protocols.

Table 1: Composition of Krebs-Ringer Bicarbonate Buffer (pH 7.4)

ComponentConcentration (mM)
NaCl130
KCl5
MgSO₄1.27
CaCl₂0.95
NaH₂PO₄10
NaHCO₃25
D-Glucose5

Note: The buffer should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.

Table 2: Representative Kinetic Parameters for Dipeptide Uptake in Hamster Jejunum

DipeptideKₘ (mM)Vₘₐₓ (µmol/min/g tissue)
Glycyl-sarcosine2.510.0
L-Lysyl-L-lysine3.32.5
L-Leucyl-L-leucineData not availableData not available
Other Neutral Dipeptides1.8 - 4.58.0 - 15.0

Experimental Protocols

Protocol 1: Everted Sac Technique

This ex vivo method allows for the study of transport across the intestinal epithelium in a controlled environment.

Materials:

  • Golden Syrian Hamsters (fasted overnight with free access to water)

  • Krebs-Ringer Bicarbonate Buffer

  • This compound

  • Surgical instruments (scissors, forceps)

  • Glass rod for eversion

  • Surgical silk suture

  • Incubation bath with gassing manifold (95% O₂ / 5% CO₂)

  • Syringes and needles

Procedure:

  • Animal Euthanasia and Tissue Collection: Euthanize the hamster using an approved method. Immediately perform a midline abdominal incision to expose the small intestine.

  • Jejunum Isolation: Carefully excise a 15-20 cm segment of the proximal jejunum. Gently flush the lumen with ice-cold Krebs-Ringer buffer to remove any contents.

  • Eversion: Tie one end of the jejunal segment to a grooved glass rod. Gently slide the intestine over the rod to evert it, exposing the mucosal surface.[5][6][7][8]

  • Sac Preparation: Tie off one end of the everted segment with a silk suture. Fill the sac with a known volume (e.g., 1 mL) of Krebs-Ringer buffer using a syringe and ligate the other end to form a sealed sac approximately 5-7 cm in length.

  • Incubation: Suspend the everted sac in a flask containing Krebs-Ringer buffer with the desired concentration of this compound. Incubate for a specific period (e.g., 30-60 minutes) at 37°C with continuous gassing (95% O₂ / 5% CO₂).

  • Sample Collection: After incubation, remove the sac, blot it dry, and collect the serosal fluid from within the sac. Also, collect a sample of the mucosal incubation medium.

  • Analysis: Determine the concentration of this compound in the serosal and mucosal fluids using a validated analytical method such as HPLC.

Protocol 2: In Situ Intestinal Perfusion

This in situ method maintains the physiological blood supply to the intestine, providing a more realistic assessment of absorption.

Materials:

  • Golden Syrian Hamsters (anesthetized)

  • Krebs-Ringer Bicarbonate Buffer

  • This compound

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • Peristaltic pump

  • Cannulas and tubing

  • Heating lamp to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the hamster and place it on a heated surgical board to maintain body temperature. Perform a midline abdominal incision to expose the small intestine.

  • Cannulation: Select a 15-20 cm segment of the jejunum. Carefully insert cannulas into the proximal and distal ends of the segment and secure them with sutures.[9]

  • Perfusion: Connect the proximal cannula to a peristaltic pump and the distal cannula to a collection tube. Perfuse the segment with pre-warmed and gassed Krebs-Ringer buffer at a constant flow rate (e.g., 2.8-5.6 mL/min) to clear the lumen.[9]

  • Experimental Perfusion: Switch the perfusion solution to the Krebs-Ringer buffer containing the desired concentration of this compound.

  • Sample Collection: Collect the perfusate from the distal cannula at specific time intervals (e.g., every 5-10 minutes) for a total duration of 60-90 minutes.

  • Analysis: Measure the concentration of this compound in the collected perfusate samples using a validated analytical method like HPLC. The disappearance of this compound from the perfusate indicates uptake by the jejunum.

Analytical Method: HPLC Quantification of this compound

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-220 nm[10]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in Krebs-Ringer buffer.

  • Sample Preparation: Samples from the everted sac or in situ perfusion experiments may need to be deproteinized (e.g., by adding an equal volume of acetonitrile and centrifuging) and filtered through a 0.22 µm filter before injection.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the experimental samples and determine the concentration of this compound by comparing their peak areas to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_everted_sac Protocol 1: Everted Sac Technique cluster_in_situ Protocol 2: In Situ Perfusion es1 Jejunum Isolation es2 Eversion of Intestinal Segment es1->es2 es3 Sac Formation and Filling es2->es3 es4 Incubation with this compound es3->es4 es5 Sample Collection (Serosal & Mucosal) es4->es5 analysis HPLC Analysis of this compound es5->analysis is1 Anesthesia and Surgical Preparation is2 Jejunum Cannulation is1->is2 is3 Perfusion with this compound Solution is2->is3 is4 Perfusate Collection is3->is4 is4->analysis results Data Interpretation (Uptake Rate, Kinetics) analysis->results

Caption: Experimental workflow for assessing this compound uptake.

pept1_pathway cluster_membrane Apical Membrane of Enterocyte cluster_lumen Intestinal Lumen cluster_cytosol Cytosol pept1 PEPT1 Transporter leu_leu_cyto This compound pept1->leu_leu_cyto Co-transport h_plus_cyto H⁺ pept1->h_plus_cyto Co-transport leu_leu This compound leu_leu->pept1 Binding h_plus_lumen H⁺ h_plus_lumen->pept1 Binding nhe3 NHE3 na_cyto Na⁺ (Cytosol) nhe3->na_cyto Na⁺ influx h_plus_lumen_nhe H⁺ (Lumen) nhe3->h_plus_lumen_nhe H⁺ efflux na_lumen Na⁺ (Lumen) na_lumen->nhe3 h_plus_cyto_nhe H⁺ (Cytosol) h_plus_cyto_nhe->nhe3

Caption: this compound uptake via the PEPT1 transporter.

References

Application Notes & Protocols: Formulation of Leu-Leu-OH for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two L-leucine amino acids. As a source of the essential branched-chain amino acid (BCAA) L-leucine, it holds significant interest for research in muscle protein synthesis, metabolic regulation, and cellular signaling.[1][2] Proper formulation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies. The inherent physicochemical properties of dipeptides, such as solubility and stability, necessitate carefully designed protocols to ensure effective delivery and bioavailability.

This document provides a detailed guide to the formulation of this compound for parenteral and oral administration in preclinical research models. It includes recommended protocols for dissolution, selection of vehicles, and administration routes, alongside a discussion of stability and potential biological signaling pathways.

Physicochemical and Solubility Data

Successful formulation begins with an understanding of the compound's properties. This compound is a neutral dipeptide.[3] Its solubility is a key factor for preparing solutions for in vivo use. The data below has been compiled for this compound and its constituent amino acid, L-leucine.

Table 1: Physicochemical and Solubility Properties

Property This compound (L-Leucyl-L-leucine) L-Leucine
Molecular Formula C₁₂H₂₄N₂O₃[3] C₆H₁₃NO₂[4]
Molecular Weight 244.33 g/mol [3] 131.175 g/mol [4]
Appearance White to off-white solid[3] White crystalline powder[4]
Water Solubility 16.28 mg/mL (66.63 mM) with ultrasonication and pH adjustment to 10 with 1 M NaOH.[3] 24.26 g/L (24.26 mg/mL) at 25 °C.[5]
DMSO Solubility < 1 mg/mL (Insoluble or slightly soluble).[3] Not specified, but generally soluble in organic solvents.
Storage (Powder) -80°C for 2 years; -20°C for 1 year (sealed, away from moisture).[3] Room temperature.

| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (in solvent, sealed, away from moisture).[3] | Not specified; refrigeration recommended for short term. |

Experimental Protocol: Formulation of this compound Solution

This protocol details the steps for preparing a sterile this compound solution suitable for in vivo administration. It is recommended to first test the solubility of a small amount of the peptide before preparing the entire batch.[6]

3.1. Materials

  • This compound powder

  • Sterile, pyrogen-free vehicle:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile Water for Injection

    • 0.9% Sodium Chloride (Normal Saline)[7]

  • Sterile conical tubes or vials

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

3.2. Step-by-Step Dissolution Procedure

  • Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents moisture condensation on the cold powder.[8]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder and transfer it to a sterile tube or vial.

  • Vehicle Addition: Add the desired volume of the chosen sterile vehicle (e.g., PBS) to the powder to achieve the target concentration. A common starting concentration for peptide solutions is 1-10 mg/mL.[8][9]

  • Dissolution: Gently swirl or vortex the vial to dissolve the powder.[9] If solubility is limited, use a bath sonicator to aid dissolution. Avoid vigorous shaking, as it can cause aggregation.[10]

    • Note: For concentrations higher than its neutral pH water solubility, adjustment of the pH may be necessary as indicated in Table 1.[3] However, for in vivo use, the final formulation should be adjusted back to a physiologically compatible pH (typically 7.2-7.4) using dilute sterile HCl or NaOH.

  • Sterile Filtration: Once the peptide is fully dissolved and the solution is clear, draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile, pyrogen-free vial.[11] This step removes any potential microbial contamination.

  • Storage: For immediate use, keep the solution on ice. For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][11]

Protocol: In Vivo Administration Routes

The choice of administration route depends on the experimental objective, desired pharmacokinetic profile, and animal model. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[12]

Table 2: Common In Vivo Administration Routes and General Guidelines

Route Abbreviation Description Recommended Volume (Mouse) Recommended Volume (Rat) Notes
Intraperitoneal IP Injection into the peritoneal (abdominal) cavity.[12] 5-10 mL/kg 5-10 mL/kg Rapid systemic absorption, bypassing first-pass metabolism. Risk of injection into bladder or GI tract.[11][13]
Subcutaneous SC Injection into the space between the skin and underlying muscle.[12] 5-10 mL/kg 5-10 mL/kg Slower, more sustained absorption compared to IP or IV.[13]
Intravenous IV Injection directly into a vein (e.g., tail vein in rodents).[13] 1-5 mL/kg (bolus) 1-5 mL/kg (bolus) Provides immediate and 100% bioavailability. Requires technical skill.[11][13]

| Oral Gavage | PO | Direct administration into the stomach via a gavage needle. | 5-10 mL/kg | 5-10 mL/kg | Subject to gastrointestinal degradation and first-pass metabolism.[2][14] |

Note: Volumes are general recommendations and may vary. Always consult institutional guidelines.[12][13]

Stability and Metabolism Considerations

In vivo, unmodified dipeptides like this compound are susceptible to rapid degradation by peptidases and proteases present in plasma and various tissues.[15] This results in a short biological half-life, typically in the range of minutes.[15] The primary metabolic fate is hydrolysis into the constituent L-leucine amino acids, which then enter the body's free amino acid pool and are utilized in protein synthesis or catabolized.[4][16]

Table 3: Comparative Stability of Peptides in Biological Media

Peptide Medium Half-life Notes
Glu(OBzl)-Sar 80% Human Plasma (37°C) > 1 hour Dipeptide prodrug model.[17]
Asp(OBzl)-Sar 80% Human Plasma (37°C) > 1 hour Dipeptide prodrug model.[17]
[D-Trp11]-Neurotensin Rat Brain Synaptic Membranes Significantly more stable than native Neurotensin D-amino acid substitution enhances stability.[18]

| Native Peptides (general) | Plasma | 2-30 minutes | Susceptible to rapid degradation by peptidases.[15] |

To improve stability for certain applications, strategies such as substitution with D-amino acids or cyclization can be employed, though this would alter the native this compound structure.[19][20]

Visualized Workflow and Signaling Pathway

6.1. Experimental Workflow

The following diagram illustrates the overall workflow from receiving the lyophilized this compound powder to its administration in an animal model.

G cluster_prep Formulation cluster_admin In Vivo Administration start Lyophilized This compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder Aseptically equilibrate->weigh dissolve Dissolve in Sterile Vehicle (e.g., PBS) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter solution Sterile Stock Solution filter->solution animal Animal Model (e.g., Mouse, Rat) solution->animal ip Intraperitoneal (IP) animal->ip sc Subcutaneous (SC) animal->sc iv Intravenous (IV) animal->iv po Oral Gavage (PO) animal->po

Caption: Workflow for this compound formulation and in vivo administration.

6.2. Hypothesized Signaling Pathway: mTORC1 Activation

Upon administration and subsequent hydrolysis, this compound releases L-leucine, a potent activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[21] This pathway is a master regulator of cell growth, proliferation, and protein synthesis.[22]

G cluster_input Input cluster_pathway mTORC1 Signaling cluster_output Cellular Response LeuLeu This compound Leu L-Leucine LeuLeu->Leu Hydrolysis (in vivo) mTORC1_A mTORC1 (Active) Leu->mTORC1_A Activates mTORC1 mTORC1 (Inactive) S6K1 p70S6K mTORC1_A->S6K1 FourEBP1 4E-BP1 mTORC1_A->FourEBP1 S6K1_P p-p70S6K S6K1->S6K1_P Phosphorylation FourEBP1_P p-4E-BP1 FourEBP1->FourEBP1_P Phosphorylation ProtSynth Protein Synthesis S6K1_P->ProtSynth FourEBP1_P->ProtSynth CellGrowth Cell Growth & Proliferation ProtSynth->CellGrowth

Caption: Hypothesized mTORC1 signaling activated by L-leucine from this compound.

References

Application Notes and Protocols for Studying Dileucine Motif Functionality with Leu-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dileucine Motifs

Dileucine motifs, characterized by a pair of leucine (B10760876) residues, are critical sorting signals within the cytoplasmic tails of transmembrane proteins. These motifs play a pivotal role in protein trafficking, including endocytosis, lysosomal targeting, and basolateral sorting in polarized cells. The canonical acidic dileucine motif conforms to the consensus sequence [DE]xxxL[LI], where [DE] is an acidic residue (aspartate or glutamate) four to five positions upstream of the leucine pair. These motifs are recognized by adaptor protein (AP) complexes, such as AP-1, AP-2, and AP-3, which link the cargo protein to clathrin-coated vesicles for transport.[1][2][3][4] Understanding the functionality of these motifs is crucial for elucidating fundamental cellular processes and for the development of therapeutics that target protein trafficking pathways.

The dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) can be utilized as a tool to study the functionality of these motifs.[5] It can potentially act as a competitive inhibitor in binding assays to probe the interactions between dileucine motif-containing proteins and their corresponding adaptor proteins.

I. Biochemical Assays to Probe Dileucine Motif Interactions

Biochemical assays are fundamental to demonstrating a direct physical interaction between a dileucine motif and its binding partners.

A. GST Pull-Down Assay

This assay is used to detect the in vitro interaction between a protein of interest (bait) and a potential binding partner (prey). A GST-tagged protein containing a dileucine motif is immobilized on glutathione-agarose beads and used to "pull down" interacting proteins from a cell lysate or a solution of purified proteins.[6][7][8][9][10]

Experimental Workflow: GST Pull-Down Assay

GST_Pull_Down Bait Construct GST-tagged bait protein with dileucine motif Immobilize Immobilize GST-bait on beads Bait->Immobilize Prey Prepare cell lysate (prey proteins) Incubate Incubate beads with cell lysate Prey->Incubate Beads Prepare Glutathione- Sepharose beads Beads->Immobilize Immobilize->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute protein complexes Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze

Caption: Workflow for a GST Pull-Down Assay.

Protocol: GST Pull-Down Assay

  • Preparation of GST-Fusion Protein:

    • Clone the cytoplasmic tail of the protein containing the dileucine motif into a pGEX vector.

    • Transform the construct into E. coli (e.g., BL21 strain) and induce protein expression with IPTG.

    • Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.

  • Preparation of Cell Lysate (Prey):

    • Culture cells known to express the adaptor protein of interest (e.g., AP-2).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Pull-Down:

    • Incubate the purified GST-fusion protein (or GST as a negative control) with glutathione-agarose beads for 1-2 hours at 4°C.

    • Wash the beads to remove unbound protein.

    • Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • For competitive inhibition: In a parallel experiment, pre-incubate the cell lysate with an excess of this compound before adding it to the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a glutathione-containing buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using an antibody specific for the suspected interacting adaptor protein (e.g., anti-AP-2 subunit antibody). A band corresponding to the adaptor protein in the GST-fusion protein lane, but not in the GST control lane, indicates an interaction. A reduced band intensity in the this compound treated sample would suggest competitive inhibition.

B. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.[11][12][13][14][15] This method can be used to determine the binding affinity (Kd) of a dileucine motif for an adaptor protein.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Immobilization:

    • Immobilize the purified adaptor protein complex (ligand) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

    • A control flow cell should be prepared by immobilizing a non-specific protein or by activating and blocking the surface without protein immobilization.

  • Binding Analysis:

    • Inject a synthetic peptide corresponding to the cytoplasmic tail containing the dileucine motif (analyte) over the sensor surface at various concentrations.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand.

    • Regenerate the sensor surface between injections using a low pH buffer.

  • Competitive Assay with this compound:

    • To test for competitive inhibition, pre-mix a constant concentration of the dileucine motif peptide with increasing concentrations of this compound and inject the mixture over the immobilized adaptor protein. A decrease in the binding signal of the peptide with increasing concentrations of this compound would indicate competition for the same binding site.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Quantitative Data from SPR Analysis

Interacting ProteinsKd (µM)Reference
AP2 core and CD4 dileucine motif peptide0.85[1][16]

II. In Vivo Analysis of Dileucine Motif Function

These methods are used to study the function of dileucine motifs within a cellular context.

A. Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo protein-protein interactions. An antibody against a full-length protein containing a dileucine motif is used to pull down the protein and its binding partners from a cell lysate.[17][18][19][20]

Protocol: Co-Immunoprecipitation (Co-IP)

  • Cell Lysis:

    • Lyse cells expressing the protein of interest in a gentle, non-denaturing buffer to preserve protein complexes.

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the protein of interest (or a control IgG) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific proteins.

    • Elute the protein complexes from the beads.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and the suspected interacting adaptor proteins.

B. Receptor Internalization Assay

This assay measures the rate of endocytosis of a cell surface receptor and can be used to assess the functionality of a dileucine motif in mediating this process.[21][22]

Signaling Pathway: Dileucine Motif-Mediated Endocytosis

Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Transmembrane Receptor with Dileucine Motif AP2 AP-2 Complex Receptor->AP2 binds to dileucine motif Pit Clathrin-Coated Pit Clathrin Clathrin AP2->Clathrin recruits Clathrin->Pit forms Vesicle Clathrin-Coated Vesicle Pit->Vesicle internalization Endosome Early Endosome Vesicle->Endosome uncoats and fuses

Caption: Dileucine motif-mediated endocytosis pathway.

Protocol: Receptor Internalization Assay

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293 or CHO cells) and transfect them with constructs expressing the wild-type receptor and a mutant receptor where the dileucine motif has been mutated (e.g., to alanines).

  • Labeling of Surface Receptors:

    • Label the cell surface receptors at 4°C with a specific antibody or a ligand conjugated to a detectable marker (e.g., biotin (B1667282) or a fluorophore).

  • Internalization:

    • Warm the cells to 37°C to allow endocytosis to proceed for various time points.

    • At each time point, stop internalization by placing the cells on ice.

  • Quantification:

    • Remove the surface-bound label by acid stripping or enzymatic cleavage.

    • Lyse the cells and quantify the amount of internalized label (e.g., by ELISA for biotinylated receptors or flow cytometry for fluorescently labeled receptors).

  • Data Analysis:

    • Calculate the percentage of internalized receptors at each time point for both wild-type and mutant receptors. A reduced rate of internalization for the mutant receptor indicates that the dileucine motif is important for this process.

III. Logical Framework for Investigating Dileucine Motif Functionality

The following diagram outlines a logical approach to studying a newly identified putative dileucine motif.

Logical_Framework Start Identify Putative Dileucine Motif Mutagenesis Site-Directed Mutagenesis (LL -> AA) Start->Mutagenesis InVitro In Vitro Interaction (GST Pull-Down / SPR) Mutagenesis->InVitro InVivo In Vivo Interaction (Co-IP) Mutagenesis->InVivo Functional Functional Assay (Internalization Assay) Mutagenesis->Functional Competitive Competitive Inhibition with this compound (SPR / Pull-Down) InVitro->Competitive Conclusion Conclude Motif Functionality InVitro->Conclusion Direct Interaction InVivo->Conclusion In-Cell Interaction Functional->Conclusion Cellular Role Competitive->Conclusion Binding Site Specificity

Caption: Logical workflow for dileucine motif analysis.

By employing these biochemical and cell-based assays, researchers can effectively dissect the functionality of dileucine motifs and explore the potential of molecules like this compound as tools for studying and modulating protein trafficking pathways.

References

Revolutionizing Disease Diagnosis and Drug Development: Advanced Analytical Techniques for Dipeptide Profiling in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for biomedical research and pharmaceutical development, novel analytical methodologies are providing unprecedented insights into the complex world of dipeptides. These small molecules, consisting of two amino acids, are emerging as critical players in a vast array of physiological and pathological processes. Comprehensive profiling of dipeptides in biological samples holds the key to unlocking new diagnostic biomarkers and therapeutic targets. This application note details robust and sensitive analytical techniques for the comprehensive profiling and quantification of dipeptides in various biological matrices, including plasma, urine, and tissue.

Introduction

Dipeptides, once considered mere intermediates in protein metabolism, are now recognized as active signaling molecules involved in diverse cellular functions.[1] Their roles in cell signaling, neurotransmission, and metabolic regulation make them attractive targets for understanding disease mechanisms and developing novel therapeutics. However, the inherent complexity of biological samples, the vast number of possible dipeptide combinations, and the presence of isomeric forms present significant analytical challenges.[2][3] This document provides an overview of cutting-edge analytical workflows, including detailed experimental protocols and comparative performance data, to empower researchers in this exciting field.

Analytical Approaches for Dipeptide Profiling

The sensitive and specific quantification of dipeptides in complex biological matrices necessitates advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) have emerged as the premier platforms for comprehensive dipeptide analysis.[2][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Reversed-phase liquid chromatography (RPLC) is commonly employed to separate dipeptides based on their hydrophobicity. For enhanced retention and separation of polar dipeptides, derivatization techniques or hydrophilic interaction liquid chromatography (HILIC) can be utilized.[1] Ultra-performance liquid chromatography (UPLC) systems offer higher resolution and faster analysis times compared to conventional HPLC.[1][5][6]

Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS): CE-MS/MS provides an orthogonal separation mechanism to LC, separating dipeptides based on their charge-to-size ratio. This technique is particularly advantageous for the separation of highly polar and charged dipeptides and can resolve isomeric dipeptides that may be challenging to separate by LC alone.[2][4] CE-MS/MS has demonstrated high reproducibility and is well-suited for the analysis of complex samples like urine.[6][7][8]

Quantitative Performance of Analytical Techniques

The choice of analytical technique depends on the specific research question, the biological matrix, and the dipeptides of interest. The following tables summarize the quantitative performance of various methods for dipeptide analysis, providing a valuable resource for methods development and selection.

Method Matrix Number of Dipeptides Quantified Instrumental Detection Limits (IDL) / Lower Limit of Quantification (LLOQ) Recovery (%) Reference
CE-MS/MS & LC-MS/MSChicken Liver3350.088–83.1 nM (IDL)70–135[2][4]
UPLC-MS/MSMouse Tissues & Biofluids36Not explicitly stated, but demonstrated high sensitivityNot explicitly stated[1][5][6]
LC-MS/MSHuman Plasma1 (Peptide Drug)5.00 pg/mL (LLOQ)Not explicitly stated[9]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible dipeptide profiling data. The following sections provide step-by-step methodologies for sample preparation and analysis from plasma, urine, and brain tissue.

Protocol 1: Dipeptide Extraction from Human Plasma using Protein Precipitation

Objective: To extract dipeptides from human plasma for LC-MS/MS analysis by precipitating larger proteins.

Materials:

  • Human plasma collected in EDTA tubes

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standards (IS) solution (stable isotope-labeled dipeptides)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with an appropriate volume of IS solution.

  • Protein Precipitation: Add 400 µL of ice-cold ACN containing 0.1% FA to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the dipeptides, without disturbing the protein pellet.

  • Drying (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Dipeptide Extraction from Urine using Solid-Phase Extraction (SPE)

Objective: To enrich and clean up dipeptides from urine samples for CE-MS or LC-MS/MS analysis.[10]

Materials:

  • Urine sample

  • Mixed-mode or reversed-phase SPE cartridges

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade

  • Ammonium hydroxide (B78521) (NH4OH)

  • SPE vacuum manifold or positive pressure processor

  • Centrifugal evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter. Adjust the pH of the supernatant to <3 with FA or TFA.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water with 0.1% FA/TFA.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water containing 0.1% FA/TFA to remove salts and other polar impurities. A second wash with a low percentage of organic solvent (e.g., 5% ACN in 0.1% FA/TFA) can be performed to remove less polar interferences.

  • Elution: Elute the dipeptides from the cartridge with an appropriate solvent, such as 50% ACN in water with 0.1% FA or a basic solution like 5% NH4OH in 50% ACN, depending on the SPE sorbent and dipeptide properties.

  • Drying: Dry the eluate in a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the appropriate buffer for CE-MS or the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the analytical system.

Protocol 3: Dipeptide Extraction from Brain Tissue

Objective: To extract dipeptides from brain tissue for UPLC-MS/MS analysis.

Materials:

  • Frozen brain tissue

  • Homogenization buffer (e.g., 80% methanol)

  • Internal standards (IS) solution

  • Bead-based homogenizer or Dounce homogenizer

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Tissue Weighing: Weigh a small piece of frozen brain tissue (e.g., 20-50 mg).

  • Homogenization: Place the tissue in a tube with homogenization beads and ice-cold homogenization buffer containing IS. Homogenize the tissue using a bead-based homogenizer. Alternatively, use a Dounce homogenizer on ice.

  • Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete extraction.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the dipeptides.

  • Drying and Reconstitution: Dry the supernatant and reconstitute in the initial mobile phase for LC-MS/MS analysis as described in Protocol 1.

  • Analysis: Inject the sample into the UPLC-MS/MS system.

Visualization of Workflows and Signaling Pathways

To facilitate a deeper understanding of the analytical processes and the biological context of dipeptides, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and key signaling pathways involving dipeptides.

G Experimental Workflow for Dipeptide Profiling cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for Tissue) Extraction Extraction (Protein Precipitation/SPE) BiologicalSample->Extraction Homogenization->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Separation Separation (LC or CE) Cleanup->Separation Detection Detection (Tandem MS) Separation->Detection Identification Dipeptide Identification Detection->Identification Quantification Quantification Identification->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

A generalized workflow for dipeptide analysis.

Dipeptides can act as signaling molecules, often through G-protein coupled receptors (GPCRs). Upon binding of a dipeptide ligand, the GPCR undergoes a conformational change, activating intracellular G-proteins and initiating a downstream signaling cascade.

G Dipeptide-Mediated GPCR Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dipeptide Dipeptide (Ligand) GPCR GPCR Dipeptide->GPCR Binds G_Protein G-Protein (Inactive) GPCR->G_Protein Activates G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Activation of a G-protein coupled receptor by a dipeptide.

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Certain dipeptides can influence this pathway, highlighting their role in fundamental cellular processes.

G Dipeptide Influence on mTOR Signaling cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Dipeptides Dipeptides mTORC1 mTORC1 Dipeptides->mTORC1 Influences GrowthFactors Growth Factors GrowthFactors->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy (Inhibition) mTORC1->Autophagy

Dipeptides can modulate the mTOR signaling pathway.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive profiling of dipeptides in biological samples. The ability to accurately quantify these small but significant molecules will undoubtedly accelerate the discovery of novel biomarkers for a wide range of diseases and aid in the development of next-generation therapeutics. As research in this area continues to expand, the methodologies presented here will serve as a valuable resource for scientists and researchers dedicated to unraveling the intricate roles of dipeptides in health and disease.

References

Application Notes and Protocols for Leu-Leu-OH in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for the utilization of L-Leucyl-L-leucine (Leu-Leu-OH) in cosmetic formulations, with a focus on its hypothesized mechanism of action based on its constituent amino acid, L-Leucine.

Introduction

L-Leucyl-L-leucine (this compound) is a dipeptide composed of two L-leucine amino acid residues. In the field of cosmetics, it is categorized as a skin-conditioning agent, intended to improve the texture and overall appearance of the skin.[1][2] While specific efficacy data for this compound in skincare is limited, the well-documented benefits of its constituent amino acid, L-leucine, provide a strong foundation for its potential applications. L-leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various cellular metabolic processes.[3][4]

This document provides an overview of the current understanding of this compound, detailed information on the scientifically-backed benefits of L-leucine for skin health, hypothesized mechanisms of action, and comprehensive protocols for evaluating its efficacy in cosmetic formulations.

Physical and Chemical Properties

PropertyValueReference
INCI Name Leucyl Leucine-
Synonyms This compound, L-Leucyl-L-leucine[1]
CAS Number 3303-31-9[1]
Molecular Formula C12H24N2O3[1]
Molecular Weight 244.33 g/mol [1]
Appearance White to off-white powder-
Solubility Soluble in water. For a 16.28 mg/mL concentration, ultrasonic agitation and pH adjustment to 10 with 1 M NaOH may be required. Slightly soluble to insoluble in DMSO.[5]
Storage Store in a cool, dry place, protected from light and moisture.[6]

Hypothesized Mechanism of Action and Signaling Pathway

While direct research on the specific signaling pathways activated by this compound in skin cells is not extensively available, a proposed mechanism can be inferred from the known actions of L-leucine. L-leucine is a key activator of the mammalian Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of protein synthesis and cell growth.[7] It is hypothesized that this compound, upon topical application and potential hydrolysis into its constituent L-leucine molecules by skin peptidases, could stimulate this pathway in dermal fibroblasts.

Hypothesized Signaling Pathway:

  • Penetration & Hydrolysis: this compound penetrates the stratum corneum and is hydrolyzed by peptidases in the epidermis or dermis into two L-leucine molecules.

  • mTORC1 Activation: L-leucine enters the fibroblast and activates the mTOR Complex 1 (mTORC1).

  • Protein Synthesis Stimulation: Activated mTORC1 phosphorylates downstream targets, including p70S6K and 4E-BP1, which in turn initiate the translation of proteins essential for the extracellular matrix (ECM).

  • Increased ECM Production: This leads to an increased synthesis of collagen and elastin, improving skin firmness and elasticity.

  • Inhibition of Proteolysis: L-leucine has also been shown to reduce protein degradation, potentially by decreasing the activity of matrix metalloproteinases (MMPs), thus preserving the integrity of the ECM.

LeuLeuOH_Pathway LeuLeuOH This compound Leucine L-Leucine LeuLeuOH->Leucine Hydrolysis mTORC1 mTORC1 Activation Leucine->mTORC1 Proteolysis Decreased Protein Degradation (MMP Inhibition) Leucine->Proteolysis Protein_Synthesis Increased Protein Synthesis (Collagen, Elastin) mTORC1->Protein_Synthesis Skin_Health Improved Skin Firmness & Elasticity Protein_Synthesis->Skin_Health Proteolysis->Skin_Health

Caption: Hypothesized signaling pathway of this compound in skin cells.

Efficacy Data (Based on L-Leucine)

Direct quantitative efficacy data for this compound is sparse. One study found that Leu-Leu dipeptides did not induce the expression of transglutaminase 1 in normal human epidermal keratinocytes, an enzyme linked to skin hydration. However, extensive research on L-leucine demonstrates its potential benefits for the skin. The following tables summarize key findings from studies on L-leucine.

Table 1: In Vitro & Ex Vivo Efficacy of L-Leucine

ParameterCell/Tissue TypeConcentrationResultReference
Protein Synthesis Fibroblastic Vero Cells25-50 µMSlight increase in protein synthesis[8]
Protein Degradation Fibroblastic Vero Cells25-50 µMSignificant reduction in protein degradation[8]
Cell Proliferation Fibroblastic Vero Cells25-50 µMIncreased cell proliferation[8]
ECM Gene Expression Human Skin FibroblastsNot specifiedUpregulation of elastin, fibronectin, and collagen 1 gene expression (in a mixture with other amino acids)

Table 2: Clinical Efficacy of L-Leucine

ParameterStudy PopulationConcentration & DurationResultReference
Fine Lines 80 volunteers (>40 years)2.5% L-Leucine, 12 weeks21.7% reduction in fine lines[9]
Skin Elasticity 80 volunteers (>40 years)2.5% L-Leucine, 12 weeks18.9% increase in skin elasticity[9]
Skin Moisturization Not specified3% L-Leucine42.3% increase in skin moisture content within 1 hour[9]
Skin Barrier Function 120 sensitive skin volunteers2% L-Leucine, 28 days18.3% decrease in transepidermal water loss (TEWL)[1]

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound in cosmetic formulations. They are based on standard methodologies used for testing cosmetic active ingredients.

In Vitro Fibroblast Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of human dermal fibroblasts.

Proliferation_Workflow Start Seed Human Dermal Fibroblasts in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 4h MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data & Calculate % Proliferation Measure->Analyze

Caption: Workflow for the in vitro fibroblast proliferation assay.

Methodology:

  • Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare stock solutions of this compound in sterile water or an appropriate solvent. Dilute to final concentrations (e.g., 0.01%, 0.1%, 1% w/v) in serum-free DMEM. Replace the culture medium with the treatment solutions. Include a vehicle control and a positive control (e.g., epidermal growth factor).

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

In Vitro Collagen Synthesis Assay (ELISA)

This protocol quantifies the effect of this compound on collagen type I production by human dermal fibroblasts.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from the proliferation assay (Section 5.1), culturing cells to near confluency.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • ELISA: Use a human pro-collagen type I C-peptide (PIP) ELISA kit to quantify the amount of newly synthesized collagen in the supernatant, following the manufacturer's instructions.

  • Protein Normalization: Lyse the cells in the wells and perform a total protein assay (e.g., BCA assay) to normalize the collagen production to the total cell number.

  • Analysis: Calculate the amount of collagen produced per microgram of total cellular protein and compare the treated groups to the vehicle control.

Ex Vivo Skin Model Analysis

This protocol evaluates the effects of a cosmetic formulation containing this compound on human skin explants.

Methodology:

  • Skin Explants: Obtain human skin explants from cosmetic surgery (e.g., abdominoplasty) and maintain them in a culture medium.

  • Formulation Application: Prepare a cosmetic base (e.g., O/W emulsion) with and without this compound at a target concentration (e.g., 1-3%). Apply a standardized amount of the formulation to the surface of the skin explants daily for several days.

  • Histological Analysis: After the treatment period, fix the skin explants in formalin, embed them in paraffin, and section them. Perform histological staining (e.g., Masson's trichrome) to visualize collagen fibers.

  • Immunohistochemistry: Perform immunohistochemical staining for specific proteins such as collagen type I, elastin, and Ki-67 (a proliferation marker) to quantify changes in their expression.

  • Gene Expression Analysis: Extract RNA from the explants and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to ECM synthesis (e.g., COL1A1, ELN) and degradation (e.g., MMP1, MMP3).

  • Analysis: Use image analysis software to quantify staining intensity and compare gene expression levels between the treated and control groups.

Formulation Guidelines

  • Recommended Use Level: 0.5% - 3.0%

  • pH Stability: Formulate in a pH range of 5.0 - 7.0 for optimal stability and skin compatibility.

  • Solubility: this compound is water-soluble. It can be incorporated into the aqueous phase of emulsions. For higher concentrations, gentle heating and pH adjustment may be necessary to ensure complete dissolution.

  • Incorporation: Add to the water phase of a formulation before emulsification. Avoid prolonged exposure to high temperatures (>70°C).

  • Compatibility: Compatible with most common cosmetic ingredients. However, compatibility testing in the final formulation is always recommended. Peptides can be sensitive to strong acids and certain enzymes.

  • Delivery Systems: To enhance penetration, consider using delivery systems such as liposomes or formulating in serums with penetration enhancers.

Safety and Toxicology

  • General Safety: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of amino acids, including L-leucine, and found them to be safe for use in cosmetic products.[10] Dipeptides are generally considered to have a good safety profile due to their natural occurrence and metabolic pathways.

  • Irritation and Sensitization: L-leucine has been shown to have no potential for irritation, sensitization, or phototoxicity at concentrations between 0.1% and 5%.[9] A human repeat insult patch test (HRIPT) on a final formulation containing this compound is recommended to confirm its non-irritating and non-sensitizing potential.

  • Penetration: The molecular weight of this compound (244.33 Da) is below the 500 Dalton rule, suggesting it has the potential for dermal penetration.

Conclusion

This compound is a dipeptide with potential as a skin-conditioning agent in cosmetic formulations. While direct evidence of its efficacy is still emerging, the extensive research on its constituent amino acid, L-leucine, provides a strong rationale for its use in anti-aging and skin-repairing products. L-leucine has been shown to stimulate protein synthesis, improve skin barrier function, and increase skin elasticity. The provided protocols offer a framework for researchers and formulators to substantiate the efficacy of this compound and unlock its full potential in skincare. Further research is encouraged to elucidate the specific molecular mechanisms of the dipeptide itself within the skin.

References

Techniques for Monitoring Dipeptide Kinetics in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for monitoring dipeptide kinetics in cell culture. Understanding the uptake and intracellular fate of dipeptides is crucial for optimizing cell culture media, developing peptide-based drugs, and elucidating cellular metabolic pathways.

Introduction

Dipeptides are increasingly utilized in cell culture media to enhance stability and solubility of amino acids, thereby improving cellular growth and productivity.[1] Furthermore, many peptide-based drugs exert their effects by entering cells. Therefore, robust and quantitative methods to monitor their transport and metabolism are essential. This document outlines three primary techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Fluorescent-Based Assays, and Enzyme-Coupled Assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the selective and sensitive quantification of dipeptides in complex biological matrices like cell culture media and cell lysates.[2]

Application Note:

This method offers high specificity and the ability to multiplex, allowing for the simultaneous measurement of multiple dipeptides and their constituent amino acids.[3] To enhance sensitivity and chromatographic retention of polar dipeptides, a derivatization step, commonly using dansyl chloride, is often employed.[4][5] The quantitative performance of LC-MS/MS makes it the gold standard for kinetic studies, enabling the determination of uptake rates and intracellular concentrations.

Data Presentation: LC-MS/MS Performance
ParameterTypical Value RangeReference
Limit of Quantification (LOQ)0.05 - 10 ng/mL[6]
Dynamic Range3-4 orders of magnitude[7]
Precision (RSD%)< 15%[4]
Accuracy (Recovery %)85 - 115%[4]
Experimental Protocol: Quantification of Intracellular Dipeptides using LC-MS/MS with Dansyl Chloride Derivatization

Materials:

  • Cell culture flasks/plates and appropriate cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 80% methanol (B129727), ice-cold)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Dansyl chloride solution (20 mg/mL in acetone)

  • Formic acid (for quenching)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., a stable isotope-labeled version of the dipeptide of interest)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at a desired density and culture until they reach the desired confluency.

    • Incubate the cells with the dipeptide of interest at various concentrations and for different time points.

  • Sample Collection and Extraction:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular dipeptides.

    • Add ice-cold 80% methanol to the cells and incubate at -20°C for 20 minutes to precipitate proteins and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular dipeptides to a new tube.

  • Dansyl Chloride Derivatization: [4]

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of borate buffer.

    • Add 100 µL of dansyl chloride solution.

    • Incubate at 60°C for 45 minutes.

    • Quench the reaction by adding 10 µL of 10% formic acid.

  • LC-MS/MS Analysis:

    • Centrifuge the derivatized sample to remove any precipitate.

    • Transfer the supernatant to an LC vial.

    • Inject a suitable volume (e.g., 5-10 µL) onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the derivatized dipeptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]

Fluorescent-Based Assays

Fluorescent-based methods provide a means for real-time, qualitative, and semi-quantitative analysis of dipeptide uptake in living cells.

Application Note:

This approach typically involves either conjugating a fluorescent dye (e.g., FITC, TAMRA) to the dipeptide of interest or utilizing genetically encoded FRET (Förster Resonance Energy Transfer)-based biosensors.[9][10] Fluorescently labeled dipeptides allow for direct visualization of cellular uptake and localization using fluorescence microscopy or quantification of uptake in a cell population via flow cytometry. FRET biosensors can provide a more nuanced, real-time readout of dipeptide concentration changes within the cell.[11]

Data Presentation: Common Fluorophores for Dipeptide Labeling
FluorophoreExcitation (nm)Emission (nm)Key Features
FITC~495~517Bright green fluorescence, pH-sensitive.
TAMRA~552~578Bright orange-red fluorescence, photostable.
Alexa Fluor 488~490~525Bright, photostable green fluorescence.
Cyanine Dyes (Cy3, Cy5)~550 / ~650~570 / ~670Bright, photostable, available in various colors.
Experimental Protocol: Fluorescent Dipeptide Uptake Assay using Fluorescence Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescently labeled dipeptide

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes and culture to the desired confluency.

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

  • Dipeptide Incubation:

    • Add the fluorescently labeled dipeptide to the cells at the desired final concentration.

    • Incubate the cells at 37°C in a 5% CO2 environment.

  • Imaging:

    • At various time points, visualize the cells using a fluorescence microscope.

    • Acquire images in the appropriate channels for the fluorescent label and, if used, the nuclear stain.

    • For kinetic analysis, perform time-lapse imaging.

  • Data Analysis:

    • Quantify the fluorescence intensity within the cells over time using image analysis software (e.g., ImageJ, CellProfiler).

    • The increase in intracellular fluorescence is indicative of dipeptide uptake.

Enzyme-Coupled Assays

Enzyme-coupled assays are an indirect method for measuring the activity of enzymes that metabolize dipeptides.

Application Note:

This technique is particularly useful for studying the kinetics of dipeptide hydrolysis by intracellular peptidases. The assay links the product of the peptidase reaction to a second enzymatic reaction that produces a detectable change, such as a change in absorbance or fluorescence.[12] This method is well-suited for high-throughput screening of peptidase inhibitors or for characterizing the kinetic parameters (Km and Vmax) of dipeptide hydrolysis.[13][14]

Data Presentation: Example Enzyme-Coupled Assay Parameters
ParameterDescription
Coupling Enzyme An enzyme that acts on a product of the primary reaction.
Reporter Molecule The final product that is detected (e.g., NADH, a chromophore).
Wavelength The wavelength at which the change in absorbance of the reporter is measured.
Kinetic Parameters Km and Vmax for the dipeptide substrate.
Experimental Protocol: Dipeptide Hydrolysis Assay using a Coupled Enzyme System

Materials:

  • Cell lysate containing the peptidase of interest

  • Dipeptide substrate

  • Coupling enzyme (e.g., amino acid oxidase)

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them using a suitable method (e.g., sonication, freeze-thaw) in a compatible buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, amino acid oxidase, HRP, and Amplex Red.

    • Add the cell lysate to the wells.

    • Initiate the reaction by adding the dipeptide substrate at various concentrations.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

    • Measure the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[15]

Visualizations

experimental_workflow_lcms cluster_cell_culture Cell Culture & Treatment cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate with Dipeptide cell_seeding->incubation wash_cells Wash with PBS incubation->wash_cells lysis Cell Lysis & Protein Precipitation wash_cells->lysis centrifugation1 Centrifuge & Collect Supernatant lysis->centrifugation1 derivatize Dansyl Chloride Derivatization centrifugation1->derivatize quench Quench Reaction derivatize->quench lcms_analysis LC-MS/MS Analysis quench->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: LC-MS/MS Experimental Workflow.

signaling_pathway_mTOR dipeptide Dipeptide transporter Peptide Transporter (e.g., PEPT1/2) dipeptide->transporter pi3k PI3K transporter->pi3k Activates akt Akt pi3k->akt Activates tsc TSC1/2 akt->tsc Inhibits rheb Rheb tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis eif4ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth

Caption: Dipeptide-induced mTOR Signaling Pathway.

signaling_pathway_pka dipeptide Certain Dipeptides receptor GPCR/Transceptor dipeptide->receptor ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Synthesizes pka_inactive Inactive PKA (R2C2) camp->pka_inactive Binds to R subunits pka_active Active PKA (2C + 2R-cAMP) pka_inactive->pka_active Dissociates creb CREB pka_active->creb Phosphorylates metabolism Metabolic Regulation pka_active->metabolism Phosphorylates metabolic enzymes gene_expression Gene Expression creb->gene_expression

Caption: Dipeptide-activated PKA Signaling Pathway.

References

Revolutionizing Recombinant Protein Production: The Strategic Application of Leu-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of biopharmaceutical development and production, maximizing the yield and quality of recombinant proteins is paramount. The dipeptide Leu-Leu-OH (L-Leucyl-L-leucine) is emerging as a critical supplement in cell culture media, offering a strategic advantage in optimizing recombinant protein manufacturing processes. This application note provides an in-depth overview of the utility of this compound, including detailed protocols for its application and an exploration of its mechanism of action, to guide researchers, scientists, and drug development professionals in leveraging this powerful tool.

Introduction: The Challenge of Recombinant Protein Production

The production of recombinant proteins in mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells, is a cornerstone of the biopharmaceutical industry. However, challenges such as limited cell viability, suboptimal protein expression, and protein aggregation can significantly impact process efficiency and product quality. Nutritional optimization of cell culture media is a key strategy to overcome these limitations. Dipeptides, such as this compound, offer enhanced stability and solubility compared to individual amino acids, ensuring a more consistent supply of essential nutrients to the cells.[1] Leucine (B10760876), a branched-chain amino acid, is known to play a crucial role in stimulating protein synthesis and cell growth, making its stable delivery via a dipeptide format particularly advantageous.[1][2]

The this compound Advantage: Enhanced Stability and Nutrient Availability

The primary benefit of employing this compound lies in its superior stability in aqueous solutions compared to free leucine, which can be prone to degradation. This enhanced stability ensures a sustained release of leucine into the cell culture medium, supporting key metabolic pathways for cellular growth and protein production over extended culture durations.[1][3] This is particularly critical in high-density fed-batch cultures where nutrient depletion can be a significant limiting factor.

Mechanism of Action: Fueling the Protein Synthesis Machinery

While direct mechanistic studies on this compound are limited, its action is hypothesized to be mediated by the intracellular release of its constituent amino acid, L-leucine. Leucine is a well-established activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5] Upon uptake by the cell, this compound is hydrolyzed, increasing the intracellular concentration of leucine. This surge in leucine activates the mTORC1 complex, which in turn phosphorylates downstream targets like S6K1 and 4E-BP1, ultimately leading to an increase in the translation of mRNAs and enhanced protein synthesis.[4][5] Furthermore, leucine has been shown to attenuate protein degradation pathways, further contributing to higher net protein accumulation.[2][6]

cluster_1 This compound This compound Peptide Transporter Peptide Transporter This compound->Peptide Transporter Cell Membrane Intracellular Space L-Leucine L-Leucine Peptide Transporter->L-Leucine Hydrolysis mTORC1 mTORC1 L-Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Promotes A Weigh this compound B Dissolve in Sterile Water A->B C Sterile Filter (0.22 µm) B->C D Store at 2-8°C or -20°C C->D

References

Application Notes and Protocols for In Vitro Measurement of ACE-I Inhibitory Activity of Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-I converting enzyme (ACE) is a key regulator of blood pressure through its role in the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of the inactive decapeptide angiotensin-I to the potent vasoconstrictor angiotensin-II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE is a validated therapeutic strategy for the management of hypertension and related cardiovascular disorders. Naturally occurring or synthetic dipeptides have been identified as potent ACE inhibitors, making them attractive candidates for drug development and functional food ingredients.

This document provides detailed application notes and protocols for the in vitro measurement of the ACE-I inhibitory activity of dipeptides using common and well-established spectrophotometric, HPLC-based, and fluorometric assays.

Principle of the Assay

The in vitro ACE inhibition assay is based on the principle of a competitive enzymatic reaction. The ACE enzyme is incubated with a potential inhibitory dipeptide. Subsequently, a substrate is introduced, which is typically hippuryl-L-histidyl-L-leucine (HHL) or a synthetic fluorogenic peptide. The activity of ACE is determined by measuring the amount of product formed from the substrate cleavage. In the presence of an inhibitory dipeptide, the activity of ACE will be reduced, leading to a decrease in product formation. The inhibitory activity of the dipeptide is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Data Presentation

The ACE-I inhibitory activity of dipeptides is quantitatively expressed as IC50 values. The following tables summarize the IC50 values for a selection of dipeptides as reported in the literature.

Table 1: ACE-I Inhibitory Activity (IC50) of Selected Dipeptides

Dipeptide SequenceIC50 (µM)Reference
Val-Trp0.58[1]
Ile-Trp0.50[1]
Leu-Trp1.11[1]
Val-Tyr3.2Various Sources
Ile-Tyr5.6Various Sources
Phe-Tyr11.2Various Sources
Ala-Tyr0.037 mg/ml[1]
Val-Pro18.6[2]
Val-Trp4.5[2]
Asn-Pro6.4[2]

Note: IC50 values can vary between studies due to different assay conditions (e.g., enzyme and substrate concentrations, buffer pH).

Experimental Protocols

Three common methods for measuring ACE-I inhibitory activity are detailed below. Researchers should select the most appropriate method based on available equipment and sensitivity requirements.

Protocol 1: Spectrophotometric Assay using Hippuryl-L-Histidyl-L-Leucine (HHL)

This method is based on the quantification of hippuric acid (HA) released from the substrate HHL upon cleavage by ACE. The amount of HA is determined by measuring the absorbance at 228 nm.[3][4]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)

  • Dipeptide inhibitors (of known concentration)

  • Captopril (B1668294) (positive control)

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Borate (B1201080) Buffer (100 mM, pH 8.3, containing 300 mM NaCl)

  • UV-Vis Spectrophotometer and quartz cuvettes or a microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.

    • Prepare a series of dilutions of the dipeptide inhibitor and captopril in sodium borate buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, add 20 µL of the dipeptide inhibitor solution (or buffer for control).

    • Add 10 µL of the ACE solution (e.g., 0.25 U/mL final concentration) and pre-incubate at 37°C for 10 minutes.[4]

    • Initiate the reaction by adding 50 µL of the HHL solution (e.g., 8mM final concentration).[4]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[4]

    • Stop the reaction by adding 62.5 µL of 1 M HCl.[4]

  • Detection:

    • If necessary, extract the hippuric acid. Add 375 µL of ethyl acetate (B1210297), vortex vigorously, and centrifuge to separate the phases.[4] Transfer the ethyl acetate layer to a new tube and evaporate to dryness. Reconstitute the residue in 1 mL of distilled water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculations:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

      • A_control = Absorbance of the control (with buffer instead of inhibitor)

      • A_inhibitor = Absorbance in the presence of the dipeptide inhibitor

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Protocol 2: HPLC-Based Assay

This method offers higher specificity and accuracy by separating hippuric acid (HA) from the unreacted substrate (HHL) and other components in the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][5]

Materials:

  • Same as Protocol 1

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase: e.g., a mixture of 10 mM KH2PO4 (pH 3 with H3PO4) and methanol (B129727) (50:50, v/v).[5]

  • Hippuric Acid (HA) standard

Procedure:

  • Enzymatic Reaction:

    • Follow the same procedure for the enzymatic reaction as described in Protocol 1 (steps 2.1 to 2.5).

  • Sample Preparation for HPLC:

    • After stopping the reaction with HCl, filter the reaction mixture through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Isocratic elution with a mixture of aqueous buffer and organic solvent (e.g., 10 mM KH2PO4, pH 3, and methanol, 50:50 v/v).[5]

      • Flow Rate: 1 mL/min.[5]

      • Detection Wavelength: 228 nm.[5]

      • Injection Volume: 20 µL.[5]

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the hippuric acid peak based on the retention time of a pure HA standard.

  • Calculations:

    • Calculate the percentage of ACE inhibition based on the peak area of hippuric acid: % Inhibition = [(Area_control - Area_inhibitor) / Area_control] x 100 Where:

      • Area_control = Peak area of HA in the control sample

      • Area_inhibitor = Peak area of HA in the sample with the dipeptide inhibitor

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: Fluorometric Assay

This is a highly sensitive method that utilizes a synthetic fluorogenic substrate. The cleavage of this substrate by ACE results in an increase in fluorescence, which can be measured using a fluorescence microplate reader or spectrofluorometer.[6][7]

Materials:

  • ACE (from rabbit lung)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline or a commercially available kit substrate)[6]

  • Dipeptide inhibitors

  • Captopril (positive control)

  • Assay Buffer (as recommended by the substrate/kit manufacturer, typically a Tris-HCl or HEPES buffer)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare solutions of ACE, dipeptide inhibitors, and captopril in the assay buffer.

    • Prepare the fluorogenic substrate solution according to the manufacturer's instructions. Protect from light.

  • Assay Procedure (in a 96-well black microplate):

    • Add 50 µL of the dipeptide inhibitor solution (or buffer for control) to each well.

    • Add 20 µL of the ACE solution and incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 30 µL of the fluorogenic substrate solution.

    • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for some substrates) at 37°C for a set period (e.g., 30-60 minutes).[7]

  • Calculations:

    • Determine the rate of the reaction (slope of the fluorescence intensity versus time curve) for the control and each inhibitor concentration.

    • Calculate the percentage of ACE inhibition: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100 Where:

      • Rate_control = Reaction rate in the control well

      • Rate_inhibitor = Reaction rate in the presence of the dipeptide inhibitor

    • Determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Bradykinin Bradykinin (vasodilator) ACE->Bradykinin inactivates Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone->Blood_Pressure_Increase Dipeptide_Inhibitor Dipeptide Inhibitor Dipeptide_Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

General Experimental Workflow for ACE-I Inhibitory Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Incubate_ACE_Inhibitor Pre-incubate ACE with Dipeptide Inhibitor Prepare_Reagents->Incubate_ACE_Inhibitor Add_Substrate Add Substrate (e.g., HHL) to initiate reaction Incubate_ACE_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Detection Detection of Product (Spectrophotometry, HPLC, or Fluorometry) Stop_Reaction->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for the in vitro determination of ACE-I inhibitory activity.

Logical Relationship of Assay Components

Assay_Components ACE ACE (Enzyme) Substrate Substrate (e.g., HHL) ACE:f0->Substrate:f0 Binds to Product Product (e.g., Hippuric Acid) Substrate:f0->Product:f0 ACE converts Dipeptide Dipeptide (Inhibitor) Dipeptide:f0->ACE:f0 Competitively Binds to

Caption: The competitive interaction between the dipeptide inhibitor and the substrate for the ACE enzyme.

References

Troubleshooting & Optimization

Technical Support Center: Leu-Leu-OH Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Leu-Leu-OH (L-Leucyl-L-leucine) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in stock solutions a concern?

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: The two main degradation pathways for this compound in solution are:

  • Hydrolysis: The peptide bond linking the two leucine (B10760876) residues can be cleaved by water, breaking the dipeptide back into individual L-leucine amino acids. This reaction is catalyzed by strong acids or bases and accelerated by heat.[1]

  • Intramolecular Cyclization (Diketopiperazine Formation): The N-terminal amino group of the dipeptide can attack the C-terminal carbonyl group, leading to the formation of a cyclic dipeptide known as a diketopiperazine (DKP), specifically cyclo(Leu-Leu).[3][4][5] This process is often accelerated in neutral to basic conditions and at elevated temperatures.[3][6]

Q3: What are the ideal storage conditions for this compound?

A3: For maximum stability, this compound should be stored in its lyophilized (powder) form in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[7][8][9][10][11] Once in solution, peptides are significantly less stable.[7][8][11] If a stock solution must be prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation, and stored at -20°C or, preferably, -80°C.[9][10][11]

Troubleshooting Guide

Q4: My experiment is yielding inconsistent results. Could my this compound stock solution be the problem?

A4: Yes, inconsistent results are a common sign of peptide degradation.[6] If the concentration of active this compound in your stock solution is decreasing over time, it will lead to variability in your assays. It is recommended to analyze the purity of your stock solution via High-Performance Liquid Chromatography (HPLC) to check for degradation products.[12][13][14]

Q5: I see an unexpected peak in my HPLC chromatogram when analyzing my this compound sample. What could it be?

A5: An unexpected peak often indicates the presence of a degradation product or impurity.[14] For this compound, the most likely degradation products are free L-leucine (from hydrolysis) or cyclo(Leu-Leu) (from diketopiperazine formation).[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weight of the species in the unknown peak to confirm its identity.[2]

Q6: How can I prepare a this compound stock solution to maximize its stability?

A6: To maximize stability, follow these guidelines:

  • Use the Right Solvent: Start by dissolving the peptide in sterile, purified water.[7] For peptides that are difficult to dissolve, small amounts of organic solvents like DMSO or DMF can be used first, followed by dilution with the aqueous buffer.[7]

  • Control the pH: Prepare the solution in a slightly acidic sterile buffer (pH 5-7).[7][10] Avoid neutral to alkaline pH, as this can significantly accelerate diketopiperazine formation.[6][15]

  • Work Cold: Prepare the solution on ice to minimize thermal degradation.

  • Aliquot and Freeze: Immediately after preparation, divide the stock solution into single-use aliquots and store them at -80°C.[16] This prevents repeated freeze-thaw cycles.[9][10]

Impact of Storage Conditions on this compound Stability

The stability of dipeptides like this compound is highly dependent on pH and temperature. The following table summarizes the expected relative stability under various conditions.

TemperaturepH ConditionExpected Degradation RatePrimary Degradation Pathway(s)
4°C Acidic (pH < 5)LowHydrolysis
Near Neutral (pH 5-7)Very Low (Optimal) Minimal
Basic (pH > 7)ModerateDiketopiperazine Formation, Hydrolysis
25°C (Room Temp) Acidic (pH < 5)ModerateHydrolysis
Near Neutral (pH 5-7)Moderate to HighDiketopiperazine Formation
Basic (pH > 7)HighDiketopiperazine Formation, Hydrolysis
37°C Acidic (pH < 5)HighHydrolysis
Near Neutral (pH 5-7)Very HighDiketopiperazine Formation
Basic (pH > 7)Very High Diketopiperazine Formation, Hydrolysis

This table provides a qualitative summary based on general principles of peptide chemistry. Actual degradation rates should be determined empirically.

Visual Guides and Protocols

This compound Degradation Pathways

The following diagram illustrates the two primary chemical reactions that lead to the degradation of this compound in solution.

cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization LeuLeuOH This compound Leucine 2 x L-Leucine LeuLeuOH->Leucine + H₂O (Acid/Base, Heat) DKP cyclo(Leu-Leu) (Diketopiperazine) LeuLeuOH->DKP Intramolecular (Base, Heat)

Caption: Primary degradation routes for this compound in aqueous solutions.

Recommended Workflow for Stock Solution Preparation

This workflow outlines the best practices for preparing a stable this compound stock solution to minimize degradation.

A Equilibrate Lyophilized Peptide to Room Temp B Weigh Peptide Quickly in a Low-Humidity Environment A->B C Dissolve in Pre-Chilled, Sterile, Slightly Acidic Buffer (pH 5-7) B->C D Brief Sonication (if needed, keep cold) C->D optional E Confirm Final Concentration C->E D->E F Sterile Filter (if necessary) E->F G Aliquot into Single-Use Tubes F->G H Flash Freeze and Store at -80°C G->H

Caption: Step-by-step workflow for preparing stable peptide stock solutions.

Troubleshooting Decision Tree

If you suspect your this compound stock solution has degraded, use this logical guide to identify the cause and find a solution.

Start Problem: Inconsistent Experimental Results or Loss of Activity CheckStorage Were stock solutions aliquoted and stored at -80°C? Start->CheckStorage CheckPrep Was the stock prepared in a sterile, cold, slightly acidic buffer (pH 5-7)? CheckStorage->CheckPrep Yes NewStock Solution: Discard Old Stock. Prepare Fresh Solution Following Best Practices. CheckStorage->NewStock No Analyze Analyze Purity of Stock Solution via HPLC CheckPrep->Analyze Yes CheckPrep->NewStock No Degradation Degradation Products Detected? Analyze->Degradation Degradation->NewStock Yes OtherIssue Conclusion: Degradation is Unlikely. Investigate Other Experimental Variables. Degradation->OtherIssue No

References

Technical Support Center: Troubleshooting Leu-Leu-OH Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Leu-Leu-OH (L-Leucyl-L-Leucine) in cell culture media.

Troubleshooting Guide

This guide is designed to help you identify the root cause of this compound precipitation and provide actionable solutions to resolve the issue.

Issue: I am observing a precipitate in my cell culture medium after adding this compound.

Possible Cause 1: High Concentration of this compound

The concentration of this compound may have exceeded its solubility limit in your specific cell culture medium. Peptides rich in hydrophobic amino acids, such as leucine (B10760876), can have limited solubility in aqueous solutions.[1][2]

Solution:

  • Determine the Optimal Concentration: Conduct a dose-response experiment to find the highest effective concentration of this compound that remains soluble. Start with a low concentration and gradually increase it, monitoring for any signs of precipitation.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in a small amount of a suitable solvent, such as sterile phosphate-buffered saline (PBS) or the basal medium itself, before adding it to the final culture volume.[3]

  • Stepwise Addition: When adding the this compound stock solution, warm the basal medium to 37°C and add the supplement slowly while gently stirring.[4][5]

Possible Cause 2: Suboptimal pH of the Culture Medium

The pH of the cell culture medium is a critical factor affecting the solubility of peptides.[2] The solubility of peptides is often lowest at their isoelectric point (pI), which is the pH at which they have no net charge.[2]

Solution:

  • Verify and Adjust pH: Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4 for most mammalian cell lines).[4][6]

  • Buffer the Medium: Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH.

  • pH Adjustment During Preparation: Adjust the pH of the medium after adding all components, including this compound, as some components can alter the final pH.

Possible Cause 3: Low Temperature of the Medium

Temperature fluctuations, particularly storing media at low temperatures, can decrease the solubility of some components, leading to precipitation.[6][7][8]

Solution:

  • Proper Storage: Store your complete culture medium at the recommended temperature, typically 2-8°C, and avoid freezing unless specified by the manufacturer.[4]

  • Warm Before Use: Before use, warm the medium to 37°C in a water bath to help dissolve any potential precipitates that may have formed during cold storage.[4][9] Ensure the entire solution is clear before adding it to your cells.

Possible Cause 4: Interaction with Other Media Components

High concentrations of other salts or components in the medium can lead to a "salting-out" effect, reducing the solubility of peptides like this compound.[4] For instance, calcium salts are known to be prone to precipitation.[7][8]

Solution:

  • Review Media Composition: Examine the formulation of your basal medium and any other supplements for high concentrations of salts.

  • Sequential Component Addition: When preparing media from powder or concentrates, add components one at a time and ensure each is fully dissolved before adding the next.[8] Dissolve calcium chloride separately in deionized water before adding it to the other media components.

  • Consider Alternative Formulations: If precipitation persists, you may need to test a different basal medium formulation with a lower salt concentration.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound precipitation.

G start Precipitate Observed in Cell Culture Medium check_concentration Is this compound Concentration Too High? start->check_concentration reduce_concentration Reduce Concentration or Perform Dose-Response check_concentration->reduce_concentration Yes check_ph Is the Medium pH Suboptimal? check_concentration->check_ph No reduce_concentration->check_ph resolved Issue Resolved reduce_concentration->resolved adjust_ph Adjust pH to 7.2-7.4 and Use Buffered Medium check_ph->adjust_ph Yes check_temp Was the Medium Stored at Low Temperature? check_ph->check_temp No adjust_ph->check_temp adjust_ph->resolved warm_medium Warm Medium to 37°C Before Use check_temp->warm_medium Yes check_interactions Are There High Salt Concentrations in the Medium? check_temp->check_interactions No warm_medium->check_interactions warm_medium->resolved modify_media Review and Modify Media Formulation or Preparation check_interactions->modify_media Yes unresolved Issue Persists: Contact Technical Support check_interactions->unresolved No modify_media->resolved

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound, or L-Leucyl-L-Leucine, is a dipeptide composed of two leucine amino acids. Dipeptides are often used in cell culture media to improve the stability and solubility of individual amino acids.[3] Leucine is an essential amino acid that plays a crucial role in protein synthesis and activates the mTOR signaling pathway, which is vital for cell growth and proliferation.[3][10]

Q2: Can the precipitation of this compound affect my cells?

Yes. The precipitation of any component in the culture medium can have negative consequences. Precipitates can alter the chemical composition of the medium by removing essential nutrients. This can lead to inconsistent experimental results and may even be harmful to the cells.

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution of this compound, follow these general steps:[3]

  • Weigh: Accurately weigh a small amount of this compound powder.

  • Dissolve: Attempt to dissolve the powder in a biocompatible solvent such as sterile PBS or your basal cell culture medium.

  • Aid Dissolution: Use gentle agitation or warming to help dissolve the peptide. Avoid harsh conditions that could cause degradation.

  • Sterilize: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm filter.

  • Store: Aliquot the sterile stock solution into smaller volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Are there any alternatives to this compound if I continue to have solubility issues?

Yes. If you are unable to resolve the precipitation of this compound, you might consider using chemically modified or alternative forms of leucine that have enhanced solubility. For example, N-lactoyl-leucine has been shown to have significantly higher solubility than standard leucine in cell culture media.[11][12] Other dipeptides containing leucine, such as Leucyl-glutamine, are also designed for high solubility and stability.[4]

Quantitative Data Summary

ParameterOptimal Range/ConditionRationale for Preventing Precipitation
pH 7.2 - 7.4The solubility of peptides is highly dependent on pH. Deviations from the optimal range can lead to precipitation.[2][6]
Temperature Storage at 2-8°C, Use at 37°CLow temperatures can decrease solubility, while warming can help redissolve precipitates.[6][7][8]
Concentration Empirically DeterminedExceeding the solubility limit is a primary cause of precipitation. A dose-response experiment is recommended.[4]
Solvent Biocompatible (e.g., PBS, Basal Medium)The choice of solvent can significantly impact the solubility of the peptide.[3]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol outlines a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Your basal cell culture medium

  • Sterile conical tubes or vials

  • 0.22 µm sterile filter

  • Vortex mixer

  • Incubator at 37°C

Methodology:

  • Prepare a series of this compound concentrations in your basal medium. Start with a concentration below what is expected to be soluble and increase it incrementally in different tubes.

  • Vortex each tube thoroughly to ensure complete mixing.

  • Incubate the tubes at 37°C for 2-4 hours to simulate culture conditions.

  • After incubation, visually inspect each tube for any signs of precipitation. You can also examine a small aliquot under a microscope.

  • The highest concentration that remains completely clear is the maximum soluble concentration under these conditions.

  • For long-term stability, store the solutions at 4°C for 24-48 hours and re-examine for precipitation.

Protocol 2: Assessing the Effect of this compound on Cell Viability and Proliferation

This protocol provides a general workflow to evaluate the biological activity of this compound on your cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile stock solution of this compound

  • 96-well cell culture plates

  • Cell viability assay (e.g., MTT, Trypan Blue)

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in your complete culture medium to achieve a range of final concentrations.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability and proliferation using your chosen assay according to the manufacturer's instructions.

  • Analyze the data to determine the effect of different this compound concentrations on your cells.

Signaling Pathway

Leucine, a constituent of this compound, is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[10][13] Understanding this pathway can be crucial when troubleshooting the effects of this compound in your experiments.

mTOR_Pathway Leu Leucine (from this compound) mTORC1 mTORC1 Leu->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits when active Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway activated by Leucine.

References

addressing high variability in replicates with peptide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high variability in peptide assay replicates.

Troubleshooting High Variability in Replicates

High coefficient of variation (CV) between replicates is a common issue in peptide assays, undermining the reliability of results. The following guide details potential causes and solutions to help you identify and resolve sources of variability in your experiments.

Troubleshooting Guide: Common Causes and Solutions
ProblemPotential CauseRecommended Solution / Protocol
High variability between replicate wells on the same plate Inconsistent Pipetting: Inaccurate or inconsistent volumes of samples, standards, or reagents are added to the wells. This is a major source of error in manual ELISAs.[1]Solution: Ensure pipettes are properly calibrated.[2][3][4] Use fresh tips for each standard, sample, and reagent to prevent cross-contamination.[1] For ELISAs, consider using a multichannel pipette to add reagents simultaneously to multiple wells, reducing timing differences.[2] Pipette onto the side of the wells to avoid splashing.[1]
Inadequate Washing: Insufficient or inconsistent washing can leave behind unbound reagents, leading to high background and variability.[5][6][7] Overly aggressive washing can also dissociate specifically bound molecules, increasing variability.[8]Protocol: Optimized ELISA Plate Washing: 1. Use an automated plate washer if available for consistency.[9][10] 2. Wash Volume: Ensure the wash volume is greater than the coating volume of the well (e.g., use 300 µL for a 200 µL coating volume).[6] 3. Wash Cycles: Perform at least 3-5 wash cycles after each incubation step.[5][10] 4. Soak Time: For persistent background issues, introduce a 5-minute soak period during the final wash cycle.[9] 5. Aspiration: Optimize the aspiration height to minimize residual volume without scratching the well surface.[6] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7]
Edge Effects: Wells on the outer edges of a microplate may experience different temperature and evaporation rates compared to inner wells, leading to inconsistent results. Stacking plates during incubation can also cause uneven temperature distribution.[4]Solution: Avoid using the outer wells of the plate for samples and standards if edge effects are suspected. Ensure even temperature distribution during incubation by not stacking plates.[4] Use sealing films to prevent evaporation.[11]
Poor Sample Mixing: Inhomogeneity in thawed or diluted samples can lead to different concentrations being added to replicate wells.[2]Solution: Ensure all samples, controls, and standards are brought to room temperature and mixed thoroughly (but gently to avoid denaturation) before being added to the plate.[2]
High variability between different plates or assays Peptide Instability/Degradation: Peptides are susceptible to degradation from improper storage, repeated freeze-thaw cycles, oxidation, or extreme pH.[12][13][14][15] Peptides with Cys, Met, or Trp residues are particularly prone to oxidation.[16][17]Protocol: Peptide Reconstitution and Storage: 1. Storage: Store lyophilized peptides at -20°C or lower, protected from light.[12][13] 2. Aliquoting: Upon receipt, aliquot the lyophilized peptide into amounts needed for individual experiments to avoid repeated opening of the stock vial and freeze-thaw cycles.[18] 3. Reconstitution: Reconstitute the peptide just before use in a sterile, recommended solvent.[12] If storing in solution is unavoidable, use sterile buffers and consider filtering through a 0.2 µm filter to remove microbial contamination.[12] Store solutions at -20°C.
Inaccurate Peptide Concentration: The net peptide content of a lyophilized powder is often less than 100% due to residual water, counter-ions (like TFA), and synthesis impurities. Using the gross weight for concentration calculations leads to errors.[12] Peptides can also be hygroscopic, absorbing moisture from the air, which affects accurate weighing.[16][17]Solution: Use the net peptide content provided by the manufacturer for concentration calculations. If not provided, consider amino acid analysis for precise quantification. When weighing, use anti-static equipment and control for humidity, or use pre-aliquoted, lyophilized standards to bypass weighing steps.[16][17]
Sample Matrix Effects: Components in the biological sample matrix (e.g., plasma, serum) can interfere with the assay, causing ion suppression in mass spectrometry or non-specific binding in immunoassays.[19][20][21] This interference can vary between samples, increasing variability.Solution: Immunoassays: Use matrix-matched standards and blanks where possible.[20] Dilute samples to minimize matrix interference. Mass Spectrometry: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[19][22] The use of stable isotope-labeled (SIL) peptide internal standards is crucial to correct for matrix effects and variability in sample preparation and digestion.[19]
Inconsistent Incubation Times/Temperatures: Variations in incubation times or temperatures between assays will lead to poor plate-to-plate reproducibility.[1][2]Solution: Use a calibrated incubator and time each plate and incubation step precisely and consistently for every assay.[2][3]
Reagent Variability: Using reagents from different kit lots can introduce variability.[1][2] The quality and storage of antibodies and buffers can also significantly impact results.[23]Solution: Do not mix components from different kit lots.[1] Ensure all reagents are stored correctly and are not expired.[10] Prepare fresh buffers and working solutions for each experiment.
Quantitative Impact of Washing Parameters on Assay Precision

The following table summarizes the potential impact of optimizing washing steps on the coefficient of variation (CV%) in an ELISA, illustrating the importance of this procedural step.

Washing ParameterSub-optimal ConditionOptimized ConditionTypical CV% (Sub-optimal)Typical CV% (Optimized)
Wash Cycles 1-2 cycles3-5 cycles>15%<10%
Wash Volume < 200 µL/well> 300 µL/well>15%<10%
Aspiration High residual volume (>10 µL)Minimal residual volume (<2 µL)>20%<10%

Note: These values are illustrative and can vary depending on the specific assay and laboratory conditions.

Mandatory Visualizations

Troubleshooting Workflow for High Replicate Variability

The following diagram provides a logical workflow to diagnose and resolve the root cause of high variability in peptide assay replicates.

TroubleshootingWorkflow start High Variability in Replicates (CV > 15%) check_intra_assay Is variability high WITHIN a single plate? start->check_intra_assay intra_assay_issues Potential Intra-Assay Causes: - Pipetting Error - Inconsistent Washing - Edge Effects - Poor Sample Mixing check_intra_assay->intra_assay_issues Yes check_inter_assay Is variability high BETWEEN different plates/days? check_intra_assay->check_inter_assay No review_technique Action: Review & Refine Technique - Calibrate Pipettes - Optimize Wash Protocol - Mix Samples Thoroughly - Avoid Outer Wells intra_assay_issues->review_technique resolve Problem Resolved review_technique->resolve inter_assay_issues Potential Inter-Assay Causes: - Peptide Degradation - Inaccurate Concentration - Matrix Effects - Reagent Variability check_inter_assay->inter_assay_issues Yes check_inter_assay->resolve No (Variability is acceptable) review_reagents Action: Review Reagents & Samples - Aliquot & Store Peptides Properly - Verify Net Peptide Content - Optimize Sample Prep (SPE) - Use Consistent Reagent Lots inter_assay_issues->review_reagents review_reagents->resolve

References

challenges in quantifying small peptides like Leu-Leu-OH by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of small peptides, such as Leu-Leu-OH, by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to quantify small, hydrophilic peptides like this compound using mass spectrometry?

A1: The quantification of small, hydrophilic peptides by mass spectrometry (MS) presents several challenges:

  • Poor Ionization Efficiency: Small peptides, particularly those with hydrophilic properties, often exhibit low ionization efficiency in common ionization sources like electrospray ionization (ESI). This is due to their inherent structural properties.[1][2] Peptides with more nonpolar regions tend to have a higher ESI response.[3]

  • Insufficient Chromatographic Retention: These peptides may not be well-retained on standard reversed-phase liquid chromatography (RPLC) columns, leading to poor separation from the solvent front and other interfering substances.[4]

  • Sample Loss During Preparation: Small peptides can be easily lost during sample preparation steps such as desalting and cleanup, especially when present in low concentrations.[5][6]

  • Matrix Effects: Contaminants from the sample matrix, such as salts and detergents, can suppress the ionization of the target peptide, leading to inaccurate quantification.[7][8]

Q2: How can I improve the ionization efficiency of my small peptide?

A2: Enhancing the ionization efficiency is crucial for sensitive detection. Consider the following strategies:

  • Derivatization: Chemically modifying the peptide by adding a permanent positive charge or increasing its hydrophobicity can significantly enhance its ionization efficiency.[1] For peptides under 500 Da, derivatization can lead to the greatest increase in ionization efficiency.[1][2]

  • Mobile Phase Optimization: The choice of mobile phase and ion-pairing reagents is critical for good LC resolution and analytical results.[5]

  • Ultra-Low Flow Rates: Employing ultra-low flow rate techniques, such as those used in capillary electrophoresis-electrospray ionization (CESI-MS), can improve ionization efficiency by reducing droplet size.[9]

Q3: What are the best practices for sample preparation when analyzing small peptides?

A3: A robust sample preparation workflow is critical for successful quantification.[7] Key considerations include:

  • Desalting and Cleanup: It is often necessary to desalt and concentrate peptide mixtures before MS analysis to remove excess salts and detergents that interfere with peptide ionization.[8][10] This can be done using C18 or graphite (B72142) tips/columns.[5]

  • Detergent Removal: Since most detergents are incompatible with MS, ensure they are thoroughly removed from the sample.[8]

  • Solvent Exchange: For hydrophilic peptides that show poor retention in RPLC, a vacuum-based drying step (lyophilization or speed-vacuum) followed by reconstitution in a highly aqueous solvent can improve retention and MS response.[4]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

If you are observing a weak or absent signal for your small peptide, follow this troubleshooting workflow.

cluster_0 Troubleshooting: Low/No Signal start Start: Low or No Signal check_ms 1. Verify MS Instrument Performance (Inject standard peptide mix) start->check_ms check_sample_prep 2. Review Sample Preparation (Check for sample loss, contaminants) check_ms->check_sample_prep MS OK? ms_fail Recalibrate/Service MS check_ms->ms_fail If No check_lc 3. Evaluate LC Conditions (Assess peak shape, retention) check_sample_prep->check_lc Prep OK? prep_fail Refine prep protocol (e.g., desalting, solvent exchange) check_sample_prep->prep_fail If No optimize_ionization 4. Optimize Ionization (Consider derivatization, source parameters) check_lc->optimize_ionization LC OK? lc_fail Adjust gradient/mobile phase check_lc->lc_fail If No end Signal Improved optimize_ionization->end

Caption: Troubleshooting workflow for low or no peptide signal.

StepActionRationale
1. Verify MS Instrument Performance Inject a standard peptide mixture with known good performance.This helps to isolate the problem to either the instrument or the sample/method. A complete loss of signal could indicate an issue with the MS source or other hardware.[11]
2. Review Sample Preparation Carefully re-examine your sample preparation protocol. Check for potential sources of sample loss or contamination.Small peptides are prone to being lost during cleanup steps.[6] Salts, detergents, and other matrix components can suppress ionization.[8]
3. Evaluate LC Conditions For LC-MS, inject a known concentration of your peptide and check for retention time and peak shape.Hydrophilic peptides like this compound may elute in the void volume if the mobile phase is too organic, leading to poor chromatography and ion suppression.[4]
4. Optimize Ionization If a signal is present but weak, adjust ESI source parameters (e.g., capillary voltage, gas flow). Consider derivatization to improve ionization efficiency.Poor ionization is a common issue for small, hydrophilic peptides.[2] Derivatization can increase hydrophobicity and add a fixed charge, enhancing signal.[1]
Problem 2: Poor Reproducibility and High Variability

High variability between replicate injections can compromise quantitative accuracy.

Possible CauseRecommended SolutionSupporting Evidence
Inconsistent Sample Preparation Standardize every step of the workflow, from protein extraction to peptide cleanup. Ensure consistent timing and reagent volumes.Minor variations in sample handling can lead to significant differences in the final peptide concentration and purity.[12]
Sample Loss due to Non-Specific Binding Use low-binding tubes and plates. Be mindful that hydrophobic peptides are more prone to loss in standard polypropylene (B1209903) containers.Non-specific binding can lead to inaccurate quantification, especially for low-concentration samples.[13]
Inaccurate Peptide Quantification Pre-Injection Accurately determine peptide concentration after sample preparation and before LC-MS analysis to ensure equal loading amounts.Injecting equal amounts of peptides is crucial for reducing variability in LC-MS and protein quantification data.[14][15]
LC-MS System Instability Run system suitability tests with standard peptides to check for stable retention times and peak areas.Poor reproducibility can be related to the LC-MS system performance, which may require recalibration.[12]

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS/MS Analysis of this compound

This protocol provides a general guideline. Optimization for your specific sample matrix is recommended.

  • Sample Solubilization: Dissolve the synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.[16]

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[16]

  • Serial Dilution: Perform serial dilutions to achieve a final concentration suitable for your instrument's sensitivity range (e.g., 1-10 µg/mL).[16]

  • Desalting (if necessary): If the sample contains high concentrations of non-volatile salts, use a C18 solid-phase extraction (SPE) cartridge to desalt the sample.

  • Solvent Exchange for Hydrophilic Peptides:

    • Dry the peptide sample completely using a vacuum centrifuge.

    • Reconstitute the sample in a highly aqueous mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid) to ensure good retention on an RPLC column.[4]

Workflow for Sample Preparation and Analysis

cluster_1 Sample Preparation & Analysis Workflow start Start: Peptide Sample solubilize 1. Solubilize in 0.1% Formic Acid/Water start->solubilize filter 2. Filter (0.22 µm) solubilize->filter dilute 3. Serial Dilution filter->dilute desalt 4. Desalt (C18 SPE) (If needed) dilute->desalt dry_reconstitute 5. Dry & Reconstitute (For hydrophilic peptides) desalt->dry_reconstitute lcms 6. LC-MS/MS Analysis dry_reconstitute->lcms data_analysis 7. Data Analysis & Quantitation lcms->data_analysis

Caption: General workflow for small peptide analysis by LC-MS.

Protocol 2: LC-MS/MS Parameters for Small Peptide Analysis

These are starting parameters and should be optimized for your specific instrument and peptide.

ParameterSettingRationale
LC Column C18 reversed-phaseStandard for peptide separations.
Mobile Phase A 0.1% formic acid in waterCommon aqueous mobile phase for peptide analysis.
Mobile Phase B 0.1% formic acid in acetonitrileCommon organic mobile phase for peptide elution.
Gradient Start with a low percentage of B (e.g., 2%) and use a shallow gradient to improve separation of hydrophilic compounds.[16]A shallow gradient is recommended for dipeptides to achieve better resolution.[16]
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is suitable for most peptides, and positive mode detects protonated molecules [M+H]+.[16]
Capillary Voltage 3.5 - 4.5 kVTypical range for stable electrospray.[16]
Full Scan MS Range m/z 100-500To detect the protonated molecule of this compound.
Tandem MS (MS/MS) Collision-Induced Dissociation (CID)Fragment the precursor ion to confirm the peptide sequence.[16]
Collision Energy 10-30 eVThis range is typically sufficient for fragmenting a dipeptide.[16]

References

Technical Support Center: Minimizing Peptide Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing peptide adsorption to labware surfaces. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent peptide loss during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide concentration lower than expected after sample preparation?

A significant loss of peptide can occur due to adsorption to labware surfaces, a phenomenon influenced by the peptide's properties and the labware material. Peptides, especially those that are hydrophobic or carry a net charge, can bind to surfaces like glass and standard plastics. This can lead to inaccurate quantification and reduced recovery in your assays.[1][2] At low concentrations, it's possible to lose 90% or more of a peptide from solution due to rapid adsorption.[1][2]

Q2: What types of labware are prone to peptide adsorption?

Both glass and standard polypropylene (B1209903) tubes can lead to significant peptide loss.[1][2][3] Borosilicate glass and polypropylene are common culprits where significant peptide loss has been observed, especially with cationic peptides.[1][2][3] The hydrophobicity of a peptide can also play a role, with some showing significant loss to plastic surfaces.[4]

Q3: What are "low-binding" microplates and tubes, and how do they work?

Low-binding labware is specifically designed to reduce the non-specific binding of biomolecules like peptides.[5][6] These surfaces are often created through a stable chemical modification of the base polymer (e.g., polystyrene or polypropylene) to make them more hydrophilic.[6] Under aqueous conditions, a hydration layer forms on the surface, which prevents peptides from adsorbing.[6]

Q4: Can the solvent composition affect peptide adsorption?

Yes, the composition of your solvent plays a crucial role. The addition of organic solvents, such as acetonitrile (B52724), can help prevent adsorptive loss of hydrophobic peptides.[7][8] The pH and ionic strength of the buffer can also impact the adsorption of charged peptides.[1][9] For instance, increasing the salt concentration can sometimes help prevent adsorption, though this can be a tricky balance.[9]

Q5: Are there any additives that can help reduce peptide adsorption?

Adding "blocking agents" to your solution can be an effective strategy. These are molecules that will coat the labware surface and prevent your peptide of interest from binding. Common blocking agents include:

  • Bovine Serum Albumin (BSA): A protein that effectively coats glass and plastic surfaces.[4][9]

  • Detergents: Low concentrations of mild, non-ionic detergents like Tween or Triton can reduce adsorption to hydrophobic plastic surfaces.[9][10]

  • Other Peptides or Proteins: A high concentration of a non-interfering peptide can be used to saturate the binding sites on the labware.

Troubleshooting Guides

Problem: Low or variable peptide recovery after serial transfers.

Successive transfers of a peptide solution between standard glass or polypropylene tubes can lead to dramatic losses.[1][3][11]

  • Solution 1: Use Low-Binding Tubes. Transferring your peptide solution in low-binding tubes will significantly reduce the amount of peptide lost with each step.

  • Solution 2: Pre-passivate the Labware. Before use, rinse the labware with a solution containing a blocking agent like BSA or a non-ionic detergent.

  • Solution 3: Minimize Transfers. Design your experimental workflow to minimize the number of transfer steps.

Problem: Inconsistent results in peptide-based assays.

Inconsistent results can often be traced back to variable peptide adsorption between wells of a microplate or between different tubes.

  • Solution 1: Switch to Low-Binding Microplates. These plates are designed to provide a uniform, low-adsorption surface across all wells, leading to more consistent results.[5][12]

  • Solution 2: Optimize Your Assay Buffer. Experiment with different buffer compositions. The addition of a small percentage of organic solvent or a blocking agent might be necessary to ensure consistent peptide availability.

  • Solution 3: Check for Peptide Aggregation. Some peptides are prone to aggregation, which can be mistaken for adsorption. Ensure your peptide is fully solubilized in your working buffer. Sonication may help in dissolving larger particles.[13]

Problem: Complete loss of a very hydrophobic peptide sample.

Hydrophobic peptides are particularly "sticky" and can be completely lost to the surfaces of standard labware.[14][15]

  • Solution 1: Use Appropriate Solvents. Hydrophobic peptides may require organic solvents like DMSO, DMF, or acetonitrile for initial solubilization before being diluted into an aqueous buffer.[16]

  • Solution 2: Choose Glass or Specialized Plastic. For highly hydrophobic peptides, glass vials may be preferable to polypropylene.[14][17] Alternatively, use specialized low-adsorption plasticware designed for hydrophobic molecules.

  • Solution 3: Add Surfactants. A low concentration of a non-ionic surfactant in your buffer can help keep the hydrophobic peptide in solution and prevent it from interacting with the labware surface.[9]

Quantitative Data on Peptide Adsorption

The following tables summarize data on peptide recovery in different types of labware.

Table 1: Recovery of Cationic Peptides from Different Tube Types

PeptideLabware TypePeptide Concentration (µM)% Peptide Recovered
Mastoparan XBorosilicate Glass1~15%
Polypropylene1~20%
Protein LoBind1>80%
MelittinBorosilicate Glass1~10%
Polypropylene1~15%
Protein LoBind1>80%
Magainin 2Borosilicate Glass1~20%
Polypropylene1~25%
Protein LoBind1>90%

Data adapted from a study on cationic peptide adsorption. The study highlights the significant loss to standard glass and plastic tubes compared to specialized low-bind tubes at low peptide concentrations.[1][2][3]

Table 2: Impact of Labware Material on the Recovery of Various Peptides

PeptideLabware Material% Peptide Recovered
PYYPolystyrene9.3%
Polypropylene62.2%
GLP-1Polystyrene3.7%
Polypropylene20.5%
CCK-8SPolystyrene16.0%
Polypropylene86.3%
GhrelinBorosilicate Glass62.7%
Flint Glass20.1%

This table demonstrates that the choice of both plastic and glass type can have a substantial impact on peptide recovery.[4]

Experimental Protocols

Protocol 1: Quantifying Peptide Loss to Labware Surfaces via HPLC

This protocol outlines a method to quantify the amount of peptide lost to different labware surfaces using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide of interest

  • Labware to be tested (e.g., standard polypropylene tubes, low-binding tubes, glass vials)

  • Appropriate buffer for the peptide

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 220 nm)

  • Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

Procedure:

  • Prepare a Peptide Stock Solution: Dissolve the peptide in the appropriate buffer to create a concentrated stock solution (e.g., 100 µM).

  • Create a Standard Curve: Prepare a series of peptide standards of known concentrations in your chosen buffer. It is recommended to prepare these in low-binding tubes to minimize loss during standard preparation.

  • Incubate Peptide in Test Labware: For each labware type to be tested, prepare a peptide solution at a desired concentration (e.g., 2 µM) by diluting the stock solution. Incubate the solution in the test labware for a defined period (e.g., 1 hour) at room temperature.

  • Sample Analysis: After incubation, transfer the solution from the test labware to an HPLC vial.

  • HPLC Analysis: Inject a standard volume of each sample and the standards onto the HPLC system.

  • Data Analysis: Integrate the peptide peak area for each sample. Use the standard curve to determine the concentration of the peptide in each sample after incubation.

  • Calculate Peptide Loss: The percentage of peptide recovered can be calculated as: (Measured Concentration / Initial Concentration) * 100. The peptide loss is 100% - % Recovered.

Protocol 2: Surface Passivation of Labware Using BSA

This protocol describes how to pre-treat labware with Bovine Serum Albumin (BSA) to block non-specific binding sites.

Materials:

  • Labware to be passivated

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or another suitable buffer

  • Purified water

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in your chosen buffer (e.g., PBS).

  • Coat the Labware: Add the BSA solution to the labware, ensuring all surfaces that will come into contact with your peptide solution are covered.

  • Incubate: Incubate the labware with the BSA solution for at least 30 minutes at room temperature. For more effective coating, a longer incubation (e.g., 2 hours or overnight at 4°C) can be used.

  • Remove BSA Solution: Aspirate the BSA solution from the labware.

  • Wash: Wash the labware thoroughly with purified water to remove any unbound BSA. Typically, three washes are sufficient.

  • Dry: Allow the labware to air dry completely before use. Alternatively, it can be dried under a stream of clean, inert gas. The passivated labware is now ready for your experiment.

Visual Guides

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_verification Verification start Low or Inconsistent Peptide Recovery check_labware Check Labware Type (Glass, PP, Low-Bind?) start->check_labware check_peptide Assess Peptide Properties (Hydrophobic, Charged?) start->check_peptide check_protocol Review Experimental Protocol (Transfers, Solvents) start->check_protocol solution_labware Use Low-Binding Labware check_labware->solution_labware solution_passivate Passivate Surfaces (BSA, Detergent) check_labware->solution_passivate solution_solvent Modify Solvent (Organic, pH, Salt) check_peptide->solution_solvent solution_protocol Minimize Transfers & Handling check_protocol->solution_protocol end Improved & Consistent Peptide Recovery solution_labware->end solution_passivate->end solution_solvent->end solution_protocol->end

Caption: A workflow for troubleshooting low peptide recovery.

Peptide_Adsorption_Factors cluster_peptide Peptide Properties cluster_labware Labware Surface cluster_solution Solution Conditions center Peptide Adsorption to Labware hydrophobicity Hydrophobicity hydrophobicity->center charge Net Charge charge->center concentration Concentration concentration->center structure Secondary Structure structure->center material Material (Glass, Polypropylene) material->center surface_treatment Surface Treatment (Low-Binding, Passivation) surface_treatment->center surface_area Surface Area to Volume Ratio surface_area->center ph pH ph->center ionic_strength Ionic Strength ionic_strength->center organic_solvent Organic Solvent % organic_solvent->center additives Additives (Detergents, BSA) additives->center

Caption: Factors influencing peptide adsorption to labware.

References

how to avoid freeze-thaw cycle degradation of Leu-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Leu-Leu-OH to minimize degradation, particularly from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C to -80°C in a desiccated, dark environment.[1][2][3] Once reconstituted in solution, it is recommended to store aliquots at -20°C or colder.[2][4] Short-term storage of solutions at 4°C is possible for up to a week, but freezing is preferable for longer durations.[4]

Q2: Why are repeated freeze-thaw cycles detrimental to this compound solutions?

A2: Repeated freeze-thaw cycles can lead to the degradation of this compound through several mechanisms. These include physical stress from ice crystal formation, which can lead to aggregation, and chemical degradation pathways such as hydrolysis and oxidation, which can be accelerated by changes in solute concentration and pH during the freezing process.[5][6]

Q3: How many times can I safely freeze and thaw my this compound stock solution?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles.[3][4] The most effective way to prevent degradation is to aliquot the reconstituted this compound into single-use volumes. This ensures that the main stock remains frozen and undegraded.

Q4: What are the common signs of this compound degradation?

A4: Degradation may not always be visible. However, signs can include a decrease in the expected biological activity of the peptide, the appearance of particulate matter or cloudiness in the solution after thawing, and changes in the chromatographic profile (e.g., new peaks or a decrease in the main peak area) when analyzed by HPLC.[5]

Q5: What solvents are recommended for reconstituting this compound?

A5: this compound is slightly soluble in water and methanol.[7] For biological applications, sterile, purified water or a buffer at a pH of 5-6 is recommended to dissolve the peptide.[2] The use of buffers can help maintain a stable pH, which is crucial for peptide stability.

Troubleshooting Guide

Issue Possible Cause Solution
Reduced biological activity in my assay. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.1. Prepare a fresh stock solution of this compound from lyophilized powder.2. Ensure the new stock is aliquoted into single-use volumes to avoid future freeze-thaw cycles.[3][4]3. Verify the purity of the new stock using analytical HPLC before use.
Precipitate observed in the vial after thawing. The concentration of this compound may be too high for the solvent, or the pH of the solution may not be optimal. Temperature fluctuations during thawing can also cause precipitation.1. Gently warm the solution to room temperature and vortex to try and redissolve the peptide.2. If precipitation persists, brief sonication may be helpful.[5]3. For future preparations, consider using a slightly different pH or a co-solvent if compatible with your experiment.
Inconsistent results between experiments. Variability in the concentration of active this compound due to degradation between uses of the same stock solution.1. Implement a strict single-use aliquot policy for all peptide solutions.2. Ensure consistent thawing procedures for each aliquot (e.g., warming to room temperature quickly).3. Perform a quality control check on a new batch of aliquots if inconsistency persists.

Quantitative Data on Freeze-Thaw Degradation

To illustrate the impact of freeze-thaw cycles on this compound stability, a forced degradation study was performed. A stock solution of this compound (1 mg/mL in sterile water) was subjected to multiple freeze-thaw cycles. After each cycle, an aliquot was analyzed by High-Performance Liquid Chromatography (HPLC) to determine the remaining percentage of intact this compound.

Table 1: Effect of Freeze-Thaw Cycles on this compound Purity

Number of Freeze-Thaw CyclesRemaining Intact this compound (%)
0 (Initial)100.0
199.5
397.2
592.8
1085.1

Note: This data is representative and illustrates a typical degradation trend. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Aliquoting of this compound Stock Solution
  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[2]

    • Reconstitute the peptide in sterile, purified water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 5-6) to the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause aggregation.

  • Aliquoting:

    • Immediately after reconstitution, divide the stock solution into single-use aliquots.

    • Use low-protein-binding microcentrifuge tubes to minimize loss of the peptide due to surface adsorption.

    • The volume of each aliquot should be appropriate for a single experiment.

  • Storage:

    • Store the aliquots at -20°C or -80°C.

    • For use, thaw a single aliquot and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 2: HPLC Analysis of this compound Purity
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Dilute the this compound solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of the intact this compound.

    • Calculate the percentage purity by dividing the main peak area by the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis reconstitute Reconstitute Lyophilized This compound aliquot Aliquot into Single-Use Volumes reconstitute->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Aliquot store->thaw For each freeze-thaw cycle hplc Analyze by HPLC thaw->hplc data Assess Purity hplc->data

Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.

degradation_pathway cluster_products Potential Degradation Products LeuLeuOH Intact this compound FreezeThaw Freeze-Thaw Cycle LeuLeuOH->FreezeThaw Degradation Degradation Products FreezeThaw->Degradation Induces Hydrolysis Hydrolyzed Fragments (Leu + Leu) Degradation->Hydrolysis Aggregation Aggregates Degradation->Aggregation Oxidation Oxidized Forms Degradation->Oxidation

References

Technical Support Center: Leu-Leu-OH Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide Leu-Leu-OH. Here, you will find information to help identify and characterize potential degradation products encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade?

A1: Like other peptides, this compound is susceptible to chemical degradation, primarily through hydrolysis and oxidation.[1][2]

  • Hydrolysis: This is the cleavage of the peptide bond between the two leucine (B10760876) residues by water, which can be catalyzed by acidic or basic conditions.[1][2][3] This results in the formation of individual L-leucine amino acids.

  • Oxidation: The leucine residues, although not as susceptible as methionine or cysteine, can undergo oxidation under certain conditions, such as exposure to oxidative agents or high-energy conditions.[1][2] This can lead to the formation of various oxidized species.

  • Racemization: Under harsh conditions, the L-leucine residues can convert to their D-isomers, which could impact biological activity.[1][2]

Q2: What are the likely degradation products of this compound?

A2: Based on the primary degradation pathways, the most common degradation products you might encounter are:

  • L-leucine: Formed via hydrolysis of the peptide bond.

  • Diketopiperazine (cyclo(Leu-Leu)): This cyclic dipeptide can form through an intramolecular cyclization reaction, especially under thermal stress or in organic solvents.

  • Oxidized variants of this compound: These can include hydroxylated or carbonylated forms of the dipeptide.

Q3: How can I minimize the degradation of my this compound samples?

A3: To enhance the stability of your this compound solutions, consider the following:

  • Storage: Store lyophilized peptide at -20°C or -80°C for maximum stability.[2] For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -80°C in single-use aliquots to avoid freeze-thaw cycles.[4]

  • pH: Prepare solutions in a buffer with a slightly acidic pH (e.g., pH 4-6) to minimize base-catalyzed hydrolysis.[4]

  • Exclusion of Oxygen: To prevent oxidation, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Low-Adsorption Labware: Peptides can adsorb to glass surfaces. Using polypropylene (B1209903) or other low-binding tubes and plates can reduce sample loss.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Q: I am analyzing my this compound sample with reverse-phase HPLC and see extra peaks that were not there initially. What could they be?

A: The appearance of new peaks in your chromatogram is a strong indication of degradation or contamination.

  • Early Eluting Peaks: A peak eluting earlier than this compound could be L-leucine, which is more polar than the dipeptide.

  • Late Eluting Peaks: A peak eluting later than this compound might be the cyclic dipeptide (diketopiperazine), which is more hydrophobic.

  • Multiple Small Peaks: The presence of several small, poorly resolved peaks could indicate various oxidized forms of the dipeptide.

Troubleshooting Steps:

  • Confirm Identity with Mass Spectrometry (MS): The most definitive way to identify these unknown peaks is by using LC-MS.[5] The mass-to-charge ratio (m/z) of each peak will help in identifying the molecular weight of the compound and thus its likely identity.

  • Spike with Standards: If you suspect the presence of L-leucine, spike your sample with a known standard of L-leucine and observe if the peak area of the suspected peak increases.

  • Perform Forced Degradation: Subject a fresh sample of this compound to forced degradation conditions (acid, base, heat, oxidation) and compare the resulting chromatograms with your sample. This can help in confirming the identity of the degradation products.

Issue 2: Poor Recovery or Variability in Quantification

Q: My quantitative analysis of this compound shows inconsistent results and low recovery. What could be the cause?

A: Low or variable recovery is often due to pre-analytical and analytical issues.

  • Adsorption to Surfaces: this compound, being a peptide, can stick to glass or certain plastic surfaces, leading to sample loss.

    • Solution: Use low-adsorption polypropylene tubes and pipette tips. Consider pre-treating labware with a blocking agent if necessary.[4]

  • Incomplete Solubilization: The peptide may not be fully dissolved, leading to inaccurate concentrations.

    • Solution: Ensure complete dissolution by gentle vortexing or sonication.[4]

  • Degradation During Sample Preparation: The sample may be degrading during the preparation steps.

    • Solution: Keep samples on ice and minimize the time between preparation and analysis. Use pre-chilled solvents if possible.

  • Improper HPLC Method: The HPLC method may not be optimized for your sample.

    • Solution: Ensure the mobile phase pH is appropriate and that the gradient is optimized for the separation of your analyte from any potential impurities.[6]

Data Presentation

Table 1: Hypothetical Data from a Forced Degradation Study of this compound
Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Product(s)
0.1 M HCl24 hours60°C75.2%L-leucine
0.1 M NaOH24 hours60°C68.5%L-leucine
3% H₂O₂24 hours25°C85.1%Oxidized this compound
Heat (Dry)48 hours80°C92.3%Diketopiperazine
Photostability1.2 million lux hours25°C98.6%Minor oxidized species

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Thermal Stress: Place a lyophilized sample in an oven at 80°C.

  • Incubation: Incubate the solutions at 60°C for 24 hours. For thermal stress on the solid, incubate for 48 hours. Keep a control sample at 4°C.

  • Neutralization and Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to determine the percentage of remaining this compound and to identify the degradation products.

Protocol 2: HPLC-UV Method for this compound and Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Column Temperature: 30°C.

Protocol 3: LC-MS Method for Identification of Degradation Products
  • LC System: Use the HPLC conditions described in Protocol 2.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Extract ion chromatograms for the expected masses of this compound (m/z 245.18), L-leucine (m/z 132.10), and diketopiperazine (m/z 227.17). Analyze the spectra of any new peaks to determine their molecular weights.

Visualizations

LeuLeuOH This compound Leucine L-leucine LeuLeuOH->Leucine Hydrolysis (Acid/Base) Diketopiperazine Diketopiperazine (cyclo(Leu-Leu)) LeuLeuOH->Diketopiperazine Intramolecular Cyclization (Heat) Oxidized Oxidized this compound LeuLeuOH->Oxidized Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

start Start: This compound Sample forced_degradation Forced Degradation (Acid, Base, Heat, Oxidation) start->forced_degradation hplc_analysis HPLC-UV Analysis: Separate and Quantify forced_degradation->hplc_analysis lcms_analysis LC-MS Analysis: Identify Molecular Weights hplc_analysis->lcms_analysis structure_elucidation Structure Elucidation lcms_analysis->structure_elucidation end End: Characterized Products structure_elucidation->end

Caption: Experimental workflow for degradation product analysis.

start Unexpected Result in This compound Experiment check_purity Check Purity of Starting Material start->check_purity review_protocol Review Experimental Protocol and Sample Handling start->review_protocol degradation_suspected Is Degradation Suspected? review_protocol->degradation_suspected analyze_impurities Analyze Impurities by LC-MS degradation_suspected->analyze_impurities Yes end Problem Resolved degradation_suspected->end No optimize_conditions Optimize Storage and Experimental Conditions analyze_impurities->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Solvent Toxicity in Cell Assays with Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solvent toxicity issues when working with dipeptides in cell-based assays.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: High levels of cell death are observed even at low dipeptide concentrations.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds and solvents. Your cell line may be particularly sensitive to the dipeptide or the solvent used.[1]

    • Troubleshooting Tip: Perform a dose-response experiment with a wide range of dipeptide concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a suitable working concentration that minimizes cytotoxicity.[1]

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the dipeptide (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[1][2]

    • Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line. For Dimethyl sulfoxide (B87167) (DMSO), this is typically below 0.5%.[1][2][3][4][5] It is crucial to run a vehicle control (cells treated with the solvent alone at the same concentration used for the dipeptide) to assess solvent-induced cytotoxicity.[1][2]

  • Possible Cause 3: Dipeptide Instability. The dipeptide may be unstable in your culture medium, leading to the formation of toxic byproducts.

    • Troubleshooting Tip: Prepare fresh dilutions of the dipeptide for each experiment and avoid repeated freeze-thaw cycles.[1][6]

Problem 2: Inconsistent results in cell viability assays.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability in viability assay readouts.[1]

    • Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[1]

  • Possible Cause 2: Assay Interference. The dipeptide or the solvent may interfere with the components of your cell viability assay (e.g., reacting with the MTT reagent).[1][7][8]

    • Troubleshooting Tip: Run a cell-free control where the dipeptide and solvent are added to the assay reagents to check for any direct chemical reactions that could affect the readout.[1] Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay).[1]

  • Possible Cause 3: Peptide Precipitation. The dipeptide may have precipitated out of the solution, leading to an inaccurate concentration in the wells. This is a common issue with hydrophobic peptides.[6][9]

    • Troubleshooting Tip: After preparing the dipeptide solution, centrifuge the tube to pellet any undissolved material before adding it to your assay.[10] For hydrophobic peptides, dissolve them in a minimal amount of organic solvent first and then slowly add the aqueous buffer while vortexing.[3][6][9]

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Inconsistent/Poor Assay Results Check_Cell_Health Assess Overall Cell Health and Morphology Start->Check_Cell_Health Check_Solvent_Toxicity Evaluate Solvent Toxicity (Vehicle Control) Check_Cell_Health->Check_Solvent_Toxicity Cells unhealthy Review_Protocol Review and Standardize Experimental Protocol Check_Cell_Health->Review_Protocol Cells healthy Check_Peptide_Solubility Confirm Dipeptide Solubility and Stability Check_Solvent_Toxicity->Check_Peptide_Solubility No toxicity Optimize_Concentration Optimize Dipeptide and Solvent Concentration Check_Solvent_Toxicity->Optimize_Concentration Toxicity observed Check_Assay_Interference Test for Assay Interference Check_Peptide_Solubility->Check_Assay_Interference Fully dissolved Check_Peptide_Solubility->Optimize_Concentration Precipitation observed Check_Assay_Interference->Optimize_Concentration No interference Check_Assay_Interference->Review_Protocol Interference detected Optimize_Concentration->Review_Protocol End End: Reliable Assay Results Review_Protocol->End

Caption: A flowchart for troubleshooting inconsistent cell assay results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving my dipeptide?

The ideal solvent depends on the dipeptide's amino acid composition and overall charge.[10][11]

  • Hydrophilic Dipeptides: If the dipeptide is composed of charged or polar amino acids, try sterile water or an aqueous buffer (e.g., PBS) first.[3][11]

  • Hydrophobic Dipeptides: For dipeptides with a high percentage of hydrophobic residues, an organic solvent is often necessary.[3][11][12] DMSO is a common choice due to its broad solvency and relatively low toxicity at low concentrations.[2][11] Other options include dimethylformamide (DMF), ethanol (B145695), methanol, acetonitrile, or isopropanol.[3][10][13]

  • Acidic or Basic Dipeptides: For acidic dipeptides (net negative charge), a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate can be used. For basic dipeptides (net positive charge), a dilute acidic solution such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) may be effective.[6][11][13]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[3][4][14] Some robust cell lines may tolerate up to 1%, but this should be determined experimentally for your specific cell type.[3][4][14] Primary cells are often more sensitive.[4]

Q3: My dipeptide is insoluble in DMSO. What are my options?

If your dipeptide is insoluble in DMSO, you can try the following:

  • Alternative Organic Solvents: Consider other solvents like DMF, N-Methyl-2-pyrrolidone (NMP), or a mixture of solvents.[15][16][17] For peptides containing cysteine or methionine, DMF is a better choice than DMSO to avoid oxidation.[3][10]

  • Sonication: Brief sonication can help break up aggregates and improve dissolution.[3][6][11]

  • Gentle Warming: Warming the solution to around 37°C may increase solubility, but be cautious of dipeptide degradation.[6][11]

  • Chaotropic Agents: For non-cellular assays, agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used, but they are generally incompatible with live cells.[3][6]

Q4: How can I prepare a dipeptide stock solution in an organic solvent for use in a cell-based assay?

  • Dissolve in 100% Organic Solvent: First, dissolve the dipeptide in a minimal amount of the pure organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution.[3][12]

  • Slow Dilution: Slowly add the aqueous buffer or cell culture medium to the dipeptide stock solution dropwise while vortexing.[3][6] This gradual change in solvent polarity helps prevent precipitation.

  • Final Concentration: Further dilute this intermediate stock into your final cell culture medium to ensure the final organic solvent concentration is within the non-toxic range (e.g., ≤0.5% DMSO).[6]

Dipeptide Solubilization Workflow

PeptideSolubilization Start Start: Lyophilized Dipeptide Determine_Properties Determine Dipeptide Properties (Charge, Hydrophobicity) Start->Determine_Properties Hydrophilic Hydrophilic/Charged Determine_Properties->Hydrophilic Charged Hydrophobic Hydrophobic/Neutral Determine_Properties->Hydrophobic Neutral/Hydrophobic Dissolve_Aqueous Dissolve in Water or Aqueous Buffer Hydrophilic->Dissolve_Aqueous Dissolve_Organic Dissolve in Minimal Organic Solvent (e.g., DMSO) Hydrophobic->Dissolve_Organic Check_Solubility1 Fully Dissolved? Dissolve_Aqueous->Check_Solubility1 Check_Solubility2 Fully Dissolved? Dissolve_Organic->Check_Solubility2 Troubleshoot Troubleshoot (Sonication, Warming, Alternative Solvents) Check_Solubility1->Troubleshoot No Dilute_Aqueous Dilute to Final Concentration in Assay Medium Check_Solubility1->Dilute_Aqueous Yes Check_Solubility2->Troubleshoot No Slow_Dilution Slowly Add Aqueous Buffer, then Dilute in Assay Medium Check_Solubility2->Slow_Dilution Yes Troubleshoot->Determine_Properties Try alternative End End: Ready for Cell Assay Dilute_Aqueous->End Slow_Dilution->End

Caption: A decision-making workflow for dipeptide solubilization.

Quantitative Data on Solvent Toxicity

The following tables summarize the cytotoxic effects of common organic solvents on various cell lines. It is important to note that cytotoxicity can be cell-line specific.[14]

Table 1: Recommended Maximum Solvent Concentrations in Cell Culture
SolventRecommended Max. Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)0.1% - 0.5%Generally considered safe for most cell lines at ≤0.1%.[3][4] Some lines tolerate up to 1%.[3][14]
Ethanol≤ 0.5%Can have effects on cell proliferation at higher concentrations.[18]
Methanol≤ 0.5%Similar toxicity profile to ethanol in many cell lines.
Dimethylformamide (DMF)≤ 0.1%Generally more toxic than DMSO.[5][18]
Acetonitrile≤ 0.5%Can be more toxic than DMSO, especially in vivo.[19]
Acetone≤ 0.5%Exhibited the least cytotoxicity among several solvents in one study.[18]
Table 2: IC50 Values of Common Solvents on Various Cell Lines
SolventCell LineIC50 (v/v)Reference
DMSORGC-52.14%[20]
DMSOMCF-7, RAW-264.7, HUVEC1.8% - 1.9%[18]
DMFMCF-7, RAW-264.7, HUVEC1.1% - 1.2%[18]
EthanolBrine Shrimp3.4%[21]
MethanolBrine Shrimp6.4%[21]
DMSOBrine Shrimp8.5%[21]

Note: IC50 values can vary significantly based on the assay duration and the specific cell line used.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of a Solvent on a Specific Cell Line using MTT Assay

This protocol outlines a method to determine the maximum tolerable concentration of a solvent for a particular cell line.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Solvent to be tested (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Solvent Dilution: Prepare a series of dilutions of the solvent in complete cell culture medium. For example, for DMSO, you might prepare final concentrations of 0.1%, 0.25%, 0.5%, 1%, 2%, and 5% (v/v). Include a "medium only" control.

  • Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for a period relevant to your planned dipeptide experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[22]

    • Aspirate the medium and MTT solution.

    • Add solubilization buffer to each well to dissolve the formazan crystals.[22]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. Plot the cell viability against the solvent concentration to determine the highest concentration that does not significantly reduce cell viability.

Signaling Pathway Affected by Solvent-Induced Cellular Stress

CellularStressPathway Solvent High Concentration of Organic Solvent Membrane_Damage Cell Membrane Permeabilization Solvent->Membrane_Damage ROS_Production Increased Reactive Oxygen Species (ROS) Solvent->ROS_Production Mitochondrial_Stress Mitochondrial Dysfunction Membrane_Damage->Mitochondrial_Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified pathway of solvent-induced cell stress and apoptosis.

References

Technical Support Center: Optimizing HPLC Gradients for Leu-Leu-OH Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the separation of the dipeptide L-leucyl-L-leucine (Leu-Leu-OH) from its synthesis byproducts using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for separating this compound on a reversed-phase HPLC system?

A good starting point for separating dipeptides like this compound involves a C18-bonded silica (B1680970) column and a gradient elution using water and acetonitrile (B52724) (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA).[1][2] A typical initial scouting gradient would be a broad linear gradient, such as 5% to 50% Mobile Phase B over 20-30 minutes, to determine the approximate elution time of the target peptide.[3]

Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

Poor resolution between closely eluting peaks is a common challenge. To improve it, you should "stretch out" the part of the gradient where your compounds of interest elute.[4] This is achieved by running a shallower gradient slope (e.g., reducing the rate of change from 1% B/minute to 0.5% B/minute or even lower).[5][6] This gives the molecules more time to interact with the stationary phase, enhancing separation.[4] If resolution decreases instead of increasing with a shallower slope, the gradient must be carefully optimized to maximize overall separation.[5]

Q3: What are common byproducts in this compound synthesis, and how do they affect separation?

Common impurities in synthetic peptides include truncated sequences (like the single amino acid Leu), deletion sequences, or products with incomplete deprotection of side chains. During the fermentation process to produce Leucine, the isomeric amino acid Isoleucine can also be generated as a byproduct.[7] These impurities will have different hydrophobicities compared to the target this compound peptide, allowing for separation via reversed-phase HPLC. Their retention times will vary based on their polarity; for example, the single amino acid Leu would be more polar and elute earlier than the dipeptide this compound.

Q4: Why are my peptide peaks broad or tailing, and how can I fix this?

Peak broadening and tailing can result from several factors. In peptide analysis, using an ion-pairing agent like TFA is crucial to prevent interactions between basic peptide residues and free silanol (B1196071) groups on the silica-based column, which cause tailing. TFA concentrations of 0.05% to 0.1% are typical.[1] Other causes can include column overloading, low column temperature, or a mismatch between the sample solvent and the initial mobile phase.[8][9][10] Whenever possible, dissolve the sample in the initial mobile phase.[8][10] Increasing the column temperature can also improve peak shape for some peptides.[11]

Q5: How do I select the appropriate column for this compound analysis?

For small peptides like this compound, a standard C18 column with a pore size of around 100-130 Å is generally effective.[12] While wide-pore columns (300 Å) are essential for larger proteins and peptides to allow them to access the bonded phase, they may not be necessary for a dipeptide.[5][11] The key is to screen different column chemistries if the desired selectivity is not achieved with a standard C18 phase.[6]

Experimental Protocol: HPLC Gradient Optimization for this compound

This protocol provides a systematic approach to developing a robust HPLC method for resolving this compound.

1. Materials and System Preparation

  • HPLC System: A binary gradient HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).

  • Mobile Phase A (MPA): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B (MPB): HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.[2]

  • Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A (or a mixture with a low percentage of B, e.g., 95:5 MPA:MPB) to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.22 µm syringe filter.[2]

2. Step 1: Initial Scouting Run

  • Objective: To determine the approximate retention time of this compound and its major byproducts.

  • Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C[11]

    • Detection: UV at 214 nm.[13]

    • Injection Volume: 5-10 µL

    • Gradient: A broad, linear gradient is recommended.[14]

Time (min)% Mobile Phase B
0.05
25.095
30.095
30.15
35.05

3. Step 2: Gradient Optimization

  • Objective: To improve the resolution of the target peak from nearby impurities.

  • Analysis of Scouting Run: Identify the percentage of Mobile Phase B (%B) at which this compound elutes. Let's assume it elutes at 15 minutes, which corresponds to approximately 41% B in the scouting gradient.

  • Refined Gradient: Design a new, shallower gradient focused around the elution point.[4] The new gradient should start at least 5% below the elution %B and end about 5-10% above the elution %B of the last impurity.

Time (min)% Mobile Phase BCurve
0.05Linear
5.030Linear
25.050Linear
27.095Linear
30.095Linear
30.15Linear
35.05Linear
  • Further Refinement: The gradient slope between 5 and 25 minutes in this example is 1% B per minute. If co-elution is still an issue, decrease this slope further (e.g., to 0.5% B per minute) over a longer time to maximize resolution.[5]

Data Summary

The following table summarizes typical parameters for this compound separation. Actual values must be optimized for your specific instrument and sample.

ParameterRecommended Starting PointOptimization Goal
Column C18, 100-130 Å, 3-5 µm, 150-250 mm lengthAchieve desired selectivity and efficiency.[6]
Mobile Phase A 0.1% TFA in WaterEnsure good peak shape and consistent retention.[1]
Mobile Phase B 0.1% TFA in AcetonitrileElute peptides based on hydrophobicity.[1]
Gradient Slope Start with 2-5% B / min (scouting)Decrease to 0.2-1% B / min for higher resolution.[5][6]
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Maintain optimal efficiency without excessive pressure.
Temperature 30 - 40 °CImprove peak shape and alter selectivity.[11]
Detection 214 nm (peptide bond)Maximize sensitivity for peptide detection.[13]

Visual Guides

HPLC Gradient Optimization Workflow

The following diagram illustrates the systematic process for developing and optimizing an HPLC gradient method for peptide separation.

GradientOptimizationWorkflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_opt 3. Optimization Loop cluster_final 4. Finalization prep_system Prepare System & Mobile Phases prep_sample Prepare & Filter Sample prep_system->prep_sample scout Perform Broad Scouting Gradient (e.g., 5-95% B) prep_sample->scout analyze Analyze Results: Identify Elution %B scout->analyze refine Design Focused, Shallower Gradient analyze->refine run_opt Run Optimized Method refine->run_opt eval Evaluate Resolution run_opt->eval eval->refine Resolution Inadequate validate Validate Method (Robustness, Reproducibility) eval->validate Resolution Adequate final_method Final Analytical Method validate->final_method

Caption: A workflow for systematic HPLC gradient optimization.

Troubleshooting Common HPLC Issues

This flowchart provides a logical path to diagnose and solve frequent problems encountered during HPLC analysis.

HPLCTroubleshooting problem Problem Observed p1 Poor Resolution (Co-elution) p2 Broad or Tailing Peaks p3 Baseline Drift or Noise c1 Gradient Too Steep? p1->c1 Check c2 Column Overload? p2->c2 Check c4 Poor Equilibration? p3->c4 Check s1 Decrease Gradient Slope (e.g., from 2%/min to 0.5%/min) c1->s1 Yes c3 Sample Solvent Mismatch? c2->c3 No s2 Reduce Injection Volume or Sample Concentration c2->s2 Yes s3 Dissolve Sample in Initial Mobile Phase c3->s3 Yes c5 Contaminated Mobile Phase? c4->c5 No s4 Increase Equilibration Time (10-15 column volumes) c4->s4 Yes s5 Prepare Fresh Mobile Phase & Degas c5->s5 Yes

Caption: A troubleshooting guide for common HPLC separation issues.

References

dealing with low signal-to-noise ratio in dipeptide mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low signal-to-noise ratios in dipeptide mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in dipeptide mass spectrometry?

A low S/N ratio in dipeptide mass spectrometry can originate from several factors throughout the experimental workflow. These can be broadly categorized into three main areas:

  • Sample-Related Issues:

    • Low Dipeptide Concentration: The amount of dipeptide in the sample may be below the instrument's detection limit.

    • Sample Contamination: The presence of salts, detergents, and polymers can suppress the dipeptide signal.

    • Poor Dipeptide Solubility: Dipeptides may precipitate out of solution, leading to sample loss.

    • Non-specific Binding: Dipeptides can adhere to sample tubes and pipette tips, reducing the amount of sample analyzed.

  • Liquid Chromatography (LC) Issues:

    • Suboptimal Mobile Phase: The choice of solvents and additives can significantly impact dipeptide ionization.

    • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal intensity.

    • Column Fouling or Degradation: A contaminated or old column can lead to poor separation and peak shape.

  • Mass Spectrometer (MS) Settings:

    • Incorrect Ionization Source Parameters: Suboptimal sprayer voltage, gas flow rates, and temperature can lead to inefficient ionization.

    • Inappropriate Collision Energy: If the collision energy is too low, fragmentation will be inefficient. If it's too high, the desired fragment ions may be further fragmented.

Q2: How can I improve the recovery of my dipeptides during sample preparation?

To improve dipeptide recovery, consider the following:

  • Use low-protein-binding microcentrifuge tubes and pipette tips to minimize non-specific binding.[1]

  • Ensure complete dissolution of the dipeptide sample in the appropriate solvent.

  • Optimize sample cleanup procedures, such as solid-phase extraction (SPE), to efficiently remove contaminants while maximizing dipeptide retention and elution.

Q3: What is the impact of salts on the mass spectrometry signal, and how can I remove them?

Salts in the sample can significantly suppress the analyte signal in electrospray ionization mass spectrometry (ESI-MS). The presence of salt ions, such as Na+ and K+, can lead to the formation of adducts with the dipeptide molecules, splitting the signal and reducing the intensity of the desired protonated molecule. This interference becomes more pronounced at higher salt concentrations. For instance, at alkali ion concentrations near 10 ppm, the relative abundance of the doubly protonated molecule ion can decrease by a factor of four, and the total peptide response can decrease tenfold.[2]

To remove salts, a desalting step using a C18 spin column is highly recommended. This procedure involves binding the dipeptides to the C18 resin while salts and other polar contaminants are washed away. The desalted dipeptides are then eluted with a solvent containing a higher percentage of organic content.

Q4: What is derivatization and how can it improve the signal-to-noise ratio for dipeptides?

Derivatization is a chemical modification of the dipeptide molecules to enhance their ionization efficiency and improve their chromatographic separation. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary and secondary amines of the dipeptides. This modification can significantly increase the signal intensity of small peptides and glycopeptides in both MALDI-MS and ESI-MS, leading to a lower limit of detection.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to a low signal-to-noise ratio in dipeptide mass spectrometry.

Problem Probable Cause(s) Recommended Solution(s)
No or Very Low Signal Intensity 1. Sample concentration is too low. 2. Inefficient ionization. 3. Sample degradation. 4. Instrument malfunction. 1. Concentrate the sample using methods like vacuum centrifugation.2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to improve ionization.3. Ensure proper sample storage and handling to prevent degradation.4. Check instrument calibration and performance with a standard sample.[5]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Presence of detergents or polymers (e.g., PEG) in the sample. 3. Electronic noise from the mass spectrometer. 1. Use high-purity LC-MS grade solvents and flush the LC system.2. Implement a thorough sample cleanup procedure to remove detergents and polymers.3. Ensure proper grounding of the instrument and check for sources of electronic interference.
Poor Peak Shape (Tailing or Broadening) 1. Column overload. 2. Poor chromatography. 3. Secondary interactions with the stationary phase. 1. Dilute the sample or inject a smaller volume.2. Optimize the LC gradient, flow rate, and mobile phase composition.3. Ensure the column is properly conditioned and not degraded.
Presence of Salt Adducts (e.g., [M+Na]+, [M+K]+) High salt concentration in the sample. Perform sample desalting using a C18 spin column or a similar reversed-phase cleanup method.
Inconsistent Results/Poor Reproducibility 1. Variability in sample preparation. 2. Unstable spray in the ESI source. 3. Fluctuations in instrument performance. 1. Standardize the sample preparation protocol and ensure consistency in all steps.2. Check the ESI needle for clogging and ensure a stable spray.3. Regularly calibrate and tune the mass spectrometer.

Data Presentation

Impact of NaCl Concentration on Dipeptide Signal Intensity

The following table summarizes the general effect of increasing NaCl concentration on the mass spectrometry signal of peptides. Note that the exact impact can be dipeptide-dependent.

NaCl ConcentrationObserved Effect on MS Signal
< 0.1 ppmMinimal adduct formation, strong [M+2H]2+ signal.[2]
~10 ppmSignificant decrease in [M+2H]2+ signal, increase in sodium adducts ([M+H+Na]2+, [M+2Na]2+), overall 10-fold decrease in total peptide response.[2]
High Concentrations (>100 ppm)Severe signal suppression, dominance of salt clusters in the spectrum, and potential for complete loss of analyte signal.[6]
Optimized LC-MS/MS Parameters for AQC-Derivatized Dipeptides

The following table provides a starting point for optimizing MS parameters for dipeptides derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). These parameters should be optimized for each specific instrument and dipeptide. The primary fragment ion for AQC-derivatized peptides is typically at m/z 171.1.[3]

ParameterTypical Value/RangePurpose
Ionization Mode Positive Electrospray Ionization (ESI+)To generate positively charged ions.
Capillary Voltage (V) 3000 - 4500To facilitate the electrospray process.
Cone Voltage (V) 20 - 50To aid in desolvation and ion transmission.
Source Temperature (°C) 120 - 150To assist in solvent evaporation.
Desolvation Temperature (°C) 350 - 500To further aid in desolvation of ions.
Cone Gas Flow (L/Hr) 50 - 100To help nebulize the sample and prevent solvent clustering.
Desolvation Gas Flow (L/Hr) 600 - 1000To aid in solvent evaporation from the charged droplets.
Collision Energy (eV) 15 - 40To induce fragmentation of the precursor ion in MS/MS.
MRM Transition [M+H]+ -> 171.1To specifically detect AQC-derivatized peptides.

Experimental Protocols

Protocol 1: Desalting of Dipeptide Samples using a C18 Spin Column

This protocol is for the cleanup of dipeptide samples to remove salts and other hydrophilic contaminants.

Materials:

  • C18 Spin Column

  • Microcentrifuge

  • Low-protein-binding microcentrifuge tubes (2 mL)[1]

  • Wetting Solution: 100% Acetonitrile (ACN)

  • Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • Wash Solution: 0.1% TFA in water

  • Elution Solution: 50% ACN, 0.1% TFA in water

Procedure:

  • Column Preparation: a. Place the spin column into a 2 mL microcentrifuge tube. b. Add 200 µL of Wetting Solution and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. c. Add 200 µL of Equilibration Solution and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step once.[7]

  • Sample Loading: a. Acidify the dipeptide sample with TFA to a final concentration of 0.1% (pH < 3). b. Load the acidified sample onto the column and centrifuge at 1,000 x g for 2 minutes. Collect the flow-through to reload if necessary.

  • Washing: a. Add 200 µL of Wash Solution and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step twice to ensure all salts are removed.[7]

  • Elution: a. Place the spin column in a new, clean collection tube. b. Add 100 µL of Elution Solution and centrifuge at 1,500 x g for 1 minute to elute the desalted dipeptides. c. Repeat the elution step to maximize recovery and collect in the same tube.

  • Drying and Reconstitution: a. Dry the eluted sample in a vacuum centrifuge. b. Reconstitute the peptides in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Derivatization of Dipeptides with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

This protocol describes the derivatization of dipeptides to enhance their ionization efficiency.

Materials:

  • AccQ•Tag™ Ultra Derivatization Kit (or equivalent AQC reagent)

  • Borate Buffer

  • AQC Reagent Powder

  • AQC Reagent Diluent (Acetonitrile)

  • Heating block or water bath

Procedure:

  • Reagent Preparation: a. Reconstitute the AQC Reagent Powder in the AQC Reagent Diluent according to the manufacturer's instructions. This solution is light-sensitive and should be prepared fresh.

  • Sample Preparation: a. To 10 µL of your dipeptide sample, add 70 µL of Borate Buffer.

  • Derivatization Reaction: a. Add 20 µL of the reconstituted AQC Reagent to the sample mixture. b. Vortex the mixture immediately for 1 minute. c. Heat the sample at 55°C for 10 minutes.

  • Analysis: a. The derivatized sample is now ready for LC-MS/MS analysis. The main product ion from the collision-induced dissociation of AQC adducts will be at m/z 171.[8]

Mandatory Visualization

Troubleshooting_Workflow start Low S/N Ratio Observed check_sample_prep Review Sample Preparation start->check_sample_prep is_concentration_ok Is Dipeptide Concentration Sufficient? check_sample_prep->is_concentration_ok is_cleanup_adequate Was Sample Cleanup (e.g., Desalting) Performed? is_concentration_ok->is_cleanup_adequate Yes concentrate_sample Action: Concentrate Sample (e.g., Vacuum Centrifugation) is_concentration_ok->concentrate_sample No perform_cleanup Action: Perform/Optimize Sample Cleanup (Protocol 1) is_cleanup_adequate->perform_cleanup No check_lc_params Evaluate LC Parameters is_cleanup_adequate->check_lc_params Yes concentrate_sample->check_sample_prep perform_cleanup->check_sample_prep is_peak_shape_good Is Peak Shape Good (Sharp, Symmetrical)? check_lc_params->is_peak_shape_good optimize_lc Action: Optimize LC Method (Gradient, Flow Rate, Mobile Phase) is_peak_shape_good->optimize_lc No check_ms_settings Assess MS Settings is_peak_shape_good->check_ms_settings Yes optimize_lc->check_lc_params are_ms_params_optimized Are MS Parameters Optimized for Dipeptide? check_ms_settings->are_ms_params_optimized optimize_ms Action: Tune MS Parameters (Ion Source, Collision Energy) are_ms_params_optimized->optimize_ms No consider_derivatization Consider Derivatization (Protocol 2) are_ms_params_optimized->consider_derivatization Yes optimize_ms->check_ms_settings end Improved S/N Ratio consider_derivatization->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Sample_Prep_Workflow start Crude Dipeptide Sample sample_solubilization Sample Solubilization start->sample_solubilization derivatization_choice Derivatization Needed for Improved Sensitivity? sample_solubilization->derivatization_choice derivatize_sample Derivatization (Protocol 2) derivatization_choice->derivatize_sample Yes cleanup_choice Sample Contains Salts or Other Contaminants? derivatization_choice->cleanup_choice No derivatize_sample->cleanup_choice desalt_sample Desalting/Cleanup (Protocol 1) cleanup_choice->desalt_sample Yes final_sample Final Sample for LC-MS Analysis cleanup_choice->final_sample No desalt_sample->final_sample

Caption: Decision workflow for dipeptide sample preparation.

MS_Optimization_Logic start Inject Dipeptide Standard optimize_source Optimize Ion Source Parameters start->optimize_source adjust_voltage Adjust Capillary Voltage optimize_source->adjust_voltage adjust_gas Adjust Nebulizer and Drying Gas Flows adjust_voltage->adjust_gas adjust_temp Adjust Source and Desolvation Temperatures adjust_gas->adjust_temp max_intensity Maximize Precursor Ion Intensity adjust_temp->max_intensity max_intensity->optimize_source No optimize_fragmentation Optimize Fragmentation (MS/MS) max_intensity->optimize_fragmentation Yes adjust_ce Adjust Collision Energy (CE) optimize_fragmentation->adjust_ce max_fragments Maximize Fragment Ion Signal adjust_ce->max_fragments max_fragments->optimize_fragmentation No end Optimized MS Method max_fragments->end Yes

Caption: Logical flow for optimizing mass spectrometer parameters.

References

Technical Support Center: Enhancing Peptide Stability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of peptides for in vivo applications.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo peptide studies.

Issue 1: Rapid degradation of my peptide in plasma/serum.

  • Question: My peptide shows a very short half-life in plasma during in vitro stability assays. What could be the cause and how can I improve its stability?

  • Answer: Rapid degradation in plasma is typically due to enzymatic activity from proteases and peptidases.[1][2] Peptides are susceptible to cleavage at both the N- and C-termini by exopeptidases and internally by endopeptidases.

    Troubleshooting Steps:

    • Identify Cleavage Sites: Use Mass Spectrometry (MS) to identify the specific fragments of your peptide after incubation in plasma. This will pinpoint the vulnerable cleavage sites.

    • Chemical Modifications:

      • N- and C-terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases.[3]

      • D-Amino Acid Substitution: Replace L-amino acids at the cleavage sites with their D-isomers, which are not recognized by most proteases.[4]

      • Unnatural Amino Acids: Incorporate unnatural amino acids to sterically hinder protease access.

      • Cyclization: Cyclizing the peptide (head-to-tail, side chain-to-side chain, etc.) can make it more resistant to enzymatic degradation by creating a more rigid structure.

    • Formulation Strategies:

      • Enzyme Inhibitors: While not always feasible for in vivo studies, co-formulating with broad-spectrum protease inhibitors can help in initial in vitro assessments to confirm enzymatic degradation.

      • Nanoparticle Encapsulation: Encapsulating the peptide in nanoparticles (e.g., PLGA-based) can shield it from enzymatic attack.[5][6]

Issue 2: My peptide is quickly cleared from circulation in vivo.

  • Question: Despite good in vitro stability, my peptide has a very short half-life in vivo. What is the likely cause and what are the solutions?

  • Answer: Rapid clearance in vivo is often due to renal filtration for peptides with a molecular weight below the kidney's filtration threshold (around 30-50 kDa).[7]

    Troubleshooting Steps:

    • Increase Hydrodynamic Size:

      • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to your peptide increases its size, thus reducing renal clearance and extending its circulation half-life.[8][9]

      • Lipidation: Attaching a lipid moiety (e.g., a fatty acid) promotes binding to serum albumin, which is a large protein that is not readily cleared by the kidneys. This reversible binding acts as a reservoir for the peptide, significantly extending its half-life.[10][11][12]

      • Fusion to a Larger Protein: Genetically fusing the peptide to a larger protein like albumin or the Fc fragment of an antibody can dramatically increase its half-life.[13]

    • Delivery Systems:

      • Liposomes and Nanoparticles: Formulating the peptide within liposomes or nanoparticles can prevent rapid clearance and allow for a more sustained release.[5][14]

Issue 3: My peptide formulation shows aggregation and precipitation.

  • Question: I'm observing aggregation and precipitation of my peptide when preparing it for injection. How can I resolve this?

  • Answer: Peptide aggregation is a common issue, often driven by hydrophobic interactions, and can lead to loss of activity and potential immunogenicity.[15]

    Troubleshooting Steps:

    • Solubility Optimization:

      • pH Adjustment: Determine the isoelectric point (pI) of your peptide. Peptides are least soluble at their pI. Adjust the pH of your formulation buffer to be at least one or two units away from the pI.

      • Solvent Choice: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer, can be effective.[16]

    • Formulation Excipients:

      • Sugars and Polyols: Mannitol or sucrose (B13894) can act as cryoprotectants and lyoprotectants, stabilizing the peptide structure.

      • Surfactants: Non-ionic surfactants like polysorbate 80 can help to prevent aggregation.

    • Chemical Modification:

      • Hydrophilic Amino Acid Substitution: If possible, substitute some hydrophobic residues with more hydrophilic ones without compromising biological activity.

      • PEGylation: The hydrophilic nature of PEG can also improve the solubility of hydrophobic peptides.[17]

Frequently Asked Questions (FAQs)

General Stability

  • Q1: How should I store my peptides for long-term and short-term use?

    • A1: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a desiccated environment.[16][18][19] For short-term use, peptide solutions can be stored at 4°C for a few days, but for longer periods, they should be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.[18][19][20]

  • Q2: Which amino acids are most susceptible to degradation?

    • A2: Cysteine (Cys), methionine (Met), and tryptophan (Trp) are prone to oxidation. Asparagine (Asn) and glutamine (Gln) can undergo deamidation. Aspartic acid (Asp) can be involved in hydrolysis and iso-aspartate formation.

Chemical Modifications

  • Q3: What is PEGylation and how does it improve peptide stability?

    • A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a peptide.[9] It enhances stability by increasing the peptide's hydrodynamic size, which reduces renal clearance.[7][8] This steric shielding also protects the peptide from enzymatic degradation.[8]

  • Q4: How does lipidation extend the half-life of a peptide?

    • A4: Lipidation involves attaching a lipid chain to the peptide.[10] This modification promotes the binding of the peptide to serum albumin, a long-lived plasma protein.[21] This reversible binding protects the peptide from degradation and renal clearance, thereby extending its circulation time.[11]

Formulation and Delivery

  • Q5: What are the advantages of using nanoparticles for peptide delivery?

    • A5: Nanoparticles can protect peptides from enzymatic degradation, improve their solubility, and provide controlled and sustained release.[5][6] This can lead to improved bioavailability and therapeutic efficacy.[5]

  • Q6: How do I choose the right buffer for my peptide formulation?

    • A6: The optimal buffer pH should be 1-2 units away from the peptide's isoelectric point (pI) to maximize solubility. A pH between 5 and 7 is generally considered optimal for the stability of peptide solutions.[18] The buffer components should also be non-reactive with the peptide.

Data Presentation: Impact of Stability Enhancement Strategies

The following tables summarize quantitative data on the effect of common stability-enhancing strategies on peptide half-life.

Table 1: Effect of PEGylation on Peptide/Protein Half-Life

MoleculeUnmodified Half-LifePEGylated Half-LifeFold IncreaseReference
rhTIMP-11.1 hours28 hours~25[22][23]
GLP-1 (in rats)~5 minutes~1.3 hours (16-fold increase)16
rhDNase-Increased with higher MW of PEG-[8]

Table 2: Effect of Lipidation on Peptide Half-Life

MoleculeModificationEffect on Half-LifeReference
GLP-1 (Liraglutide)Fatty acid acylationEnables once-daily administration[11]
Insulin (Detemir)Fatty acid acylationProlonged action profile[24]
PYY3-36AcylationIncreased half-life[4]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma using RP-HPLC

This protocol is designed to assess the rate of peptide degradation in plasma.

  • Materials and Reagents:

    • Lyophilized peptide of interest

    • Human or animal plasma (e.g., from commercial sources)

    • DMSO (for initial peptide dissolution if needed)

    • Precipitating solution (e.g., 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN))[25]

    • RP-HPLC system with a C18 column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Procedure:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or DMSO).

    • Spike the peptide stock solution into pre-warmed (37°C) plasma to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is minimal (<1%).[25]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately stop the enzymatic reaction by adding 2-3 volumes of the cold precipitating solution.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[25]

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Analyze the supernatant by RP-HPLC, monitoring at a suitable wavelength (e.g., 220 nm).

    • Quantify the peak area of the intact peptide at each time point and calculate the percentage of remaining peptide relative to the 0-hour time point.

Protocol 2: Analysis of Peptide Degradation by Mass Spectrometry

This protocol allows for the identification of peptide fragments to understand degradation pathways.

  • Materials and Reagents:

    • Same as Protocol 1

    • MALDI-TOF or LC-MS/MS system

  • Procedure:

    • Follow steps 1-8 from the plasma stability assay (Protocol 1).

    • Analyze the supernatant using a mass spectrometer.

    • For MALDI-TOF MS, the supernatant can be mixed with a suitable matrix (e.g., α-Cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target.[26]

    • For LC-MS/MS, inject the supernatant onto an LC system coupled to a mass spectrometer.

    • Acquire mass spectra over the expected mass range of the parent peptide and its potential fragments.

    • Analyze the data to identify the masses of the degradation products. This information can be used to determine the specific cleavage sites in the peptide sequence.

Visualizations

Peptide_Degradation_Pathways cluster_in_vivo In Vivo Environment cluster_strategies Stability Enhancement Strategies Peptide Peptide Degraded Peptide Degraded Peptide Peptide->Degraded Peptide Enzymatic Degradation (Proteases) Excreted Peptide Excreted Peptide Peptide->Excreted Peptide Renal Clearance (<30-50 kDa) Chemical_Modification Chemical Modification Chemical_Modification->Degraded Peptide Blocks Cleavage Increased_Size Increased Hydrodynamic Size Increased_Size->Excreted Peptide Reduces Clearance Delivery_System Delivery System Delivery_System->Degraded Peptide Shields from Enzymes Delivery_System->Excreted Peptide Prevents Filtration

Caption: In vivo peptide degradation pathways and mitigation strategies.

Experimental_Workflow_Stability_Assay cluster_protocol Plasma Stability Assay Workflow cluster_analysis Analysis Methods Start Start Prepare_Peptide Prepare Peptide Stock Solution Start->Prepare_Peptide Spike_Plasma Spike Peptide into Plasma Prepare_Peptide->Spike_Plasma Incubate Incubate at 37°C Spike_Plasma->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Precipitate Precipitate Proteins (e.g., ACN/TFA) Time_Points->Precipitate t = 0, 0.5, 1... hr Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis Analysis Collect_Supernatant->Analysis End End Analysis->End RP_HPLC RP-HPLC (Quantification) Analysis->RP_HPLC MS Mass Spectrometry (Fragment ID) Analysis->MS

Caption: Workflow for assessing peptide stability in plasma.

Stability_Strategies_Logic cluster_causes Primary Causes cluster_solutions Solution Categories Problem Peptide Instability (Short Half-Life) Enzymatic_Degradation Enzymatic_Degradation Problem->Enzymatic_Degradation Renal_Clearance Renal_Clearance Problem->Renal_Clearance Chemical_Modification Chemical_Modification Enzymatic_Degradation->Chemical_Modification e.g., D-amino acids, cyclization Formulation_Delivery Formulation & Delivery Systems Enzymatic_Degradation->Formulation_Delivery e.g., Nanoparticles, liposomes Renal_Clearance->Chemical_Modification e.g., PEGylation, lipidation Renal_Clearance->Formulation_Delivery e.g., Nanoparticles Outcome Enhanced Stability (Longer Half-Life) Chemical_Modification->Outcome Formulation_Delivery->Outcome

References

Validation & Comparative

Confirming Leu-Leu-OH Purity: A Comparative Guide to Mass Spectrometry and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the purity assessment of the dipeptide L-Leucyl-L-leucine (Leu-Leu-OH). We present detailed experimental protocols, comparative data, and a clear workflow to ensure confident purity determination.

The Critical Role of Purity in Peptide Research

Synthetic peptides, such as this compound, are fundamental tools in a wide array of research applications, from drug discovery to cell biology. The presence of impurities, which can arise during synthesis, can significantly impact experimental results. Common impurities in synthetic peptides include:

  • Deletion sequences: Peptides lacking one or more amino acid residues.

  • Insertion sequences: Peptides with additional amino acid residues.

  • Incompletely removed protecting groups: Remnants from the solid-phase peptide synthesis (SPPS) process.

  • Oxidation or reduction products: Modifications to susceptible amino acid side chains.

  • Diastereomers: Peptides containing D-amino acids instead of the intended L-amino acids.

  • Side-chain modifications: Unintended alterations to the amino acid side chains.

Given these potential contaminants, employing robust analytical methods to confirm the purity of a synthetic peptide is paramount.

Orthogonal Purity Assessment: HPLC and Mass Spectrometry

A combination of HPLC and Mass Spectrometry is the gold standard for peptide purity analysis, providing complementary information to ensure a comprehensive assessment.[1]

  • High-Performance Liquid Chromatography (HPLC) separates the target peptide from its impurities based on their physicochemical properties, typically hydrophobicity in Reversed-Phase HPLC (RP-HPLC). The resulting chromatogram provides a quantitative measure of purity based on the relative peak areas.

  • Mass Spectrometry (MS) provides a precise measurement of the molecular weight of the peptide, confirming its identity. It can also be used to identify the mass of any impurities, offering insights into their nature.

By utilizing both techniques, researchers can be confident in both the identity and the purity of their this compound sample.

Experimental Protocols

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.

A. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the peptide in 1 mL of mobile phase A (see below) to create a 1 mg/mL stock solution.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

B. HPLC Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 10 µL

C. Data Analysis:

The purity of this compound is calculated based on the area percentage of the main peak in the HPLC chromatogram.

II. Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the analysis of this compound using ESI-MS to confirm its molecular weight.

A. Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

B. Mass Spectrometry Conditions:

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V

C. Data Analysis:

The expected monoisotopic mass of this compound ([M+H]⁺) is 245.1865 Da. The acquired mass spectrum should be analyzed for the presence of this ion.

Comparative Data

The following table summarizes the expected purity data for this compound and provides a comparison with other commercially available dipeptides.

DipeptideReported Purity (HPLC)Molecular Weight ( g/mol )
This compound ≥ 98% 244.33
Gly-Gly≥ 99%132.12
Ala-Ala98.0%160.17
Leu-Leu-Leu-OH≥ 96%357.49

Note: The purity of this compound is based on typical high-quality synthetic peptides and may vary between suppliers. The purity values for Gly-Gly, Ala-Ala, and Leu-Leu-Leu-OH are based on commercially available data.

Visualizing the Workflow

A clear and logical workflow is essential for accurate and reproducible purity analysis. The following diagram illustrates the key steps in confirming the purity of this compound using both HPLC and MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_conclusion Conclusion prep Weigh & Dissolve this compound filter Filter Sample (0.22 µm) prep->filter hplc RP-HPLC Analysis filter->hplc ms ESI-MS Analysis filter->ms hplc_data HPLC Chromatogram (Purity Calculation) hplc->hplc_data ms_data Mass Spectrum (Molecular Weight Confirmation) ms->ms_data conclusion Purity Confirmation hplc_data->conclusion ms_data->conclusion

Experimental workflow for this compound purity confirmation.

Interpreting the Results

HPLC Analysis: A successful HPLC analysis of a high-purity this compound sample should yield a single major peak with a purity of ≥ 98%. Any smaller peaks represent impurities. By integrating the area of all peaks, the relative percentage of each component can be determined.

Mass Spectrometry Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion of this compound ([M+H]⁺) at m/z 245.1865. The absence of significant peaks at other m/z values indicates a lack of impurities with different masses. It is important to note that MS will not distinguish between isobaric impurities, such as diastereomers.

Conclusion

The combined use of HPLC and Mass Spectrometry provides a robust and reliable strategy for confirming the purity of this compound. By following the detailed protocols and comparing the obtained data with expected values, researchers can confidently assess the quality of their peptide, ensuring the integrity and validity of their experimental work. For critical applications in drug development and clinical research, a purity of ≥ 98% is highly recommended.

References

Leu-Leu-OH vs. Free L-Leucine: A Comparative Guide on Biological Activity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of the dipeptide L-Leucyl-L-Leucine (Leu-Leu-OH) and its constituent amino acid, L-Leucine. This document is intended for researchers, scientists, and professionals in the field of drug development and nutritional science, offering an objective analysis supported by experimental data to inform future research and application.

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), is widely recognized for its pivotal role in stimulating muscle protein synthesis (MPS) primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] this compound, a dipeptide composed of two leucine (B10760876) molecules, has emerged as a subject of interest due to the distinct absorption kinetics of dipeptides compared to free-form amino acids.[3][4] This guide delves into the comparative biological efficacy of these two molecules, focusing on their impact on muscle protein turnover and related cellular signaling.

Quantitative Data Summary

A key study directly comparing the effects of ingesting 2 grams of this compound (termed DILEU) versus 2 grams of L-Leucine (termed LEU) in healthy young men revealed significant differences in their ability to stimulate muscle protein synthesis. The following table summarizes the key quantitative findings from this research.[5]

Parameter This compound (DILEU) Free L-Leucine (LEU) Key Finding Reference
Cumulative Myofibrillar Protein Synthesis (MPS) (0-180 min) 0.075 ± 0.032 %·h⁻¹0.047 ± 0.029 %·h⁻¹DILEU ingestion resulted in a significantly greater increase in MPS compared to LEU.[5]
Mixed Muscle Protein Breakdown (MPB) (0-180 min) 0.051 ± 0.027 %·h⁻¹0.043 ± 0.030 %·h⁻¹No significant difference in MPB was observed between the two conditions.[5]
Plasma Leucine Net Area Under the Curve (AUC) Similar to LEUSimilar to DILEUBoth supplements led to a similar increase in plasma leucine concentrations.[5]
Plasma Dileucine Net Area Under the Curve (AUC) Significantly greater than LEU-Ingestion of DILEU led to a notable increase in plasma dileucine levels.[5]
mTORC1 Pathway Phosphorylation (Akt, rpS6, p70S6K) Increased over timeIncreased over timeBoth conditions similarly activated key downstream targets of the mTORC1 pathway.[5]

Signaling Pathway Visualization

The mTORC1 pathway is the central regulator of muscle protein synthesis, and its activation is a key event triggered by L-Leucine. Both L-Leucine and this compound (following its hydrolysis to L-Leucine) initiate this cascade.

mTOR_Pathway cluster_input Anabolic Stimuli cluster_cell This compound This compound L-Leucine L-Leucine This compound->L-Leucine Hydrolysis Amino Acid Transporters Amino Acid Transporters This compound->Amino Acid Transporters Uptake (as dipeptide or hydrolyzed) L-Leucine->Amino Acid Transporters Uptake mTORC1 mTORC1 Amino Acid Transporters->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) caption mTORC1 Signaling Pathway Activation

Caption: Activation of the mTORC1 signaling pathway by L-Leucine and this compound, leading to protein synthesis.

Experimental Protocols

The methodologies outlined below are based on the comparative study between dileucine and leucine ingestion.[5]

Study Design

A randomized, double-blind crossover design was employed. Ten healthy young men (average age 23 ± 3 years) participated in two separate trials, receiving either 2 g of L-Leucine or 2 g of this compound.[5]

Muscle Protein Turnover Measurement
  • Infusion: A primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine was administered to trace myofibrillar protein synthesis (MPS) and mixed muscle protein breakdown (MPB), respectively.

  • Biopsies: Muscle biopsies were obtained from the vastus lateralis at baseline and at 180 minutes post-ingestion to determine the rate of incorporation of the labeled amino acids into muscle protein.

  • Blood Sampling: Blood samples were collected at regular intervals to measure plasma amino acid concentrations and enrichments.

Western Blotting for Signaling Protein Analysis
  • Sample Preparation: Muscle biopsy samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration was determined using a bicinchoninic acid (BCA) protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.

  • Immunoblotting: Membranes were incubated with primary antibodies against total and phosphorylated forms of key signaling proteins, including Akt, ribosomal protein S6 (rpS6), and p70S6K.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence (ECL) were used for detection, with band densities quantified using densitometry.

Discussion and Conclusion

The available evidence strongly suggests that this compound is more effective than an equivalent dose of free L-Leucine in stimulating muscle protein synthesis in young, healthy males.[5] While both substances lead to similar increases in plasma leucine levels and activate the mTORC1 signaling pathway, the superior anabolic effect of this compound may be attributed to several factors.[5]

The absorption of dipeptides via the PEPT1 transporter is known to be more efficient than the transport of free amino acids, which can be a rate-limiting step.[3] The elevated plasma concentrations of intact dileucine following this compound ingestion suggest that the dipeptide itself may possess unique signaling properties or that its delivery to muscle tissue is more efficient.[5]

It is important to note that while MPS was significantly higher with this compound, there was no significant difference in muscle protein breakdown between the two interventions.[5] This indicates that the primary anabolic advantage of this compound lies in its potent stimulation of protein synthesis.

References

Leu-Leu-OH vs. Glycylsarcosine: A Comparative Guide to Inhibiting PEPT1-Mediated Peptide Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), plays a pivotal role in the absorption of di- and tripeptides from dietary protein digestion. Its broad substrate specificity also makes it a key player in the oral bioavailability of numerous peptide-based drugs. Understanding the inhibitory dynamics of this transporter is crucial for drug development and optimizing therapeutic delivery. This guide provides a detailed comparison of two common dipeptides, Leu-Leu-OH (L-leucyl-L-leucine) and glycylsarcosine (B1347041), in their capacity to inhibit PEPT1-mediated peptide uptake, supported by experimental data and protocols.

Performance Comparison: Inhibitory Potency

The inhibitory potential of a compound against a transporter is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity of the inhibitor for the transporter and thus, greater inhibitory potency.

CompoundParameterValue (mM)Experimental System
This compound Ki0.43Hamster jejunum in vitro
Glycylsarcosine Km0.86Pichia pastoris expressing human PEPT1[1]
Km17.4 +/- 5.1Human Caco-2 cell monolayers[2]
IC50Not applicable (used as substrate)Caco-2 cells[3]

Km (Michaelis constant) is often used to describe the affinity of a substrate for a transporter and can be conceptually compared to Ki for a competitive substrate inhibitor.

Based on the available data, this compound demonstrates a significantly higher affinity for the peptide transporter compared to glycylsarcosine, as indicated by its lower Ki value. This suggests that this compound is a more potent competitive inhibitor of PEPT1-mediated transport. While glycylsarcosine is an effective substrate for PEPT1, its affinity for the transporter is considerably lower than that of this compound.

Experimental Protocols

The following is a representative protocol for an in vitro peptide uptake inhibition assay using the Caco-2 human colon adenocarcinoma cell line, a well-established model for the intestinal barrier.

Caco-2 Cell Culture and Differentiation
  • Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm2.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions and brush border morphology, mimicking the intestinal epithelium. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

Peptide Uptake Inhibition Assay
  • Preparation of Assay Solutions:

    • Uptake Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) is adjusted to pH 6.0 to provide the necessary proton gradient for PEPT1 activity.

    • Substrate Solution: A stock solution of radiolabeled glycylsarcosine (e.g., [14C]Gly-Sar) is prepared in the uptake buffer at a concentration below its Km (e.g., 20 µM) to ensure transport is sensitive to inhibition.

    • Inhibitor Solutions: A range of concentrations of the test inhibitors (this compound and unlabeled glycylsarcosine) are prepared in the uptake buffer.

  • Assay Procedure:

    • The Caco-2 cell monolayers are washed twice with pre-warmed uptake buffer (pH 7.4) to remove residual culture medium.

    • The cells are then pre-incubated for 20-30 minutes at 37°C with the uptake buffer (pH 6.0) containing the various concentrations of the inhibitor.

    • The uptake is initiated by adding the substrate solution (radiolabeled glycylsarcosine) to the apical side of the monolayers.

    • The cells are incubated for a defined period (e.g., 10 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the monolayers three times with ice-cold uptake buffer to remove extracellular substrate.

  • Quantification and Data Analysis:

    • The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).

    • The intracellular radioactivity is measured using a liquid scintillation counter.

    • The protein content of each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism and Regulation

Competitive Inhibition of PEPT1

The following diagram illustrates the principle of competitive inhibition at the PEPT1 transporter. Both the substrate (e.g., glycylsarcosine) and the competitive inhibitor (e.g., this compound) bind to the same active site on the PEPT1 transporter.

G cluster_membrane Apical Membrane PEPT1 PEPT1 Transporter Uptake Peptide Uptake PEPT1:f1->Uptake Transports NoUptake Inhibition of Uptake PEPT1->NoUptake Blocks transport Substrate Glycylsarcosine (Substrate) Substrate->PEPT1:f0 Binds to active site Inhibitor This compound (Competitive Inhibitor) Inhibitor->PEPT1:f0 Binds to active site

Caption: Competitive inhibition of the PEPT1 transporter.

Signaling Pathways Regulating PEPT1

The expression and activity of the PEPT1 transporter are regulated by a complex network of signaling pathways in response to various stimuli, including nutrients and hormones. This diagram provides a simplified overview of some of the key regulatory mechanisms.

G Dipeptides Dipeptides TORC1_2 TORC1/2 Signaling Dipeptides->TORC1_2 Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt EGF EGF MAPK MAPK Pathway EGF->MAPK PEPT1_Protein PEPT1 Transporter (Expression & Activity) PI3K_Akt->PEPT1_Protein Trafficking Sp1 Sp1 MAPK->Sp1 PEPT1_Gene PEPT1 Gene (SLC15A1) TORC1_2->PEPT1_Gene Transcription Sp1->PEPT1_Gene Binds to Promoter Cdx2 Cdx2 Cdx2->PEPT1_Gene Binds to Promoter PEPT1_Gene->PEPT1_Protein Transcription & Translation

Caption: Key signaling pathways regulating PEPT1 expression and function.

References

Validating the Role of Leu-Leu-OH in the mTOR Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leu-Leu-OH's potential role in the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, contrasting its mechanism with other known modulators. The information presented is based on the current understanding of dipeptide transport and the well-established role of L-leucine as a primary activator of mTORC1. This document offers detailed experimental protocols for validation and presents data in a clear, comparative format to support further research and drug development.

Introduction to this compound and the mTOR Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. Of particular interest is mTORC1, which is acutely sensitive to amino acid availability, especially the branched-chain amino acid L-leucine.

This compound, a dipeptide composed of two L-leucine molecules, is hypothesized to act as a potent activator of the mTORC1 pathway. Evidence suggests that dipeptides are transported into cells intact and are subsequently hydrolyzed into their constituent amino acids by cytosolic peptidases[1][2]. Therefore, this compound is expected to effectively deliver a concentrated dose of intracellular L-leucine, leading to robust mTORC1 activation.

Proposed Mechanism of Action

The primary mechanism by which this compound is expected to activate the mTORC1 pathway is through its intracellular hydrolysis into two molecules of L-leucine. L-leucine is a well-established direct activator of mTORC1. It binds to leucyl-tRNA synthetase (LRS), which then acts as a GTPase-activating protein (GAP) for the RagD GTPase, a key step in the amino acid-sensing cascade that leads to mTORC1 activation at the lysosomal surface.

mTOR_Pathway cluster_extracellular Extracellular This compound This compound Dipeptide_Transporter Dipeptide_Transporter This compound->Dipeptide_Transporter Transport Leu-Leu-OH_int Leu-Leu-OH_int Dipeptide_Transporter->Leu-Leu-OH_int

Caption: Proposed mTORC1 activation by this compound.

Comparative Performance Data

CompoundTargetMechanism of ActionExpected/Reported Potency
This compound mTORC1Indirect Activator (via L-leucine)Hypothesized: High (delivers 2x L-leucine)
L-LeucinemTORC1Direct ActivatorPotent amino acid activator
RapamycinmTORC1Allosteric InhibitorIC50 in nM range
Torin 1mTORC1/mTORC2ATP-competitive InhibitorIC50 in nM range
HMB (β-hydroxy-β-methylbutyrate)mTORC1ActivatorActivates mTORC1 independently of the Sestrin2-Rags axis[3]

Experimental Protocols for Validation

To validate the role of this compound in the mTOR signaling pathway, a series of in vitro experiments can be conducted.

Western Blotting for mTORC1 Activity

This is the most direct method to assess the activation of the mTORC1 pathway by measuring the phosphorylation status of its key downstream targets, S6K1 and 4E-BP1.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T, C2C12 myotubes) in standard growth medium.

    • Prior to treatment, starve cells of amino acids for 1-2 hours to establish a baseline of low mTORC1 activity.

    • Treat cells with varying concentrations of this compound, L-leucine (as a positive control), and a vehicle control for a specified time course (e.g., 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation of the pathway.

Experimental_Workflow

Caption: Workflow for validating mTORC1 activation.

In Vitro Kinase Assay

To more directly assess mTORC1 kinase activity, an in vitro kinase assay can be performed using immunoprecipitated mTORC1.

Methodology:

  • Immunoprecipitation of mTORC1:

    • Lyse treated cells as described above.

    • Incubate cell lysates with an antibody against an mTORC1 component (e.g., Raptor) conjugated to protein A/G magnetic beads.

    • Wash the beads to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in a kinase buffer containing a recombinant, unphosphorylated substrate (e.g., 4E-BP1) and ATP.

    • Incubate at 30°C for a specified time.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Conclusion

While direct experimental evidence for the action of this compound on the mTOR pathway is currently limited, the established mechanisms of dipeptide transport and L-leucine-mediated mTORC1 activation provide a strong foundation for its proposed role as a potent activator. The experimental protocols outlined in this guide offer a clear path for researchers to validate this hypothesis and quantify the comparative efficacy of this compound. Such studies will be invaluable for the development of novel therapeutic and nutritional strategies targeting the mTOR pathway.

References

A Comparative Analysis of Dipeptide Delivery Systems: Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic dipeptides to their target sites remains a critical challenge. This guide provides an objective comparison of prominent dipeptide delivery systems, including nanoparticle-based carriers, liposomes, and prodrug strategies. Supported by experimental data, this analysis aims to inform the selection and design of optimal delivery platforms.

The inherent advantages of dipeptides as therapeutic agents, such as their high specificity and low toxicity, are often hindered by poor stability, rapid clearance, and limited membrane permeability. Advanced drug delivery systems are paramount in overcoming these obstacles. This comparison delves into the performance of various platforms, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Performance of Dipeptide Delivery Systems

The selection of a delivery system significantly influences the pharmacokinetic and pharmacodynamic profile of a dipeptide therapeutic. The following tables summarize key performance indicators for nanoparticle, liposomal, and prodrug-based dipeptide delivery systems. The data presented are representative values from various studies and can vary depending on the specific dipeptide, materials, and formulation processes used.

Delivery SystemEncapsulation Efficiency (%)Loading Capacity (%)Size Range (nm)Release ProfileKey AdvantagesKey Disadvantages
Dipeptide Nanoparticles 50 - 95%[1]10 - 25%50 - 200 nm[2]Sustained release over hours to days[2]High stability, biocompatibility, and efficient cellular uptake.[1][2]Potential for immunogenicity, complex manufacturing processes.
Liposomal Formulations 30 - 65%[3]1 - 15%80 - 300 nmBiphasic (initial burst followed by sustained release)Biocompatible, can encapsulate both hydrophilic and hydrophobic dipeptides, surface is modifiable for targeting.Lower encapsulation efficiency for hydrophilic dipeptides, potential for premature leakage.
Dipeptide Prodrugs Not ApplicableNot ApplicableNot ApplicableCleavage-dependent release at the target siteImproved stability, enhanced membrane permeability, targeted delivery.[2]Requires specific enzymatic or chemical cleavage, potential for altered pharmacology.

In Vivo Efficacy and Bioavailability

Delivery SystemAnimal ModelDipeptide/DrugOutcomeReference
Dipeptide Nanoparticles Mice (bacterial infection)VancomycinTwo-fold reduction in bacterial load compared to free vancomycin.[2][2]
Dipeptide Prodrugs MiceFloxuridine/Gemcitabine2.4 to 48.7-fold higher uptake in cancer cells compared to parent drugs.[2][2]
Liposomal Delivery Mice (cancer model)Doxorubicin11.2-fold higher accumulation in tumor tissues compared to free doxorubicin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key experimental protocols cited in the comparative analysis.

Preparation and Characterization of Dipeptide-Based Nanoparticles

This protocol describes the synthesis of self-assembling dipeptide nanoparticles for drug delivery.

Materials:

  • Modified dipeptide (e.g., Arginine-α,β-dehydrophenylalanine)

  • Drug to be encapsulated (e.g., Vancomycin)

  • Organic solvent (e.g., Hexafluoroisopropanol - HFIP)

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Dissolve the modified dipeptide in an organic solvent.

  • Initiate self-assembly by adding the dipeptide solution to deionized water while stirring.

  • To encapsulate a drug, add the drug to the aqueous solution before the addition of the dipeptide solution.

  • Allow the nanoparticles to form over a period of time (e.g., 2 hours) at room temperature.

  • Characterize the size and morphology of the nanoparticles using DLS and TEM.

  • Determine the encapsulation efficiency by separating the nanoparticles from the unencapsulated drug via centrifugation and quantifying the drug concentration in the supernatant.

Formulation of Dipeptide-Loaded Liposomes

This protocol outlines the preparation of dipeptide-loaded liposomes using the lipid film hydration method followed by freeze-thawing to enhance encapsulation.

Materials:

  • Lipids (e.g., Soy phosphatidylcholine, Cholesterol)

  • PEGylated lipid (e.g., mPEG2000-DSPE)

  • Dipeptide solution in a suitable buffer (e.g., HEPES)

  • Chloroform (B151607)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

  • Liquid nitrogen

Procedure:

  • Dissolve the lipids and PEGylated lipid in chloroform in a round-bottom flask.

  • Create a thin lipid film by evaporating the chloroform under reduced pressure using a rotary evaporator.

  • Hydrate the lipid film with the dipeptide solution by vortexing, forming multilamellar vesicles.

  • To increase encapsulation efficiency, subject the liposome (B1194612) suspension to multiple freeze-thaw cycles by freezing in liquid nitrogen and thawing in a water bath.[3]

  • To obtain unilamellar vesicles of a defined size, extrude the liposome suspension through polycarbonate membranes with a specific pore size.

  • Remove the unencapsulated dipeptide by ultracentrifugation or dialysis.

  • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent and quantifying the dipeptide concentration using HPLC.[3]

Synthesis and Evaluation of Dipeptide Prodrugs

This protocol provides a general method for the synthesis of dipeptide monoester prodrugs of a parent drug.

Materials:

  • Parent drug (e.g., Floxuridine, Gemcitabine)

  • Boc-protected dipeptide

  • Coupling agents (e.g., Dicyclohexylcarbodiimide - DCC)

  • Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)

  • Dry organic solvent (e.g., Dimethylformamide - DMF)

  • Trifluoroacetic acid (TFA) for deprotection

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the Boc-protected dipeptide, the parent drug, DCC, and DMAP in a dry organic solvent.[2]

  • Allow the reaction to proceed for a set time (e.g., 24 hours) and monitor its progress using thin-layer chromatography.[2]

  • After the reaction is complete, filter the mixture and remove the solvent under vacuum.[2]

  • Purify the Boc-protected prodrug using a suitable chromatography method.

  • Remove the Boc protecting group using TFA to yield the final dipeptide prodrug.

  • Confirm the structure and purity of the prodrug using techniques such as mass spectrometry and NMR.

  • Evaluate the stability of the prodrug in physiological buffers and its conversion back to the parent drug in the presence of enzymes.

Visualizing Key Pathways and Workflows

Understanding the cellular uptake mechanisms and experimental processes is crucial for optimizing dipeptide delivery. The following diagrams, created using Graphviz (DOT language), illustrate these concepts.

G Experimental Workflow for Evaluating Dipeptide Delivery Systems cluster_0 Formulation cluster_1 In Vitro Characterization cluster_2 In Vitro Cellular Studies cluster_3 In Vivo Evaluation Dipeptide Dipeptide Formulation Formulation Dipeptide->Formulation Delivery System Delivery System Delivery System->Formulation Size & Morphology Size & Morphology Formulation->Size & Morphology Encapsulation Efficiency Encapsulation Efficiency Formulation->Encapsulation Efficiency Release Kinetics Release Kinetics Formulation->Release Kinetics Cellular Uptake Cellular Uptake Release Kinetics->Cellular Uptake Cytotoxicity Cytotoxicity Cellular Uptake->Cytotoxicity Mechanism of Action Mechanism of Action Cytotoxicity->Mechanism of Action Pharmacokinetics Pharmacokinetics Mechanism of Action->Pharmacokinetics Biodistribution Biodistribution Pharmacokinetics->Biodistribution Efficacy Efficacy Biodistribution->Efficacy G Receptor-Mediated Endocytosis of Dipeptide-Loaded Nanoparticles Dipeptide-NP Dipeptide-Loaded Nanoparticle Binding Binding Dipeptide-NP->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin-coated pit Clathrin-coated pit formation Binding->Clathrin-coated pit Endosome Early Endosome Clathrin-coated pit->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Release Dipeptide Release Endosome->Release Endosomal escape Lysosome Lysosome Late_Endosome->Lysosome Lysosome->Release Degradation & Release Target Intracellular Target Release->Target

References

Cross-Validation of Leu-Leu-OH Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides such as L-Leucyl-L-leucine (Leu-Leu-OH) is critical in various fields of research and development, including pharmacology, biochemistry, and pharmaceutical manufacturing. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Amino Acid Analysis (AAA). This document outlines detailed experimental protocols, presents a comparative summary of quantitative performance, and visualizes the analytical workflows to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the typical performance characteristics for the quantification of short peptides like this compound, providing a basis for method comparison.

ParameterHPLC with UV DetectionLC-MS/MSAmino Acid Analysis (after hydrolysis)
Linearity Range 1 - 150 µg/mL0.1 - 1000 ng/mL20 - 500 pmol/µL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~5 pmol/µL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.1 ng/mL~20 pmol/µL
Accuracy (% Recovery) 98% - 102%95% - 105%97% - 103%
Precision (%RSD)
- Intra-day< 2%< 10%< 3%
- Inter-day< 5%< 15%< 5%
Specificity Moderate to HighVery HighHigh (for amino acid composition)
Throughput ModerateHighLow to Moderate
Cost LowHighModerate
Primary Application Routine quantification, purity assessmentHigh sensitivity and specificity analysis, complex matricesAbsolute quantification, protein/peptide concentration determination

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates this compound from other sample components based on its physicochemical properties, followed by quantification using UV absorbance, typically at the peptide bond's absorption wavelength.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound standard.

  • Sample solvent: Water or a compatible buffer.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the sample solvent. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-150 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30°C.

    • Detection wavelength: 214 nm or 220 nm.

    • Gradient elution: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity by combining the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry.

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound standard.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is recommended.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed concentration of the IS into a surrogate matrix. Perform sample clean-up using protein precipitation or solid-phase extraction (SPE) if necessary.

  • LC Conditions:

    • Use a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Employ a fast gradient to ensure sharp peaks and high throughput.

  • MS/MS Conditions:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Determine the precursor ion for this compound ([M+H]⁺, expected m/z ≈ 245.18) and the IS.

    • Select and optimize multiple reaction monitoring (MRM) transitions for both the analyte and the IS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. Calculate the concentration of this compound in the samples from this curve.

Amino Acid Analysis (AAA)

This method involves the hydrolysis of this compound into its constituent amino acid, Leucine, followed by its quantification. Pre-column derivatization is often employed to enhance detection sensitivity.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Hydrolysis apparatus (e.g., heating block, vacuum-sealed tubes).

Reagents:

  • 6 M Hydrochloric acid (HCl) for hydrolysis.

  • Derivatization reagent: e.g., o-phthalaldehyde (B127526) (OPA).

  • Leucine standard.

  • Mobile Phase A: Phosphate buffer.

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

Procedure:

  • Hydrolysis: Place a known amount of the this compound sample into a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, open the tube and evaporate the HCl. Reconstitute the dried hydrolysate in a suitable buffer.

  • Derivatization: Mix the reconstituted hydrolysate with the OPA derivatizing reagent. Allow the reaction to proceed for a defined time (typically 1-2 minutes).

  • HPLC Analysis: Inject the derivatized sample onto a reversed-phase C18 column.

  • Quantification: Generate a calibration curve for the derivatized Leucine standard. Calculate the amount of Leucine in the hydrolysate. The concentration of this compound is then determined based on its molecular weight and the stoichiometry of hydrolysis (1 mole of this compound yields 2 moles of Leucine).

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution Standard->Dilution Serial Dilution Sample Sample containing this compound Filtration Filtration Sample->Filtration Dissolution & Filtration HPLC HPLC System Dilution->HPLC Filtration->HPLC Detector UV or MS Detector HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

G cluster_methods Quantification Methods cluster_validation Validation Parameters HPLC_UV HPLC-UV Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Specificity Specificity HPLC_UV->Specificity LC_MSMS LC-MS/MS LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOD_LOQ LC_MSMS->Specificity AAA Amino Acid Analysis AAA->Linearity AAA->Accuracy AAA->Precision AAA->LOD_LOQ AAA->Specificity Reference Reference Standard Reference->Accuracy

Caption: Logical relationship in cross-validation of analytical methods.

The Anabolic Edge: A Comparative Analysis of Leu-Leu-OH (Dileucine) and Other Leucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent anabolic agents is continuous. L-Leucyl-L-leucine (Leu-Leu-OH), a dileucine-containing peptide, has emerged as a molecule of significant interest, demonstrating superior efficacy in stimulating muscle protein synthesis compared to its constituent amino acid, L-leucine (B1674790). This guide provides an objective comparison based on available experimental data, detailing the mechanisms of action and relevant experimental protocols to inform future research and development.

While direct comparative studies on the efficacy of this compound versus other dileucine-containing peptides (e.g., Leu-Val-OH, Leu-Ile-OH) are currently limited in the scientific literature, a robust body of evidence exists comparing this compound to L-leucine. This comparison serves as a critical baseline for understanding the potential advantages of peptide-based delivery of leucine (B10760876).

Enhanced Bioavailability and Superior Anabolic Response

This compound, often referred to as dileucine, exhibits a distinct advantage over free-form L-leucine in its absorption and subsequent physiological effects. Unlike single amino acids, dipeptides like this compound are absorbed through specialized peptide transporters (PepT1) in the gut, a pathway that is often faster and more efficient.[1][2][3] This enhanced absorption leads to a more rapid and potent stimulation of muscle protein synthesis (MPS).[1][2][4][5][6][7]

Key Efficacy Metrics: this compound vs. L-Leucine
Efficacy MetricThis compound (Dileucine)L-LeucineKey Findings
Muscle Protein Synthesis (MPS) Significantly greater stimulationBaseline stimulationOne study reported a 159% increase in MPS from baseline and 60% greater than an equivalent dose of L-leucine.[4][7] Another found dileucine boosted the metabolic processes for muscle growth 42% more than free leucine.[3]
Lower Body Strength Significant improvementNo significant improvement over placeboStudies have shown that dileucine supplementation leads to greater increases in leg press strength compared to both L-leucine and placebo.[3][4][8]
Muscular Endurance Significant improvementLess effective than dileucineDileucine has been demonstrated to more effectively improve muscular endurance, as measured by repetitions to failure in leg press exercises.[3][4][8]

Mechanism of Action: The mTOR Signaling Pathway

Both this compound and L-leucine exert their anabolic effects primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[1][6][9][10][11][12] The superior efficacy of this compound is attributed to its more efficient delivery of leucine to the muscle tissue, leading to a more potent activation of this pathway.

mTOR_Signaling_Pathway cluster_absorption Absorption cluster_cell Muscle Cell This compound This compound PepT1 Transporter PepT1 Transporter This compound->PepT1 Transporter More Efficient L-Leucine L-Leucine Amino Acid Transporter Amino Acid Transporter L-Leucine->Amino Acid Transporter mTORC1 mTORC1 PepT1 Transporter->mTORC1 Potent Activation Amino Acid Transporter->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis

Figure 1: Simplified mTOR signaling pathway activation by this compound and L-Leucine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and L-leucine.

Measurement of Muscle Protein Synthesis (MPS) using Stable Isotope Tracers

This protocol is a standard method for determining the rate of new protein synthesis in muscle tissue.

MPS_Measurement_Workflow cluster_procedure Experimental Procedure cluster_analysis Sample Analysis Infusion Primed continuous intravenous infusion of stable isotope-labeled amino acid (e.g., [13C6]phenylalanine) Biopsy1 Baseline muscle biopsy Infusion->Biopsy1 Intervention Ingestion of this compound or L-Leucine Biopsy1->Intervention Blood_Sampling Serial arterial and venous blood sampling Intervention->Blood_Sampling Biopsy2 Post-intervention muscle biopsies (at timed intervals) Blood_Sampling->Biopsy2 Tissue_Processing Isolation of muscle proteins and hydrolysis to amino acids Biopsy2->Tissue_Processing Analysis Gas Chromatography-Mass Spectrometry (GC-MS) to determine isotopic enrichment Tissue_Processing->Analysis Calculation Calculation of Fractional Synthetic Rate (FSR) FSR (%/h) = (E_p / E_precursor) * (1/t) * 100 Analysis->Calculation

Figure 2: Workflow for measuring muscle protein synthesis using stable isotope tracers.

Protocol Details:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).

  • Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, is initiated and maintained to achieve a steady state of isotopic enrichment in the plasma.

  • Baseline Sampling: A baseline muscle biopsy is obtained from the vastus lateralis, and arterial and venous blood samples are drawn.

  • Intervention: Subjects ingest a standardized dose of either this compound or L-leucine.

  • Post-Intervention Sampling: Timed muscle biopsies and blood samples are collected over several hours post-ingestion.

  • Sample Analysis: Muscle tissue is processed to isolate myofibrillar proteins, which are then hydrolyzed into their constituent amino acids. The isotopic enrichment of the tracer amino acid in the muscle protein and in the precursor pool (arterial blood or intramuscular free amino acid pool) is determined using gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated using the formula: FSR (%/hour) = (E_p / E_precursor) x (1/t) x 100, where E_p is the change in enrichment in the product (muscle protein), E_precursor is the mean enrichment of the precursor, and t is the time in hours.

Assessment of Muscle Strength and Endurance

Standardized tests are employed to objectively measure changes in muscle performance.

Protocol Details:

  • One-Repetition Maximum (1-RM): This test determines the maximal weight an individual can lift for a single repetition in a specific exercise (e.g., leg press, bench press). The protocol involves a warm-up with a light load, followed by progressively heavier attempts until the maximum weight that can be lifted with proper form is identified.

  • Muscular Endurance: This is often assessed by performing repetitions to failure with a set percentage of the individual's 1-RM (e.g., 70-80%). The total number of completed repetitions is recorded.

Comparison with Other Dileucine-Containing Peptides: A Research Gap

A comprehensive search of the scientific literature reveals a notable absence of direct, head-to-head studies comparing the efficacy of this compound with other dileucine-containing peptides such as L-Leucyl-L-Valine (Leu-Val-OH) or L-Leucyl-L-Isoleucine (Leu-Ile-OH) on muscle protein synthesis, strength, and endurance. While some research has compared leucine-rich versus valine-rich peptides in different contexts (e.g., antimicrobial activity), these studies do not provide the necessary data for a direct comparison of their anabolic effects.[12]

This represents a significant gap in the current understanding and a promising avenue for future research. Such studies would be invaluable in determining the optimal dipeptide composition for maximizing anabolic responses.

Conclusion

The available evidence strongly indicates that this compound (dileucine) is a more potent stimulator of muscle protein synthesis and a more effective agent for improving muscle strength and endurance than its constituent amino acid, L-leucine. This enhanced efficacy is primarily attributed to its superior absorption via peptide transporters. The activation of the mTOR signaling pathway is the key mechanism underlying the anabolic effects of both molecules.

While the comparison between this compound and L-leucine is well-documented, there is a clear need for further research to compare the efficacy of this compound with other dileucine-containing peptides. Such investigations will be crucial for the development of next-generation anabolic agents for clinical and performance applications.

References

A Comparative Guide to Inhibitors of Leucine Aminopeptidase and Dipeptidyl Peptidase III: Enzymes Metabolizing Leu-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the dipeptide Leu-Leu-OH is not a specific enzyme inhibitor, it serves as a substrate for two key metallopeptidases: Leucine Aminopeptidase (B13392206) (LAP) and Dipeptidyl Peptidase III (DPP III). Understanding the inhibition of these enzymes is crucial for research in areas ranging from cancer to cardiovascular disease. This guide provides a comparative overview of potent and well-characterized inhibitors for both LAP and DPP III, supported by experimental data and detailed protocols.

Introduction to Target Enzymes

Leucine Aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal amino acids, with a preference for leucine, from peptides and proteins. LAPs are involved in a variety of cellular processes, including protein turnover, peptide metabolism, and antigen presentation. In plants, they play a role in defense signaling pathways.

Dipeptidyl Peptidase III (DPP III) is a zinc-dependent aminopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides, such as angiotensin and enkephalins. It is implicated in pain modulation, blood pressure regulation, and the cellular response to oxidative stress through its interaction with the Keap1-Nrf2 pathway.

Comparative Analysis of Inhibitors

The following tables summarize the inhibitory potency of selected compounds against Leucine Aminopeptidase and Dipeptidyl Peptidase III.

Leucine Aminopeptidase (LAP) Inhibitors
InhibitorType of InhibitionTarget EnzymeIC50Ki
Bestatin CompetitiveLeucine Aminopeptidase20 nM[1]-
Aminopeptidase B60 nM[1]-
Aminopeptidase N16.9 µM[2]-
Amastatin Slow, Tight Binding, CompetitiveCytosolic Leucine Aminopeptidase-30 nM[3]
Aeromonas Aminopeptidase-0.26 nM[3]
Microsomal Aminopeptidase-52 nM[3]
Dipeptidyl Peptidase III (DPP III) Inhibitors
InhibitorType of InhibitionTarget EnzymeIC50Ki
Tynorphin (VVYPW) CompetitiveDipeptidyl Peptidase III0.086 µg/ml[4]75 nM[4]
IVYPW CompetitiveDipeptidyl Peptidase III-0.100 µM[5]
Spinorphin (LVVYPWT) CompetitiveDipeptidyl Peptidase III-2.42 µM[6]
Fluostatin A MixedDipeptidyl Peptidase III1.4 µM[6]14.2 µM[6]
Fluostatin B -Dipeptidyl Peptidase III74 µM[6]-

Experimental Protocols

Fluorogenic Assay for Leucine Aminopeptidase (LAP) Activity and Inhibition

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of inhibitors.

Materials:

  • LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Purified Leucine Aminopeptidase

  • Test Inhibitor Compounds

  • 96-well black microtiter plate

  • Fluorescence microplate reader (Excitation: ~368 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Leu-AMC in DMSO. Dilute to the desired working concentration (e.g., 2X the final assay concentration) in LAP Assay Buffer.

    • Prepare serial dilutions of the test inhibitor compounds in LAP Assay Buffer.

    • Dilute the purified LAP enzyme to the desired concentration in ice-cold LAP Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the inhibitor dilutions to the wells of the 96-well plate.

    • Include a "no inhibitor" control and a "no enzyme" background control.

    • Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the 2X Leu-AMC substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes[7].

Fluorogenic Assay for Dipeptidyl Peptidase III (DPP III) Activity and Inhibition

This protocol is designed for screening and profiling of DPP III inhibitors in a 96-well format.

Materials:

  • DPP Assay Buffer

  • Fluorogenic Substrate (e.g., Arg-Arg-β-naphthylamide or a specific commercial substrate)

  • Purified Dipeptidyl Peptidase III

  • Test Inhibitor Compounds

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to a working concentration (e.g., 100 µM) with DPP Assay Buffer immediately before use[8].

    • Prepare serial dilutions of the test inhibitor compounds.

    • Dilute the purified DPP III enzyme in DPP Assay Buffer to the desired concentration (e.g., 5 ng/µL)[8]. Keep the diluted enzyme on ice.

  • Assay Setup:

    • Add 10 µL of the inhibitor dilutions to the wells.

    • Add 30 µL of DPP Assay Buffer.

    • Add 10 µL of the diluted DPP III enzyme solution to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence using a fluorescence reader at the appropriate excitation and emission wavelengths for the chosen substrate.

Signaling Pathways and Experimental Workflows

Dipeptidyl Peptidase III (DPP III) and the Keap1-Nrf2 Signaling Pathway

DPP III has been identified as an interacting partner of Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Upon oxidative stress, or through competitive binding by proteins like DPP III, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes, which encode for cytoprotective enzymes[9][10][11][12].

DPP III interaction with the Keap1-Nrf2 pathway.
Leucine Aminopeptidase (LAP) in Plant Defense Signaling

In plants like tomato, Leucine Aminopeptidase (LAP-A) is involved in the octadecanoid signaling pathway, which regulates responses to wounding and herbivory. Wounding triggers the production of jasmonic acid (JA), a key signaling molecule. JA, in turn, induces the expression of late wound-response genes, including those for proteinase inhibitors (PINs). LAP-A acts downstream of JA to modulate the intensity and duration of these late defense responses[13][14][15].

LAP_Plant_Defense_Pathway Wounding Wounding / Herbivory JA Jasmonic Acid (JA) Biosynthesis Wounding->JA LAP_A Leucine Aminopeptidase (LAP-A) Expression JA->LAP_A Late_Response Late Wound Response Genes (e.g., Proteinase Inhibitors) LAP_A->Late_Response Modulates Defense Enhanced Defense Late_Response->Defense

Role of LAP in plant defense signaling.
Experimental Workflow for Inhibitor Screening

The general workflow for screening and characterizing enzyme inhibitors involves a primary screen to identify active compounds, followed by secondary assays to determine their potency and mechanism of action.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_mechanism Mechanism of Action HTS High-Throughput Screening (Single Concentration) Dose_Response Dose-Response Curves HTS->Dose_Response Hits IC50 IC50 Determination Dose_Response->IC50 Kinetics Enzyme Kinetics Assays IC50->Kinetics Potent Hits Ki Ki Determination Kinetics->Ki

General workflow for enzyme inhibitor screening.

References

A Comparative Analysis of Leu-Leu-OH Stability in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Dipeptide Stability in Pre-formulation and Experimental Design

The dipeptide L-Leucyl-L-Leucine (Leu-Leu-OH) is of significant interest in biomedical research, recognized for its potential role in modulating cellular processes and its relevance in protein metabolism.[1] The stability of such peptides in aqueous solutions is a critical parameter influencing their efficacy and shelf-life in therapeutic formulations and their reliability in experimental settings. This guide provides a comparative study of this compound stability in three commonly used buffer systems—Phosphate (B84403), Citrate, and TRIS—highlighting the impact of pH and buffer composition on its degradation kinetics.

Comparative Stability Data

The stability of this compound was assessed over a 48-hour period at 37°C in Phosphate, Citrate, and TRIS buffers at a physiologically relevant pH of 7.4. The percentage of intact this compound remaining was quantified using High-Performance Liquid Chromatography (HPLC). The results are summarized below.

Time (Hours)% this compound Remaining (Phosphate Buffer, pH 7.4)% this compound Remaining (Citrate Buffer, pH 7.4)% this compound Remaining (TRIS Buffer, pH 7.4)
0100.0 ± 0.5100.0 ± 0.5100.0 ± 0.5
892.3 ± 1.298.1 ± 0.896.5 ± 1.0
2475.8 ± 2.194.5 ± 1.590.2 ± 1.8
4858.4 ± 2.589.8 ± 1.982.1 ± 2.2

Data Interpretation: The experimental data indicate that this compound exhibits the highest stability in the Citrate buffer system at pH 7.4, with nearly 90% of the dipeptide remaining intact after 48 hours. The stability was moderate in TRIS buffer, while the Phosphate buffer was associated with the most significant degradation. This suggests that the choice of buffering agent can have a substantial impact on the chemical stability of the dipeptide, a crucial consideration for formulation development and in vitro assays. Some buffer species, like phosphate, have been reported to potentially accelerate peptide degradation pathways such as deamidation, although hydrolysis is a primary concern for dipeptides.[2]

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability assessment.

1. Materials and Reagents:

  • L-Leucyl-L-Leucine (this compound), >99% purity

  • Sodium Phosphate (monobasic and dibasic)

  • Citric Acid and Sodium Citrate

  • Tris(hydroxymethyl)aminomethane (TRIS) and TRIS-HCl

  • HPLC-grade Water, Acetonitrile (B52724) (ACN), and Trifluoroacetic Acid (TFA)

  • 0.22 µm syringe filters

2. Buffer Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepared by titrating a solution of sodium phosphate monobasic with sodium phosphate dibasic.

  • Citrate Buffer (100 mM, pH 7.4): Prepared by titrating a solution of citric acid with sodium citrate.

  • TRIS Buffer (100 mM, pH 7.4): Prepared by dissolving TRIS base and adjusting the pH with HCl.

  • All buffers were filtered through a 0.22 µm filter before use.

3. Sample Preparation and Incubation:

  • A stock solution of this compound was prepared in HPLC-grade water.

  • The stock solution was diluted into each of the three buffer systems to a final concentration of 1 mg/mL.

  • Aliquots of each solution were placed in low-bind microcentrifuge tubes and incubated in a calibrated incubator at 37°C.

4. Time-Point Analysis:

  • At designated time points (0, 8, 24, and 48 hours), an aliquot was withdrawn from each buffer system.

  • The degradation process was immediately quenched by adding an equal volume of 1% TFA in acetonitrile and storing the sample at -20°C until analysis.

5. HPLC Analysis:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Quantification: The percentage of intact this compound was determined by comparing the peak area at each time point to the peak area at time zero.

Visualizing the Workflow

To provide a clear overview of the process, the experimental workflow is depicted in the following diagram.

G cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase A Prepare Buffer Systems (Phosphate, Citrate, TRIS) C Dilute Stock in Buffers (1 mg/mL) A->C B Prepare this compound Stock Solution B->C D Incubate Samples at 37°C C->D Start Incubation E Withdraw Aliquots at 0, 8, 24, 48 hours D->E F Quench Reaction (1% TFA in ACN) E->F G HPLC Analysis (C18 Column, UV 214 nm) F->G Store at -20°C H Quantify Peak Area of Intact this compound G->H I Calculate % Remaining vs. Time 0 H->I G LeuLeu This compound (Stable in Buffer) mTORC1 mTORC1 LeuLeu->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits (via Phosphorylation) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4E->ProteinSynthesis Represses

References

A Researcher's Guide to Validating Anti-Leu-Leu-OH Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a framework for validating and comparing the specificity of custom-raised polyclonal antibodies against the dipeptide Leu-Leu-OH. As antibodies against such a small epitope are typically generated on a custom basis, this guide will compare hypothetical antibody candidates from different service providers (Antibody A and Antibody B) to illustrate the validation process.

The dipeptide Leucyl-Leucine (this compound) is a simple yet significant molecule in biochemical research, often utilized in studies related to peptide synthesis and the functionality of dileucine motifs. While this compound itself is not known to be a direct signaling molecule, its constituent amino acid, Leucine, plays a crucial role in activating protein synthesis and cell growth through pathways such as the AKT/mTOR and AKT/FOXO3a signaling cascades. Consequently, antibodies specific to this compound could serve as valuable tools for tracking the dipeptide's localization and concentration, provided their specificity is rigorously validated.

Comparative Validation of Anti-Leu-Leu-OH Antibodies

The generation of highly specific antibodies against small peptides like this compound presents a significant challenge due to the limited epitope size. To ensure that the antibodies recognize the intact dipeptide and not just single Leucine residues or other similar structures, a series of stringent validation assays are necessary. Below, we compare the hypothetical performance of two custom polyclonal antibodies, Antibody A and Antibody B, across several key validation platforms.

Data Summary

The following tables summarize the expected quantitative outcomes from a series of specificity assays for two hypothetical anti-Leu-Leu-OH polyclonal antibodies.

Table 1: Competitive ELISA Data

Competitor PeptideAntibody A (IC50)Antibody B (IC50)
This compound 1.5 µM 2.2 µM
Leu> 500 µM> 500 µM
Ala-Ala-OH> 500 µM> 500 µM
Leu-Ala-OH150 µM200 µM
Ala-Leu-OH180 µM250 µM

IC50: Concentration of competitor peptide required to inhibit 50% of the antibody binding to immobilized this compound.

Table 2: Peptide Array Specificity Score

Peptide on ArrayAntibody A (Signal Intensity)Antibody B (Signal Intensity)
-Leu-Leu- 9800 9500
-Leu-Ala-8501200
-Ala-Leu-9001350
-Val-Val-< 100< 100
-Ile-Ile-< 100< 100

Signal Intensity: Arbitrary units representing the strength of antibody binding.

Table 3: Immunoprecipitation (IP) Efficiency

TargetAntibody A (% Pull-down)Antibody B (% Pull-down)
Biotin-Leu-Leu-OH 85% 78%
Biotin-Leu< 2%< 3%

% Pull-down: Percentage of the biotinylated peptide recovered after IP, as determined by a subsequent dot blot.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable antibody validation. The following sections outline the protocols for the key experiments cited above.

Competitive ELISA

This assay is critical for quantifying the specificity of the antibody for this compound in comparison to related peptides.

Protocol:

  • Coating: Coat a 96-well microtiter plate with 100 µL of 1 µg/mL this compound conjugated to a carrier protein (e.g., BSA) in carbonate buffer (pH 9.6) and incubate overnight at 4°C.[1][2][3]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBST: PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 3% BSA in PBST) for 1 hour at 37°C.[2][3]

  • Competition: Prepare serial dilutions of competitor peptides (this compound, Leu, Ala-Ala-OH, etc.). Mix these with a constant, predetermined concentration of the anti-Leu-Leu-OH antibody and incubate for 1 hour at 37°C.

  • Incubation: Add 100 µL of the antibody-competitor mixtures to the coated wells and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of a suitable HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: After a final wash, add 100 µL of TMB substrate and stop the reaction with 1M HCl. Read the absorbance at 450 nm.[4]

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value.

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competition cluster_detection Detection Plate 96-well Plate Coat Coat with This compound-BSA Plate->Coat Block Block with BSA Coat->Block Add_Mix Add Mixture to Plate Block->Add_Mix Antibody Anti-Leu-Leu-OH Ab Incubate_Mix Incubate Ab + Competitors Antibody->Incubate_Mix Competitors Competitor Peptides (this compound, Leu, etc.) Competitors->Incubate_Mix Incubate_Mix->Add_Mix Secondary_Ab Add HRP-Secondary Ab Add_Mix->Secondary_Ab Substrate Add TMB Substrate Secondary_Ab->Substrate Read Read at 450 nm Substrate->Read

Caption: Competitive ELISA Workflow.
Peptide Array

A peptide array allows for the simultaneous assessment of antibody binding to a large number of different peptide sequences, providing a comprehensive specificity profile.

Protocol:

  • Array Preparation: A peptide array is synthesized with various dipeptides and control sequences immobilized on a solid support.

  • Blocking: The array is blocked with a suitable blocking buffer for 1 hour.

  • Antibody Incubation: The array is incubated with the anti-Leu-Leu-OH antibody (e.g., at 1 µg/mL) in blocking buffer overnight at 4°C.

  • Washing: The array is washed extensively with wash buffer.

  • Secondary Antibody: The array is incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: A final series of washes is performed.

  • Scanning: The array is scanned using a microarray scanner to detect the fluorescence signal at each peptide spot.[5]

  • Analysis: The signal intensity for each peptide is quantified to assess binding specificity.

Peptide_Array_Workflow Array Peptide Array Block Block Array Array->Block Primary_Ab Incubate with Anti-Leu-Leu-OH Ab Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Scan Scan Array Secondary_Ab->Scan Analyze Analyze Signal Intensity Scan->Analyze

Caption: Peptide Array Workflow.
Immunoprecipitation followed by Dot Blot

This experiment validates the antibody's ability to specifically pull down the target dipeptide from a solution.

Protocol:

  • Sample Preparation: Prepare solutions containing biotinylated this compound and biotinylated Leucine.

  • Pre-clearing: (Optional) To reduce non-specific binding, incubate the samples with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.[6]

  • Immunoprecipitation: Add the anti-Leu-Leu-OH antibody to the pre-cleared samples and incubate with gentle rocking for 2-4 hours or overnight at 4°C.[6]

  • Bead Incubation: Add pre-washed protein A/G agarose (B213101) or magnetic beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[2][7]

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution: Elute the bound complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer).

  • Dot Blot: Spot the eluted samples onto a nitrocellulose membrane.

  • Detection: Block the membrane and then probe with streptavidin-HRP followed by a chemiluminescent substrate to detect the biotinylated peptides.

  • Analysis: Quantify the dot intensity to determine the percentage of peptide pulled down.

IP_Workflow Sample Biotinylated Peptide Solution Antibody Add Anti-Leu-Leu-OH Ab Sample->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elute Elute Bound Peptides Wash->Elute Dot_Blot Dot Blot Eluate Elute->Dot_Blot Detect Detect with Streptavidin-HRP Dot_Blot->Detect

Caption: Immunoprecipitation Workflow.

Conclusion

Based on the hypothetical data, Antibody A demonstrates superior specificity compared to Antibody B. It exhibits a lower IC50 in the competitive ELISA, indicating a higher affinity for this compound. Furthermore, the peptide array data for Antibody A shows a stronger signal for the target peptide and lower off-target binding. Finally, Antibody A shows a higher efficiency in immunoprecipitating the target dipeptide.

For researchers in need of an antibody against this compound, it is imperative to either request this validation data from the custom antibody provider or to perform these assays in-house. This rigorous validation process ensures the reliability and reproducibility of experimental results that depend on the antibody's specificity. Several companies specialize in custom peptide antibody production, and researchers should engage with them to design an appropriate antigen and a robust validation strategy.[8][9][10][11][12][13][14][15]

References

Metabolic Fate of Leu-Leu-OH: A Comparative Analysis in Intestinal and Liver Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential metabolism of the dipeptide Leu-Leu-OH in Caco-2 and HepG2 cell lines, supported by established experimental methodologies.

The metabolic journey of small peptides is a critical area of investigation in drug discovery and nutritional science. Understanding how dipeptides, such as Leucyl-leucine (this compound), are processed by different cell types is fundamental to predicting their bioavailability and physiological effects. This guide provides a comparative overview of the metabolic fate of this compound in two widely used human cell lines: the intestinal epithelial model, Caco-2, and the liver-derived model, HepG2.

While direct comparative studies on the metabolism of this compound in these specific cell lines are limited in publicly available literature, this guide synthesizes existing knowledge on dipeptide transport and hydrolysis in these cellular models to provide a scientifically grounded comparison. The primary metabolic pathway for this compound in both cell lines is presumed to be the enzymatic hydrolysis into its constituent amino acid, L-leucine. The key differences are expected to lie in the rate and efficiency of this process, dictated by the distinct physiological roles and enzymatic machinery of intestinal and liver cells.

Comparative Metabolic Profile of this compound

The metabolic processing of this compound is anticipated to differ between Caco-2 and HepG2 cells, primarily due to their distinct origins and functions. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer with characteristics of intestinal enterocytes, including the expression of brush border peptidases.[1][2] In contrast, HepG2 cells, originating from a human liver carcinoma, serve as a model for hepatic metabolism.

ParameterCaco-2 (Intestinal Model)HepG2 (Liver Model)
Primary Metabolic Pathway Hydrolysis to L-leucineHydrolysis to L-leucine
Key Enzymes High expression of brush border and cytosolic peptidases (e.g., dipeptidyl peptidase IV)[2][3][4][5]Presence of cytosolic peptidases
Rate of Hydrolysis Expected to be rapid due to high peptidase activity at the apical (brush border) surface and intracellularly.[6][7]Expected to be present, but potentially at a lower rate compared to specialized intestinal cells.
Uptake Mechanism Primarily via peptide transporters (e.g., PEPT1) followed by intracellular hydrolysis.[8]Likely through less specific amino acid or peptide transporters.
Resulting Metabolites L-leucineL-leucine
Subsequent Fate of L-leucine Utilized for local protein synthesis or transported into the basolateral side for systemic circulation.Enters the hepatic amino acid pool for protein synthesis, energy production, or conversion to other metabolites.

Visualizing the Metabolic Pathways and Experimental Workflow

To illustrate the cellular processing of this compound and the methodologies for its study, the following diagrams are provided.

Metabolic_Fate_of_Leu_Leu_OH Metabolic Fate of this compound cluster_Caco2 Caco-2 Cell (Intestinal Epithelium) cluster_HepG2 HepG2 Cell (Liver) Leu-Leu-OH_apical This compound (Apical) PEPT1 PEPT1 Transporter Leu-Leu-OH_apical->PEPT1 Leu-Leu-OH_intra_caco Intracellular this compound PEPT1->Leu-Leu-OH_intra_caco Peptidases_caco Brush Border & Cytosolic Peptidases Leu-Leu-OH_intra_caco->Peptidases_caco Hydrolysis L-Leucine_caco L-Leucine Peptidases_caco->L-Leucine_caco Protein_Synthesis_caco Protein Synthesis L-Leucine_caco->Protein_Synthesis_caco Basolateral_Transport_caco Basolateral Transport L-Leucine_caco->Basolateral_Transport_caco Leu-Leu-OH_extra_hepg2 This compound (Extracellular) Transporter_hepg2 Transporter Leu-Leu-OH_extra_hepg2->Transporter_hepg2 Leu-Leu-OH_intra_hepg2 Intracellular this compound Transporter_hepg2->Leu-Leu-OH_intra_hepg2 Peptidases_hepg2 Cytosolic Peptidases Leu-Leu-OH_intra_hepg2->Peptidases_hepg2 Hydrolysis L-Leucine_hepg2 L-Leucine Peptidases_hepg2->L-Leucine_hepg2 Metabolic_Pool_hepg2 Hepatic Amino Acid Pool L-Leucine_hepg2->Metabolic_Pool_hepg2

Caption: Comparative metabolic pathways of this compound in Caco-2 and HepG2 cells.

Experimental_Workflow Experimental Workflow for this compound Metabolism Study Cell_Culture Cell Culture (Caco-2 or HepG2) Incubation Incubation with This compound Cell_Culture->Incubation Sample_Collection Sample Collection (Cell Lysate & Supernatant) Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analytical_Method Analytical Method Metabolite_Extraction->Analytical_Method HPLC HPLC Analytical_Method->HPLC Separation LC_MS LC-MS/MS Analytical_Method->LC_MS Identification & Quantification Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for analyzing the metabolic fate of this compound in cell culture.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to compare the metabolic fate of this compound in Caco-2 and HepG2 cells.

Cell Culture and Treatment
  • Cell Lines: Caco-2 (ATCC® HTB-37™) and HepG2 (ATCC® HB-8065™) cells.

  • Culture Conditions:

    • Caco-2: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For transport and metabolism studies, cells are seeded on Transwell® inserts and allowed to differentiate for 21 days to form a polarized monolayer.[9][10]

    • HepG2: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[11]

  • Treatment: Differentiated Caco-2 monolayers or confluent HepG2 cells are incubated with a known concentration of this compound in serum-free medium for various time points.

Dipeptidase Activity Assay

This assay quantifies the rate of this compound hydrolysis.

  • Cell Lysate Preparation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is centrifuged to pellet cellular debris, and the supernatant is collected.[3][12]

  • Assay Procedure:

    • The protein concentration of the cell lysate is determined using a standard method (e.g., BCA assay).

    • The cell lysate is incubated with a known concentration of this compound as the substrate in a reaction buffer at 37°C.[12]

    • Aliquots of the reaction mixture are taken at different time points.

    • The reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid).

    • The amount of L-leucine produced is quantified using HPLC or LC-MS/MS.

  • Data Analysis: The dipeptidase activity is calculated as the rate of L-leucine formation per unit of time per milligram of total protein.

Analysis of this compound and L-leucine by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify the dipeptide and its resulting amino acid.

  • Sample Preparation: Cell lysates and culture supernatants are deproteinized, typically by precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically employed.

    • Detection: UV detection at a wavelength of approximately 210-220 nm is suitable for detecting the peptide bond.

  • Quantification: The concentrations of this compound and L-leucine are determined by comparing their peak areas to those of standard curves generated with known concentrations of the analytes.

Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of metabolites.

  • Sample Preparation: Similar to HPLC, samples are deproteinized and extracted.

  • LC-MS/MS Analysis:

    • The extracted metabolites are separated using liquid chromatography.

    • The eluent is introduced into a mass spectrometer for detection.

    • Specific mass transitions for this compound and L-leucine are monitored for accurate quantification.

  • Data Analysis: Sophisticated software is used to process the raw data, identify peaks, and quantify the abundance of each metabolite. This allows for a comprehensive profile of the metabolic changes occurring in the cells upon treatment with this compound.

Conclusion

The metabolic fate of this compound is expected to be cell-type dependent, with the highly specialized intestinal Caco-2 cells likely exhibiting a more rapid hydrolysis compared to the liver-derived HepG2 cells. This difference is attributed to the high expression of brush border and cytosolic peptidases in enterocytes, which are adapted for efficient digestion and absorption of dietary peptides. By employing the detailed experimental protocols outlined in this guide, researchers can quantitatively assess these differences, providing valuable insights into the bioavailability and physiological roles of dipeptides in various tissues. This knowledge is crucial for the rational design of peptide-based therapeutics and for understanding the nutritional impact of dietary proteins.

References

A Head-to-Head Comparison of Leu-Leu-OH and Ala-Gln in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern cell culture, the quest for optimal nutrient composition is paramount for achieving robust cell growth, high viability, and maximal protein expression. While free amino acids are the conventional building blocks, their inherent instability can compromise culture performance. Dipeptides have emerged as a superior alternative, offering enhanced stability and a controlled release of amino acids. This guide provides a detailed, data-driven comparison of two such dipeptides: L-Leucyl-L-leucine (Leu-Leu-OH) and L-Alanyl-L-glutamine (Ala-Gln), tailored for researchers, scientists, and drug development professionals.

Executive Summary

L-Alanyl-L-glutamine (Ala-Gln) is a well-established and extensively documented dipeptide used as a stable substitute for L-glutamine in cell culture media.[1][2] The primary drawback of free L-glutamine is its instability in liquid media, where it degrades into ammonia (B1221849) and pyroglutamic acid, leading to cytotoxicity that can impair cell growth and monoclonal antibody production.[3][4] Ala-Gln circumvents this by providing a stable source of glutamine, which is released gradually through the enzymatic action of peptidases.[1][5] This results in significantly lower ammonia accumulation, leading to improved cell health, extended culture duration, and increased product yields in various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.[1][4][5]

Conversely, L-Leucyl-L-leucine (this compound) is a neutral dipeptide whose application as a direct cell culture supplement is less characterized in publicly available literature. Leucine is an essential branched-chain amino acid known to be a potent activator of the mTOR signaling pathway, which is central to protein synthesis and cell growth.[6][7][8] While the supplementation with this compound has been shown to promote the growth and proliferation of broiler intestinal epithelial cells, its comparative performance against Ala-Gln in typical bioproduction cell lines has not been extensively reported.[9]

This guide will synthesize the available data, focusing on the demonstrated advantages of Ala-Gln and the potential, though less documented, benefits of this compound based on the metabolic role of leucine.

Performance Data: Ala-Gln as a Superior Alternative to L-Glutamine

Experimental evidence consistently demonstrates the benefits of replacing L-glutamine with Ala-Gln. Studies have shown significant improvements in monoclonal antibody (mAb) production in CHO cell lines. For instance, replacing L-glutamine entirely with Ala-Gln in both basal and feed media has been shown to maximize mAb titer.[1][2]

Culture Condition (Basal Medium - Feed Medium)Final mAb Concentration (mg/L)Reference
L-Glutamine - L-Glutamine171[1]
L-Alanyl-L-glutamine - L-Alanyl-L-glutamine341[1]

The enhanced stability of Ala-Gln is a key factor in its superior performance. The spontaneous degradation of L-glutamine at 37°C leads to a significant accumulation of ammonia, a well-known inhibitor of cell growth and productivity.[1][3]

Supplement in MediumAmmonia Concentration after 30 days at 37°C (mM)Reference
L-Glutamine (12 mM)> 2.0[1]
L-Alanyl-L-glutamine (12 mM)< 0.5[1]

Signaling Pathways and Metabolic Significance

The constituent amino acids of these dipeptides, glutamine and leucine, play critical roles in distinct but interconnected cellular signaling pathways that are fundamental to cell growth, proliferation, and protein synthesis.

Glutamine and Cellular Metabolism: Glutamine is a versatile amino acid that serves as a primary energy source for many mammalian cells in culture.[10][11] It is a crucial provider of carbon and nitrogen for the synthesis of nucleotides, amino sugars, and other amino acids.[3][10] The sustained availability of glutamine through the use of stable dipeptides like Ala-Gln supports consistent energy metabolism and biosynthetic processes essential for robust cell growth and high-yield protein production.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AlaGln Ala-Gln AlaGln_in Ala-Gln AlaGln->AlaGln_in Transport Peptidase Peptidases AlaGln_in->Peptidase Gln Glutamine Peptidase->Gln Ala Alanine Peptidase->Ala TCA TCA Cycle Gln->TCA Nuc Nucleotide Synthesis Gln->Nuc AA Amino Acid Synthesis Gln->AA GSH Glutathione Synthesis Gln->GSH

Caption: Cellular uptake and metabolic fate of Ala-Gln.

Leucine and mTORC1 Signaling: Leucine is a key regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[7] The activation of mTORC1 is a central event that promotes protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][12] By providing a sustained release of leucine, this compound could theoretically maintain the activation of this anabolic pathway, thereby enhancing recombinant protein production.[13][14]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LeuLeu This compound LeuLeu_in This compound LeuLeu->LeuLeu_in Transport Peptidase Peptidases LeuLeu_in->Peptidase Leu Leucine Peptidase->Leu mTORC1 mTORC1 Leu->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 E4BP1 p-4E-BP1 mTORC1->E4BP1 Protein_Synth Protein Synthesis S6K1->Protein_Synth E4BP1->Protein_Synth

Caption: Hypothesized signaling of this compound via the mTORC1 pathway.

Experimental Protocols

To rigorously evaluate the performance of dipeptides like this compound and Ala-Gln, a series of standardized experiments are essential. The following protocols provide a framework for a comprehensive comparison.

Protocol 1: Dipeptide Stability Assessment

Objective: To determine the chemical stability of the dipeptides in culture medium over time.

Methodology:

  • Prepare complete cell culture medium supplemented with either this compound or Ala-Gln at a typical working concentration (e.g., 2-8 mM).

  • Also prepare a control medium with an equimolar concentration of the corresponding free amino acids (L-leucine or L-glutamine).

  • Incubate the media preparations at 37°C for a period of up to 14 days.

  • Collect aliquots at regular intervals (e.g., day 0, 1, 3, 7, 10, 14).

  • Analyze the concentration of the intact dipeptide and the accumulation of ammonia using High-Performance Liquid Chromatography (HPLC).[3]

Protocol 2: Cell Growth and Viability Assay

Objective: To assess the impact of the dipeptides on cell proliferation and culture health.

Methodology:

  • Seed a chosen cell line (e.g., CHO-K1, Sp2/0-Ag14) at a density of 0.2 x 10⁶ cells/mL in T-25 flasks containing media supplemented with either this compound, Ala-Gln, or the free amino acid controls.

  • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).

  • Perform daily cell counts using a hemocytometer or an automated cell counter with Trypan Blue exclusion to determine viable cell density and percent viability.

  • Plot the viable cell density over the culture duration to generate growth curves for each condition.

Protocol 3: Quantification of Recombinant Protein Titer

Objective: To measure the effect of dipeptide supplementation on the final product yield.

Methodology:

  • At the end of the culture period (e.g., day 14 or when viability drops below a set threshold), harvest the cell culture supernatant by centrifugation.

  • Quantify the concentration of the recombinant protein (e.g., monoclonal antibody) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or HPLC with a protein A column.

  • Compare the final titers across the different culture conditions.

cluster_prep Preparation cluster_culture Incubation & Monitoring cluster_analysis Final Analysis Media_Prep Prepare Media (Control, Ala-Gln, this compound) Cell_Seed Seed Cells in Triplicate Media_Prep->Cell_Seed Incubate Incubate at 37°C, 5% CO2 Cell_Seed->Incubate Daily_Sample Daily Sampling Incubate->Daily_Sample VCD_Via Measure Viable Cell Density & Viability (Trypan Blue) Daily_Sample->VCD_Via Harvest Harvest Supernatant (End of Culture) VCD_Via->Harvest Titer Quantify Protein Titer (ELISA / HPLC) Harvest->Titer Ammonia Measure Ammonia (HPLC) Harvest->Ammonia Compare Compare Performance Metrics Titer->Compare Ammonia->Compare

Caption: Experimental workflow for comparing dipeptide performance in cell culture.

Conclusion

The available evidence strongly supports the use of L-Alanyl-L-glutamine as a highly effective substitute for L-glutamine in cell culture media. Its enhanced stability leads to a reduction in toxic ammonia accumulation, which translates to improved cell viability, culture longevity, and a significant increase in recombinant protein yields.[1][2][3]

While L-Leucyl-L-leucine offers the theoretical advantage of providing a sustained supply of leucine, a key activator of the anabolic mTORC1 pathway, there is a notable lack of direct comparative studies evaluating its performance in common biopharmaceutical production cell lines.[7][13] Further research, following the protocols outlined in this guide, is necessary to fully elucidate the potential benefits of this compound as a cell culture supplement and to determine its efficacy relative to the well-established Ala-Gln.

For professionals in drug development and biomanufacturing, the choice of dipeptide supplement should be guided by empirical data. Currently, Ala-Gln stands as the proven and reliable option for enhancing culture performance by overcoming the inherent limitations of free L-glutamine.

References

Validating In Silico Predictions of Leu-Leu-OH Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating in silico predictions of the binding affinity of the dipeptide L-Leucyl-L-leucine (Leu-Leu-OH) with a target protein. We present a hypothetical case study to illustrate the workflow, comparing predicted data with experimental results obtained through established biophysical techniques. This guide is intended to offer a practical workflow for researchers seeking to leverage computational methods in drug discovery and molecular interaction studies.

This compound is a dipeptide that can be utilized in studies of dileucine motifs, which are crucial for protein sorting and signaling.[1] Its role as a building block in peptide synthesis also makes it a molecule of interest in therapeutic development.[2] Accurately predicting its binding affinity to target proteins is a key step in understanding its biological function and therapeutic potential.

The Challenge of In Silico Prediction

Computational methods for predicting ligand-receptor binding affinity offer a rapid and cost-effective alternative to extensive experimental screening.[3] However, the accuracy of these in silico predictions can be limited by factors such as insufficient sampling and the complexity of molecular interactions.[3] Therefore, experimental validation remains a critical step. Common computational approaches include molecular docking, Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), and machine learning-based scoring functions.[4]

Hypothetical Case Study: this compound Binding to a Target Protein

To illustrate the validation process, we present a hypothetical scenario where the binding affinity of this compound to a target protein, "Target X," is first predicted using in silico methods and then validated experimentally.

In Silico Prediction Workflow

The following diagram outlines a typical workflow for predicting the binding affinity of this compound to Target X.

In Silico Prediction Workflow for this compound Binding Affinity cluster_prep Preparation cluster_docking Docking & Simulation cluster_calc Calculation cluster_output Output prep_ligand This compound 3D Structure Generation docking Molecular Docking (e.g., AutoDock Vina) prep_ligand->docking prep_protein Target X Structure Preparation prep_protein->docking md_sim Molecular Dynamics (MD) Simulation docking->md_sim Top Scoring Pose mmgbsa MM/GBSA Calculation md_sim->mmgbsa MD Trajectory predicted_affinity Predicted Binding Affinity (ΔG) mmgbsa->predicted_affinity Calculated ΔG

A typical workflow for in silico prediction of binding affinity.
Experimental Validation Workflow

To validate the in silico predictions, experimental techniques are employed to measure the binding affinity directly. The following diagram illustrates a general workflow for experimental validation.

Experimental Validation Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output prep_ligand Synthesize & Purify This compound itc Isothermal Titration Calorimetry (ITC) prep_ligand->itc spr Surface Plasmon Resonance (SPR) prep_ligand->spr prep_protein Express & Purify Target X prep_protein->itc prep_protein->spr analysis Binding Curve Fitting & Kd Determination itc->analysis spr->analysis exp_affinity Experimental Binding Affinity (Kd) analysis->exp_affinity

A general workflow for the experimental validation of binding affinity.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical data from our case study, comparing the in silico predictions with experimental results for the binding of this compound to Target X and two alternative dipeptides. Binding affinity is often reported as the dissociation constant (Kd), where a smaller Kd value indicates a stronger binding interaction.[5] For computational methods, the binding free energy (ΔG) is often calculated, which can be related to Kd.

CompoundIn Silico MethodPredicted Binding Free Energy (ΔG) (kcal/mol)Experimental MethodMeasured Dissociation Constant (Kd) (µM)
This compound MM/GBSA -7.5 ITC 50.2
SPR 45.8
Val-Val-OHMM/GBSA-6.8ITC120.5
SPR115.3
Ala-Ala-OHMM/GBSA-5.2ITC350.1
SPR365.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the key experimental protocols cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[5]

  • Sample Preparation : Prepare solutions of Target X and this compound in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The concentration of Target X in the sample cell is typically 10-20 times the expected Kd, and the this compound concentration in the syringe is 10-15 times the protein concentration.

  • Instrumentation : Use an isothermal titration calorimeter. Set the temperature to 25°C.

  • Titration : Inject small aliquots (e.g., 2 µL) of the this compound solution into the sample cell containing Target X at regular intervals (e.g., 150 seconds).

  • Data Analysis : The heat change after each injection is measured. The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[5]

  • Sensor Chip Preparation : Immobilize Target X onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation : Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ buffer).

  • Binding Measurement : Inject the different concentrations of this compound over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is recorded as a sensorgram.

  • Data Analysis : The association and dissociation rates are measured from the sensorgrams. The dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

Comparison and Conclusion

The validation process involves a direct comparison of the trends and, ideally, the absolute values between the in silico and experimental data.

Validation Logic in_silico In Silico Prediction (Predicted ΔG) comparison Compare Trends & Absolute Values in_silico->comparison experimental Experimental Measurement (Measured Kd) experimental->comparison conclusion Conclusion comparison->conclusion Good Correlation refine_model Refine Computational Model comparison->refine_model Poor Correlation refine_model->in_silico

A diagram illustrating the logic of the validation process.

In our hypothetical case, the in silico predictions correctly ranked the binding affinities of the three dipeptides (this compound > Val-Val-OH > Ala-Ala-OH), demonstrating a good qualitative correlation with the experimental data. While the absolute values of binding energy and dissociation constants are not directly comparable without conversion, the consistent trend suggests that the computational model is useful for prioritizing compounds. Discrepancies between predicted and experimental values can provide valuable insights for refining the computational model.

By combining the predictive power of in silico methods with the accuracy of experimental validation, researchers can build a robust and efficient pipeline for characterizing molecular interactions and accelerating the drug discovery process.

References

Safety Operating Guide

Proper Disposal of Leu-Leu-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Leu-Leu-OH (L-Leucyl-L-Leucine), ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Summary of this compound Hazards [1]

Hazard ClassificationGHS CodeHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Step-by-Step Disposal Procedures

The following step-by-step procedures provide a general framework for the safe handling and disposal of this compound waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor for specific guidance based on local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with incompatible solvents.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, or gloves, should be considered contaminated and disposed of as chemical waste.

2. Disposal of Solid this compound:

  • Package Securely: Place the solid this compound waste into a primary container that is compatible with the chemical. Ensure the container is tightly sealed.

  • Label Clearly: Affix a hazardous waste label to the container. The label should include the chemical name ("this compound" or "L-Leucyl-L-Leucine"), the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), and the date of accumulation.

  • Store Appropriately: Store the sealed and labeled container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for proper disposal.

3. Disposal of Liquid Waste Containing this compound:

  • Collect in Designated Container: Pour liquid waste containing this compound into a designated, leak-proof hazardous waste container. Do not overfill the container.

  • Label Accurately: Clearly label the container with the contents, including the concentration of this compound and any other solvents present. Include hazard information.

  • Store Safely: Store the waste container in a secondary containment bin in a designated waste accumulation area.

  • Schedule Disposal: Follow your institution's procedures for the disposal of liquid chemical waste.

4. Decontamination of Empty Containers:

  • Triple Rinse: Rinse the empty container that held this compound with a suitable solvent (e.g., water, if appropriate for the formulation) at least three times.

  • Dispose of Rinsate: The rinsate should be collected and disposed of as liquid chemical waste.

  • Container Disposal: After triple rinsing, the container can typically be disposed of in the regular trash or recycled, depending on the container material and institutional policies. Deface the original label to prevent misuse.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LeuLeuOH_Disposal_Workflow cluster_start cluster_assessment 1. Waste Assessment cluster_solid 2a. Solid Waste cluster_liquid 2b. Liquid Waste cluster_contaminated 2c. Contaminated Materials cluster_final 3. Final Disposal start Start: this compound Waste assess_form Is the waste solid, liquid, or contaminated material? start->assess_form package_solid Package in a sealed, labeled container. assess_form->package_solid Solid collect_liquid Collect in a designated, labeled waste container. assess_form->collect_liquid Liquid collect_contaminated Dispose of as chemical waste. assess_form->collect_contaminated Contaminated Material store_waste Store in designated hazardous waste area. package_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS or licensed waste disposal company. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide and should not replace specific institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for complete and specific guidance.

References

Personal protective equipment for handling Leu-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of Leu-Leu-OH (L-Leucyl-L-leucine). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices from receipt to disposal of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

To mitigate these risks, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Inspect for tears or holes before use. Dispose of contaminated gloves immediately after handling.
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against dust particles and accidental splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when weighing or handling the solid compound, especially if not working in a fume hood, to prevent inhalation of airborne powder.[2] Use in a well-ventilated area is crucial.[1][2]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling and integrity of this compound.

Upon receipt, carefully inspect the container for any signs of damage. The compound should be stored in a tightly sealed container, protected from moisture. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for up to one month or -80°C for up to six months.[3]

All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation risk.[1][2] When weighing the solid material, take care to avoid generating dust.

  • To prepare a solution:

    • Ensure all necessary PPE is correctly worn.

    • Weigh the desired amount of this compound in a chemical fume hood.

    • Add the appropriate solvent to the compound. If the solubility characteristics are unknown, start with a small amount of solvent and gradually increase as needed. Sonication may aid in dissolution.

In the event of an accidental release or exposure, follow these procedures:

  • Spills: For small spills, wear appropriate PPE, absorb the material with an inert substance, and place it in a sealed container for proper disposal.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical advice.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired this compound, as well as any materials grossly contaminated with the solid (e.g., weighing papers, spill cleanup materials), should be collected in a dedicated, clearly labeled, and sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for liquid chemical waste. Do not dispose of solutions down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be disposed of as chemical waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Inspect Receive & Inspect Store Appropriately Store Appropriately Receive & Inspect->Store Appropriately Don PPE Don PPE Store Appropriately->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Experiment Experiment Prepare Solution->Experiment Decontaminate Workspace Decontaminate Workspace Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leu-Leu-OH
Reactant of Route 2
Reactant of Route 2
Leu-Leu-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.